Estrone
Descripción
This compound is a 17-oxo steroid that is estra-1,3,5(10)-triene substituted by an hydroxy group at position 3 and an oxo group at position 17. It has a role as an estrogen, a bone density conservation agent, an antineoplastic agent, a human metabolite and a mouse metabolite. It is a 3-hydroxy steroid, a phenolic steroid, a member of phenols and a 17-oxo steroid. It derives from a hydride of an estrane.
This compound, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone. It is produced in vivo from androstenedione or from testosterone via estradiol. It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione. This compound may be further metabolized to 16-alpha-hydroxythis compound, which may be reduced to estriol by estradiol dehydrogenase.
This compound has been reported in Perilla frutescens, Punica granatum, and other organisms with data available.
Therapeutic this compound is the synthetic form of a naturally occurring estrogen this compound. This compound diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. This compound increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.
This compound is one of three naturally occurring estrogens synthesized from androstenedione in the adrenal glands and peripheral tissues by aromatization and is the primary estrogen produced after menopause.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 2 investigational indications.
An aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone, a major mammalian estrogen. It is converted from ANDROSTENEDIONE directly, or from TESTOSTERONE via ESTRADIOL. In humans, it is produced primarily by the cyclic ovaries, PLACENTA, and the ADIPOSE TISSUE of men and postmenopausal women.
See also: Estradiol (related); Equilin (related).
Structure
3D Structure
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Record name | estrone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Estrone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022367 | |
| Record name | Estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid white powder. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.236 g/cu cm at 25 °C | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic | |
CAS No. |
53-16-7, 19973-76-3 | |
| Record name | Estrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F | |
| Record name | Estrone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Estrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ESTRONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/643 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity and Physiological Function of Estrone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrone (E1) is a crucial endogenous estrogen that, while less potent than estradiol (B170435) (E2), plays a significant role in human physiology, particularly in postmenopausal women. It serves as a key precursor to the more biologically active estradiol and exerts its own distinct biological effects through complex signaling pathways. This technical guide provides a comprehensive overview of the biological activity and physiological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling cascades. Understanding the nuances of this compound's activity is paramount for research into hormonal regulation, age-related diseases, and the development of novel therapeutics targeting estrogen signaling.
Biological Activity of this compound
This compound's biological activity is primarily mediated through its interaction with estrogen receptors (ERs), principally ERα and ERβ. Its potency is considerably lower than that of estradiol; however, its relatively high circulating levels, especially after menopause, and its conversion to estradiol in peripheral tissues, underscore its physiological importance.
Receptor Binding Affinity and Estrogenic Potency
This compound is a less potent estrogen compared to estradiol.[1] Estradiol contains two hydroxyl groups, which contributes to its higher potency at estrogen receptors, whereas this compound is one of its metabolites.[1] The relative binding affinities of this compound for human ERα and ERβ are significantly lower than those of estradiol. One study reported these affinities to be 4.0% and 3.5% of estradiol's affinity for ERα and ERβ, respectively.[2] This reduced affinity translates to a lower transactivational capacity, which was found to be 2.6% and 4.3% of estradiol's activity at ERα and ERβ, respectively.[2] In vivo studies in mice have shown estradiol to be approximately 10-fold more potent than this compound.[2]
The biological potency of estradiol is estimated to be 1.25 to 5 times greater than that of this compound.[3] In premenopausal women, estradiol circulates at concentrations 1.5 to 4 times higher than this compound.[3] However, this ratio reverses after menopause, with this compound becoming the predominant circulating estrogen.[1]
Table 1: Comparative Biological Activity of this compound and Estradiol
| Parameter | This compound (E1) | Estradiol (E2) | Reference(s) |
| Relative Binding Affinity (RBA) for ERα | ~4.0% of E2 | 100% | [2] |
| Relative Binding Affinity (RBA) for ERβ | ~3.5% of E2 | 100% | [2] |
| Relative Transactivational Capacity at ERα | ~2.6% of E2 | 100% | [2] |
| Relative Transactivational Capacity at ERβ | ~4.3% of E2 | 100% | [2] |
| In Vivo Potency (mouse uterotrophic assay) | ~10-fold less potent than E2 | 10-fold more potent than E1 | [2] |
| Biological Potency | 1 | 1.25 - 5 | [3] |
Physiological Function of this compound
This compound's physiological functions are multifaceted, encompassing its role as a precursor to estradiol and its direct effects on various target tissues.
This compound as a Precursor to Estradiol
A primary physiological role of this compound is to act as a prohormone, being converted to the more potent estradiol in various tissues.[2] This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[4][5] This enzymatic activity is crucial for maintaining local estradiol concentrations in tissues like the breast and endometrium, particularly in postmenopausal women where ovarian estrogen production has ceased.[4] The reversible nature of this reaction, with 17β-HSD also catalyzing the conversion of estradiol back to this compound, allows for fine-tuned regulation of estrogenic activity at the tissue level.[6]
Role in Postmenopausal Women
After menopause, the ovaries cease to be the primary source of estrogens. Instead, androgens secreted by the adrenal cortex are converted to this compound in peripheral tissues, such as adipose tissue.[1] This makes this compound the most abundant circulating estrogen in postmenopausal women.[1] While weaker than estradiol, the relatively high levels of this compound can still exert significant estrogenic effects and contribute to the maintenance of bone density and other estrogen-dependent functions.[7]
Metabolic Fate of this compound
This compound undergoes extensive metabolism, primarily in the liver. It can be hydroxylated by cytochrome P450 enzymes to form catechol estrogens or conjugated to form this compound sulfate (B86663) and this compound glucuronide, which are then excreted in the urine.[2] this compound sulfate can act as a circulating reservoir, readily converted back to this compound in peripheral tissues.[1][8] The half-life of this compound in the blood is relatively short, estimated to be around 10 to 70 minutes.[2]
Signaling Pathways
Estrogens, including this compound, exert their effects through complex signaling pathways that can be broadly categorized as genomic and non-genomic.
Genomic Signaling Pathway
The classical genomic pathway involves the diffusion of this compound across the cell membrane and its binding to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus.[9][10] This binding induces a conformational change in the receptor, leading to its dimerization.[11] The estrogen-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This process can either activate or repress gene expression, depending on the specific gene and the co-regulatory proteins involved.[12]
Non-Genomic Signaling Pathway
In addition to the slower genomic pathway, estrogens can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the binding of estrogens to a subpopulation of ERs located at the plasma membrane or to the G protein-coupled estrogen receptor (GPER).[9][13] This interaction can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to rapid changes in cellular function independent of gene transcription.[13][14]
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 4. Role of 17 beta-hydroxysteroid dehydrogenase type 1 in endocrine and intracrine estradiol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.plos.org [journals.plos.org]
- 7. This compound Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and pharmacokinetics of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
Estrone's Mechanism of Action: A Technical Guide for Researchers
Abstract:
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of estrone (E1) in specific cell types. This compound, a primary estrogen in postmenopausal women, exerts its biological effects through a complex interplay of genomic and non-genomic signaling pathways. While often considered a less potent precursor to estradiol (B170435) (E2), recent research has highlighted this compound's unique signaling properties and its significant role in both normal physiology and pathophysiology, particularly in hormone-dependent cancers. This document details the canonical and non-canonical signaling cascades initiated by this compound, presents quantitative data from key studies, outlines experimental protocols for investigating this compound's action, and provides visual representations of these pathways and workflows to support further research and drug development in this area.
General Mechanism of Action of this compound
This compound is a steroid hormone that, like other estrogens, readily diffuses across the cell membrane to exert its effects.[1] Its actions are primarily mediated through binding to and activating estrogen receptors (ERs), of which there are two main types: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] These receptors are ligand-activated transcription factors that modulate the expression of a multitude of genes.[1][2] The biological response to this compound is cell-type specific and depends on the expression levels of ERα and ERβ, the presence of co-regulatory proteins, and the local enzymatic conversion of this compound to the more potent estradiol.[3]
This compound's mechanism of action can be broadly categorized into two main pathways:
-
Genomic Signaling: This is the classical, slower pathway that involves the regulation of gene expression. Upon entering the cell, this compound binds to ERs located in the cytoplasm or nucleus.[4] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.[2][4][5] This process typically occurs over hours to days.[6]
-
Non-Genomic Signaling: this compound can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of ERs located at the plasma membrane or within the cytoplasm.[4] These membrane-associated ERs can couple to G-proteins and activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways.[5][7] These rapid signals can influence cellular processes such as ion channel activation and second messenger production, and can also cross-talk with the genomic pathway to modulate gene expression.[8][9]
While much of this compound's estrogenic activity is attributed to its conversion to estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD), evidence suggests that this compound itself can have distinct biological effects.[3][10][11] The relative binding affinities of this compound for human ERα and ERβ are reported to be 4.0% and 3.5% of those of estradiol, respectively.[3] Correspondingly, the transactivational capacities of this compound at ERα and ERβ are about 2.6% and 4.3% of estradiol's.[3]
Caption: General mechanism of this compound action.
Mechanism of Action in Specific Cell Types
Breast Cancer Cells
In estrogen receptor-positive (ER+) breast cancer, estrogens are known to be key drivers of tumor growth.[12] While estradiol has been the primary focus of research, this compound, being the major estrogen in postmenopausal women, plays a crucial role in this context.[3][13]
Signaling Pathways:
-
Genomic Pathway: In breast cancer cells like MCF-7, this compound binds to ERα, leading to the transcription of genes involved in cell proliferation and survival.[10][11] Some studies suggest that the this compound-ERα complex may recruit different co-regulators compared to the estradiol-ERα complex, leading to the differential regulation of certain genes. For instance, one study found that this compound-liganded ERα recruits CBP/p300 to the SNAI2 promoter to induce its expression and promote an epithelial-to-mesenchymal transition (EMT), a process involved in metastasis. In contrast, estradiol-liganded ERα was found to recruit co-repressors to this site.[10]
-
In Situ Estrogen Production: Breast tumors can convert this compound sulfate (B86663), a circulating reservoir of this compound, into estradiol via the actions of this compound sulfatase and 17β-HSD.[14] This local production of a more potent estrogen can stimulate cancer cell growth. Studies using MCF-7 cells have shown that physiologic concentrations of this compound sulfate can be converted to sufficient quantities of estradiol to stimulate cell proliferation.[14]
-
Inflammatory Signaling: Recent evidence suggests that this compound can cooperate with nuclear factor-κB (NF-κB) to stimulate pro-inflammatory pathways, which can in turn drive cancer progression.[10][11] This is in contrast to estradiol, which has been shown to have anti-inflammatory effects.[10][11]
Quantitative Data:
| Cell Line | This compound Concentration | Effect | Reference |
| MCF-7 | 0.1 nM | Stimulation of S-phase (cell proliferation) | [14] |
| MCF-7 | 100 nM | Increase in cell number after 6 days | [14] |
| MCF-7 | 10 nM | Stimulation of Matrigel invasion | [11] |
| T47D | 10 nM | Stimulation of Matrigel invasion | [11] |
| HBL-100 | 10 nM | Marked stimulation of proliferation | [15] |
Experimental Protocols:
-
Cell Proliferation Assay (MTT Assay):
-
Plate cells (e.g., MCF-7, HBL-100) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with a steroid-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum) for 24-48 hours to synchronize the cells and eliminate exogenous estrogens.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) or vehicle control.
-
Incubate for the desired period (e.g., 4-6 days), replacing the medium with fresh treatment every 2 days.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
-
-
Matrigel Invasion Assay (Hanging Drop Spheroid Cultures):
-
Create spheroids of breast cancer cells (e.g., MCF-7, T47D) by hanging drop culture in a medium containing 5% charcoal-stripped fetal bovine serum.
-
Embed the spheroids in Matrigel in the presence or absence of this compound (e.g., 10 nM).
-
Culture for a specified period (e.g., 24-72 hours) and capture images at different time points.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells using image analysis software.[11]
-
Caption: this compound signaling in ER+ breast cancer cells.
Bone Cells
Estrogens are critical for the maintenance of bone homeostasis in both males and females.[16] They play a key role in the growth and maturation of bone and in regulating bone turnover in adults.[17] Estrogen deficiency leads to increased bone resorption and is a major cause of osteoporosis.[16][17]
Signaling Pathways:
-
Inhibition of Osteoclasts: Estrogens, including this compound, inhibit the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[17][18] This effect is thought to be mediated through the regulation of cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[17] Estrogens can also directly induce apoptosis (programmed cell death) in osteoclasts.[19]
-
Effects on Osteoblasts and Osteocytes: The effects of estrogens on osteoblasts (bone-forming cells) are more complex and may be indirect.[17] Estrogen can act on osteoblast precursors to either increase or decrease their proliferation and differentiation, depending on the specific context.[18] In mature osteoblasts, estrogen may have little to no effect on bone formation or may even decrease it.[18] Estrogen also acts on osteocytes, the most abundant cells in bone, to inhibit the initiation of bone remodeling.[20]
-
Receptor-Mediated Action: Both ERα and ERβ are expressed in bone cells. Studies have shown that this compound treatment can upregulate the expression of both ERα and ERβ in osteoprecursor cells.[15]
Quantitative Data:
| Cell Type | This compound Concentration | Effect | Reference |
| Osteoprecursor cells | 10 nM | Increased mineralization | [15] |
| Osteoprecursor cells | 10 nM | Upregulated ERα expression (131.0 ± 11.5% of control) | [15] |
| Osteoprecursor cells | 10 nM | Upregulated ERβ expression (126.3 ± 11.1% of control) | [15] |
| Osteoprecursor cells | 10 nM | Downregulated Osteopontin (OPN) expression | [15] |
| MG-63 (osteoblastic cells) | 100 nM | Markedly increased alkaline phosphatase (ALP) activity | [15] |
Experimental Protocols:
-
Alkaline Phosphatase (ALP) Activity Assay (Differentiation Marker):
-
Culture osteoprecursor cells (e.g., MC3T3-E1) or osteoblastic cells (e.g., MG-63) in appropriate medium.
-
Treat cells with different concentrations of this compound for a specified duration (e.g., 7-14 days).
-
Lyse the cells and collect the supernatant.
-
Measure the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Determine ALP activity by measuring the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration.[15]
-
-
Mineralization Assay (Alizarin Red S Staining):
-
Culture osteoprecursor cells in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Treat the cells with various concentrations of this compound for an extended period (e.g., 21 days).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Alizarin Red S solution, which binds to calcium deposits, for 30 minutes.
-
Wash the cells to remove excess stain.
-
Visualize and photograph the stained calcium nodules. For quantification, the stain can be extracted with a solution like cetylpyridinium (B1207926) chloride and the absorbance measured.[15]
-
-
Western Blot Analysis for Protein Expression:
-
Culture cells and treat with this compound as described above.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., ERα, ERβ, OPN, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[15]
-
Caption: Effects of this compound on different bone cell types.
Endometrial Cells
The endometrium is a primary target tissue for estrogens, which drive the proliferative phase of the menstrual cycle to prepare the uterus for potential embryo implantation.[21][22]
Signaling Pathways:
-
Proliferation: Estrogens, acting through ERα, induce the proliferation of endometrial epithelial and stromal cells.[21][22][23] This is a key event in the regeneration of the endometrium after menstruation.[22]
-
Progesterone (B1679170) Receptor Synthesis: Estrogen action is also crucial for inducing the synthesis of progesterone receptors (PRs), which prepares the endometrium to respond to progesterone during the secretory phase of the cycle.[21]
-
Endometrial Cancer: In postmenopausal women, where this compound is the predominant estrogen, unopposed estrogenic stimulation of the endometrium (i.e., without the counteracting effects of progesterone) is a major risk factor for the development of endometrial hyperplasia and endometrial cancer.[21][24] Adipose tissue is a significant source of this compound production in postmenopausal women, which is then converted to the more potent estradiol in endometrial tissue, driving cell proliferation.[24][25]
Quantitative Data:
Quantitative data specifically detailing the dose-response of endometrial cells to this compound is less readily available in the provided search results compared to breast cancer and bone cells. However, the general principle is that estrogens stimulate proliferation in a dose-dependent manner.
Experimental Protocols:
-
Endometrial Cell Proliferation Assay:
-
Isolate and culture primary endometrial stromal or epithelial cells, or use an endometrial cancer cell line (e.g., Ishikawa, ECC-1).
-
Hormone-starve the cells in a steroid-free medium as described for breast cancer cells.
-
Treat with a range of this compound concentrations.
-
Assess cell proliferation using methods like the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
-
Gene Expression Analysis (qPCR):
-
Culture and treat endometrial cells with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using primers for estrogen-responsive genes (e.g., progesterone receptor, cyclin D1) and a housekeeping gene for normalization.
-
Analyze the relative changes in gene expression.
-
Caption: Experimental workflow for qPCR analysis.
Neuronal Cells
Estrogens have profound effects on the brain, influencing neuronal development, synaptic plasticity, and cognitive function, as well as providing neuroprotection.[8][26][27]
Signaling Pathways:
-
Rapid, Non-genomic Effects: In neurons, estrogens can rapidly modulate synaptic function through non-genomic signaling.[26][28] Membrane-associated ERs can couple to metabotropic glutamate (B1630785) receptors (mGluRs) and activate second messenger systems, leading to changes in neuronal excitability and synaptic transmission within seconds to minutes.[6][26]
-
Synapse Formation: Estrogens have been shown to increase the density of dendritic spines and synapses in brain regions like the hippocampus, which is important for learning and memory.[28] This can involve both genomic and non-genomic actions.
-
Neuroprotection: Estrogen signaling, particularly through ERα, is considered neuroprotective, for example, in the context of cerebral ischemia.[8] This can involve both the classical nuclear receptor pathway, leading to the expression of anti-apoptotic genes like Bcl-2, and rapid, non-genomic signaling cascades.[8]
-
Local Estrogen Synthesis: The brain can synthesize its own estrogens from androgens via the enzyme aromatase, which is found at synapses.[26] This local production of estrogens allows for rapid and targeted modulation of neuronal function.
Quantitative Data:
| Cell/Tissue Type | Estrogen/Agonist | Concentration | Effect | Reference |
| GH3/B6/F10 pituitary tumor cells | This compound | 10⁻¹⁰ M | Prolactin release at 1 min | [29] |
| GH3/B6/F10 pituitary tumor cells | This compound | pM concentrations | Increased cell proliferation | [29] |
| Hippocampal Slices | Estradiol | 10 nM | Increased mTOR phosphorylation | [30] |
Experimental Protocols:
-
Actin Polymerization Assay:
-
Prepare acute hippocampal slices and treat them with this compound or vehicle.
-
Fix the slices in a buffer containing paraformaldehyde.
-
Homogenize the slices and centrifuge to obtain lysates.
-
Incubate the lysates with fluorescently labeled phalloidin (B8060827) (which binds to filamentous actin).
-
Measure the fluorescence to quantify the amount of polymerized actin.[30]
-
-
Analysis of Signaling Protein Phosphorylation (Western Blot):
-
Prepare acute hippocampal slices or culture primary neurons.
-
Pre-treat with specific inhibitors (e.g., for ERK or TrkB receptors) if investigating pathway dependence.
-
Treat with this compound for a short duration (e.g., 30 minutes).
-
Homogenize the samples and perform Western blot analysis as described for bone cells, using antibodies specific for phosphorylated and total forms of signaling proteins (e.g., mTOR, Akt, ERK).[30]
-
Caption: Rapid non-genomic signaling of this compound in neurons.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogens Play a Hidden Role in Cancers, Inhibiting a Key Immune Cell | Duke Health [corporate.dukehealth.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of low doses of this compound on the proliferation, differentiation and mineralization of osteoprecursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical Role of Estrogens on Bone Homeostasis in Both Male and Female: From Physiology to Medical Implications [mdpi.com]
- 17. Estrogen and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Estrogen and the Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Estrogen Receptor Function: Impact on the Human Endometrium [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. joe.bioscientifica.com [joe.bioscientifica.com]
- 24. news-medical.net [news-medical.net]
- 25. youtube.com [youtube.com]
- 26. jneurosci.org [jneurosci.org]
- 27. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. Nongenomic actions of estradiol compared with this compound and estriol in pituitary tumor cell signaling and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Estrogen Regulates Protein Synthesis and Actin Polymerization in Hippocampal Neurons through Different Molecular Mechanisms [frontiersin.org]
The Unveiling of a Hormone: An In-depth Technical Guide to the Biosynthesis of Estrone from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide details the intricate biochemical cascade that transforms cholesterol, a ubiquitous lipid molecule, into estrone, a key estrogenic hormone. Understanding this pathway is fundamental for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting hormonal imbalances and hormone-dependent cancers. This document provides a detailed overview of the core enzymatic steps, their kinetics, cellular localization, and regulation, supplemented with experimental protocols and pathway visualizations.
The Core Biosynthetic Pathway: From a 27-Carbon Precursor to an 18-Carbon Estrogen
The biosynthesis of this compound from cholesterol is a multi-step process primarily occurring in the mitochondria and the endoplasmic reticulum of steroidogenic cells found in the adrenal glands, ovaries, and adipose tissue.[1][2][3] The pathway involves four key enzymatic reactions that sequentially modify the cholesterol backbone, ultimately leading to the aromatization of the A-ring, a hallmark of estrogens.
The journey begins with the transport of cholesterol from cellular stores to the inner mitochondrial membrane, a critical rate-limiting step regulated by the Steroidogenic Acute Regulatory (StAR) protein.[2][4][5] Once inside the mitochondria, the enzymatic conversion commences.
Step 1: Cholesterol to Pregnenolone (B344588)
The initial and rate-limiting step in all steroid hormone synthesis is the conversion of cholesterol to pregnenolone.[1] This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) , also known as P450scc or desmolase, located on the inner mitochondrial membrane.[5] This complex reaction involves three separate oxidative steps: 20α-hydroxylation, 22-hydroxylation, and finally, the cleavage of the bond between carbons 20 and 22, releasing a six-carbon aldehyde (isocaproaldehyde) and the 21-carbon steroid, pregnenolone.[6]
Step 2: Pregnenolone to Progesterone
Pregnenolone then moves from the mitochondria to the endoplasmic reticulum, where the subsequent enzymatic modifications occur. The next step involves the conversion of pregnenolone to progesterone, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) . This enzyme carries out two distinct but coupled reactions: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the B-ring (Δ5) to the A-ring (Δ4).[7]
Step 3: Progesterone to Androstenedione (B190577)
Progesterone is then converted to androstenedione through the action of cytochrome P450 17A1 (CYP17A1) , an enzyme residing in the endoplasmic reticulum that possesses dual catalytic activities: 17α-hydroxylase and 17,20-lyase.[8][9] First, the 17α-hydroxylase activity of CYP17A1 introduces a hydroxyl group at the C17 position of progesterone, forming 17α-hydroxyprogesterone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain at C17, yielding the 19-carbon androgen, androstenedione.[8]
Step 4: Androstenedione to this compound
The final and definitive step in this compound biosynthesis is the aromatization of androstenedione. This reaction is catalyzed by aromatase (cytochrome P450 19A1 or CYP19A1) , an enzyme complex located in the endoplasmic reticulum.[3] Aromatase facilitates a series of three successive hydroxylations of the C19 methyl group of androstenedione, followed by the elimination of this group as formic acid and the aromatization of the A-ring to produce this compound.[10]
Quantitative Data on Key Enzymes
The efficiency and rate of this compound biosynthesis are governed by the kinetic properties of the involved enzymes. The following tables summarize the available kinetic parameters for the key enzymes in the pathway. It is important to note that these values can vary depending on the experimental conditions, tissue source, and whether the enzyme is in a purified or microsomal preparation.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/mg protein/min) | k_cat_ (s⁻¹) | Source |
| CYP11A1 | Cholesterol | 0.16 (mol/mol phospholipid) | - | 56 (mol/min/mol P450scc) | [11] |
| Ergosterol | 0.18 (mol/mol phospholipid) | - | 53 (mol/min/mol P450scc) | [11] | |
| 3β-HSD | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | - | [7] |
| Pregnenolone | 0.4 | 2.9 - 4.6 | - | [7] | |
| 17-hydroxypregnenolone | 0.3 | 2.9 - 4.6 | - | [7] | |
| Aromatase (CYP19A1) | Androstenedione | ~0.3 - 30 (variable with POR variants) | - | 0.06 | [12][13] |
Experimental Protocols
Accurate measurement of the activity of the steroidogenic enzymes is crucial for research and drug development. Below are generalized protocols for assaying the activity of the key enzymes in the this compound biosynthesis pathway.
CYP11A1 (Cholesterol Side-Chain Cleavage) Activity Assay
This protocol describes a method for determining CYP11A1 activity by measuring the conversion of a radiolabeled substrate to pregnenolone.
Materials:
-
Recombinant human CYP11A1 enzyme
-
Adrenodoxin (B1173346) and Adrenodoxin Reductase (electron transfer partners)
-
[³H]-Cholesterol or [¹⁴C]-Cholesterol
-
NADPH
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Stop Solution (e.g., an organic solvent like ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, adrenodoxin, and adrenodoxin reductase.
-
Add the recombinant CYP11A1 enzyme to the mixture.
-
Initiate the reaction by adding the radiolabeled cholesterol substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Extract the steroids from the aqueous phase using the organic solvent.
-
Evaporate the organic solvent and resuspend the residue in a small volume of solvent.
-
Spot the extracted steroids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesterol from pregnenolone.
-
Visualize the separated steroids (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to pregnenolone and cholesterol into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion of cholesterol to pregnenolone to determine the enzyme activity.
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay
A colorimetric assay is a common method for determining 3β-HSD activity, which measures the reduction of NAD⁺ to NADH.[14][15]
Materials:
-
Tissue homogenate or microsomal preparation containing 3β-HSD
-
Substrate (e.g., pregnenolone or dehydroepiandrosterone)
-
NAD⁺
-
Colorimetric reagent (e.g., nitroblue tetrazolium - NBT, and phenazine (B1670421) methosulfate - PMS)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the colorimetric reagents (NBT and PMS).
-
Add the enzyme source (tissue homogenate or microsomes) to the mixture.
-
Initiate the reaction by adding the substrate (pregnenolone or DHEA).
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).
-
The NADH produced during the reaction will reduce NBT to formazan (B1609692), a colored product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
The enzyme activity is proportional to the rate of formazan formation.
CYP17A1 (17α-Hydroxylase/17,20-Lyase) Activity Assay
A fluorometric assay can be used to determine the 17α-hydroxylase activity of CYP17A1.[16]
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR) and Cytochrome b5
-
Fluorogenic CYP17A1 substrate (e.g., a derivative of progesterone)
-
NADPH regenerating system
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare an enzyme master mix containing recombinant CYP17A1, POR, and cytochrome b5 in the reaction buffer.
-
Add the enzyme master mix to the wells of the 96-well microplate.
-
To test for inhibitors, add the inhibitor compound at various concentrations.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
The metabolism of the fluorogenic substrate by CYP17A1 will produce a fluorescent product.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Enzyme activity is proportional to the fluorescence signal.
Aromatase (CYP19A1) Activity Assay (Tritiated Water Release Assay)
The tritiated water release assay is a widely used and sensitive method for measuring aromatase activity.[17]
Materials:
-
Human recombinant microsomes containing aromatase or other enzyme source
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the NADPH regenerating system.
-
Add the enzyme source (e.g., human recombinant microsomes) to the mixture.
-
Initiate the reaction by adding [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
-
The aromatase enzyme will release the tritium (B154650) from the 1β position of androstenedione as ³H₂O.
-
Stop the reaction by adding an equal volume of cold dextran-coated charcoal suspension.
-
The charcoal will bind the unreacted steroid substrate.
-
Centrifuge the mixture to pellet the charcoal.
-
Carefully collect the supernatant, which contains the ³H₂O.
-
Add the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of ³H₂O produced is directly proportional to the aromatase activity.
Visualization of Pathways and Workflows
To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthesis pathway of this compound from cholesterol.
Caption: Regulation of cholesterol transport for steroidogenesis.
Caption: Workflow for the tritiated water release aromatase assay.
Regulation of the Biosynthetic Pathway
The biosynthesis of this compound is tightly regulated to maintain hormonal homeostasis. This regulation occurs at multiple levels, including the transport of the initial substrate, cholesterol, and the transcriptional control of the genes encoding the steroidogenic enzymes.
Cholesterol Transport: As previously mentioned, the transport of cholesterol into the mitochondria is a key regulatory point. The StAR protein plays a crucial role in this process, and its expression and activity are stimulated by trophic hormones such as Adrenocorticotropic hormone (ACTH) and Luteinizing hormone (LH) via the cyclic AMP (cAMP) signaling pathway.[4][18][19]
Transcriptional Regulation: The long-term regulation of steroidogenesis is achieved through the transcriptional control of the genes encoding the steroidogenic enzymes, including CYP11A1, HSD3B, CYP17A1, and CYP19A1.[1][20][21][22] The expression of these genes is controlled by a complex interplay of transcription factors, such as Steroidogenic Factor 1 (SF-1) and GATA-binding proteins, which are in turn regulated by upstream signaling pathways initiated by trophic hormones.[18] This ensures that the capacity of a cell to produce steroids is matched to the physiological demands of the organism.
This in-depth guide provides a foundational understanding of the biosynthesis of this compound from cholesterol, offering valuable insights for researchers and professionals in the field. The provided data and protocols serve as a practical resource for experimental design and interpretation, fostering further advancements in our understanding of steroid hormone biology and its therapeutic manipulation.
References
- 1. Transcriptional regulation of human genes for steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase - Wikipedia [en.wikipedia.org]
- 4. Cholesterol transport in steroid biosynthesis: role of protein-protein interactions and implications in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP17A1 - Wikipedia [en.wikipedia.org]
- 9. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. epa.gov [epa.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Regulation of cholesterol movement to mitochondrial cytochrome P450scc in steroid hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of transcriptional regulation in steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. tandfonline.com [tandfonline.com]
Whitepaper: The Role of Estrone as a Metabolic Precursor to Estradiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Estrone (E1), a primary circulating estrogen in postmenopausal women, is a crucial metabolic precursor to the more potent estradiol (B170435) (E2). This conversion is a pivotal step in local estrogen biosynthesis, particularly in peripheral tissues, and plays a significant role in the pathophysiology of hormone-dependent diseases such as breast and endometrial cancer. The enzymatic reduction of this compound to estradiol is primarily catalyzed by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Understanding the kinetics, tissue-specific regulation, and measurement of this metabolic pathway is fundamental for developing targeted therapeutic strategies. This technical guide provides an in-depth analysis of the E1 to E2 conversion, including quantitative data, detailed experimental methodologies, and visual representations of the core biochemical and signaling pathways.
Introduction
Estrogens are a class of steroid hormones essential for sexual development and reproductive function.[1][2] The three major endogenous estrogens are this compound (E1), estradiol (E2), and estriol (B74026) (E3).[3] While estradiol is the most potent and biologically active estrogen during a woman's reproductive years, this compound becomes the predominant circulating estrogen after menopause.[2][4] this compound itself is a weak estrogen agonist, but its physiological significance is magnified by its role as a direct prohormone for estradiol.[3][5] The conversion of E1 to E2, occurring within specific tissues, can lead to high local concentrations of potent estradiol, driving estrogen receptor-mediated cellular proliferation and contributing to the development and progression of hormone-dependent cancers.[6][7][8][9]
This document details the core aspects of this compound's function as an estradiol precursor, focusing on the enzymatic machinery, quantitative parameters, and experimental approaches relevant to research and drug development.
The Enzymatic Conversion of this compound to Estradiol
The interconversion between this compound and estradiol is a reversible reaction catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily.[10][11]
-
Reductive Pathway (E1 → E2): The conversion of the weak estrogen this compound to the highly potent estradiol is catalyzed by 17β-HSD type 1 (17β-HSD1).[6][12][13] This enzyme utilizes NADPH as a cofactor and is considered a key driver of local estradiol production in estrogen-dependent tissues.[7]
-
Oxidative Pathway (E2 → E1): The reverse reaction, which deactivates estradiol by converting it back to this compound, is primarily mediated by 17β-HSD type 2 (17β-HSD2).[10][13]
The balance between the activities of these two enzymes is a critical determinant of the local estrogenic environment. In many estrogen-receptor-positive (ER+) breast tumors, the expression and activity of 17β-HSD1 are significantly elevated compared to normal tissue, leading to an increased intratumoral E2/E1 ratio and promoting cancer cell growth.[7][13]
Tissue-Specific Expression
The expression of 17β-HSD isozymes is highly tissue-specific, which underscores the importance of local steroid metabolism ("intracrinology").
-
17β-HSD1: In primates, 17β-HSD1 is primarily expressed in the placenta and ovarian granulosa cells.[7] Lower levels are found in the endometrium, adipose tissue, and prostate.[7] Notably, its expression is often upregulated in breast cancer cells.[7][10]
-
17β-HSD2: This enzyme is more widely expressed and is found in estradiol-metabolizing tissues, playing a protective role by inactivating potent estrogens.[10]
Quantitative Data
The following tables summarize key quantitative parameters related to this compound, estradiol, and their interconversion.
Table 1: Estrogen Receptor Binding Affinity
This table shows the relative binding affinity of this compound for estrogen receptors (ER) α and β compared to estradiol, which is set at 100%.
| Hormone | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ | Reference(s) |
| Estradiol (E2) | 100% | 100% | [5] |
| This compound (E1) | 4% - 10% | 2% - 3.5% | [5] |
This compound's significantly lower affinity for both ER subtypes highlights its role primarily as a precursor to the more potent estradiol.[5]
Table 2: Enzyme Kinetic Parameters for E1 to E2 Conversion
This table presents kinetic data for the conversion of this compound sulfate to this compound and subsequently to estradiol in normal human breast parenchymal cells.
| Reaction | Cell State | Km (μM) | Vmax (nmol/h·mg DNA) | Reference(s) |
| This compound Sulfate → this compound | Intact Cells | 6.0 ± 1.1 | 12.6 ± 1.4 | [14] |
| This compound Sulfate → this compound | Homogenized Cells | 4.7 ± 1.0 | 18.3 | [14] |
The conversion of this compound to estradiol is the rate-limiting step in the production of estradiol from this compound sulfate in normal breast tissue.[14]
Table 3: Metabolic Conversion and Clearance Rates
This table provides data on the interconversion rates between this compound and estradiol in healthy adults.
| Parameter | Description | Value | Sex | Reference(s) |
| [ρ]BB (1,2) | Transfer constant from this compound to Estradiol | ~5% | Male & Female | [15] |
| [ρ]BB (2,1) | Transfer constant from Estradiol to this compound | ~15% | Male & Female | [15] |
| MCR (this compound) | Metabolic Clearance Rate (whole blood) | 1,910 - 1,990 L/day/m² | Male & Female | [15] |
| MCR (Estradiol) | Metabolic Clearance Rate (whole blood) | 1,360 - 1,600 L/day/m² | Male & Female | [15] |
The transfer constant represents the fraction of the precursor hormone converted to the product in peripheral blood.[15]
Experimental Protocols
Accurate measurement of this compound, estradiol, and the enzymatic activity of 17β-HSD1 is critical for research and clinical applications.
Measurement of this compound and Estradiol Levels
Historically, hormone levels were measured using immunoassays like ELISA and RIA.[16] However, these methods can lack specificity, especially at the low concentrations found in postmenopausal women, and may suffer from cross-reactivity.[16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard for its high sensitivity and specificity.[16][17]
Protocol: Generalized LC-MS/MS Method for Serum E1/E2 Quantification
-
Sample Preparation:
-
Pipette 100-300 µL of human serum into a clean tube.
-
Add an internal standard solution containing isotopically labeled E1 and E2 (e.g., ¹³C₃-Estradiol). This corrects for sample loss during extraction.
-
Perform liquid-liquid or solid-phase extraction (SPE) to isolate the steroids from the serum matrix.
-
-
Chromatographic Separation:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.
-
Use a C18 reverse-phase column to separate this compound and estradiol from other steroid isomers and metabolites based on their hydrophobicity.
-
Employ a gradient elution with a mobile phase (e.g., methanol (B129727) and water with a modifier like formic acid) to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
-
Example Transitions: For Estradiol, one might monitor the transition from m/z 271.2 → 145.1.
-
-
Quantification:
-
Generate a standard curve by analyzing samples with known concentrations of E1 and E2.
-
Calculate the concentration of E1 and E2 in the unknown samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve.
-
The limit of quantitation (LOQ) for modern LC-MS/MS methods can be as low as 1-3 pg/mL for E1 and E2.[17][18]
-
Measurement of 17β-HSD1 Enzyme Activity
Enzyme activity assays are essential for screening potential inhibitors and characterizing enzyme kinetics. These assays typically use recombinant enzymes or cell/tissue homogenates.[19]
Protocol: Generalized Spectrophotometric Assay for 17β-HSD1 Activity
This assay measures the reductive activity of 17β-HSD1 by monitoring the consumption of the cofactor NADPH.
-
Reagents and Materials:
-
Enzyme Source: Purified recombinant 17β-HSD1 or homogenate from cells/tissues overexpressing the enzyme.
-
Assay Buffer: e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH (e.g., 7.4).
-
Substrate: this compound (E1), dissolved in a suitable solvent like DMSO.
-
Cofactor: NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form).
-
96-well UV-transparent microplate.
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm.
-
-
Assay Procedure:
-
To each well of the microplate, add the assay buffer.
-
Add the enzyme source to the appropriate wells. Include "no enzyme" controls.
-
For inhibitor screening, add the test compound or vehicle (e.g., DMSO) and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the substrate (this compound) to all wells.
-
Initiate the enzymatic reaction by adding the cofactor (NADPH).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a loss of absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
For kinetic analysis, vary the substrate concentration to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Relevance in Drug Development and Disease
The critical role of the this compound-to-estradiol conversion in fueling the growth of ER+ cancers makes its catalyzing enzyme, 17β-HSD1, an attractive therapeutic target.[7][12][13]
-
Breast and Endometrial Cancer: In postmenopausal women, where the ovaries have ceased producing estradiol, the peripheral conversion of adrenal androgens to this compound (via aromatase) and the subsequent reduction of this compound to estradiol by 17β-HSD1 is the primary source of estrogen that stimulates tumor growth.[6][13]
-
Therapeutic Strategies: Aromatase inhibitors (AIs) are a standard treatment for ER+ breast cancer, as they block the production of this compound. However, some patients develop resistance. Inhibitors of 17β-HSD1 are being investigated as a strategy to block the final, crucial activation step to estradiol, potentially offering a new line of treatment or a combination therapy with AIs.[12][13]
Conclusion
This compound is not merely a weak estrogen but a critical metabolic intermediate that serves as a direct precursor to the highly potent estradiol in peripheral tissues. The conversion, catalyzed by 17β-HSD1, is a key mechanism for maintaining high local concentrations of active estrogens, particularly in the postmenopausal state. This pathway is a central driver in the pathology of hormone-dependent cancers. For researchers and drug developers, a thorough understanding of this metabolic axis, supported by robust quantitative data and precise experimental methodologies, is paramount for the continued development of targeted therapies aimed at disrupting local estrogen biosynthesis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer: with a special focus on 17β-hydroxysteroid dehydrogenase type 1, 2, and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Estrogen-dependent cancers: Types and more [medicalnewstoday.com]
- 10. Human 17 beta-hydroxysteroid dehydrogenase type 1 and type 2 isoenzymes have opposite activities in cultured cells and characteristic cell- and tissue-specific expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of 17 beta-hydroxysteroid dehydrogenase gene expression and activity in rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. Formation of this compound and estradiol from this compound sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic clearance rates and interconversions of this compound and 17beta-estradiol in normal males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. 17β-Hydroxysteroid dehydrogenases types 1 and 2: Enzymatic assays based on radiometric and mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Estrone: A Technical Guide for Researchers
Abstract
Estrone (E1), a key endogenous estrogen, plays a pivotal role in human physiology and pathophysiology. Its metabolic fate is a complex network of enzymatic conversions that significantly influence its biological activity and potential carcinogenicity. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in humans, designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the enzymatic processes, quantitative metabolic data, detailed experimental protocols for metabolite analysis, and visual representations of the core metabolic pathways.
Introduction
This compound is one of the three major naturally occurring estrogens, alongside estradiol (B170435) (E2) and estriol (B74026) (E3). While estradiol is the most potent estrogen in premenopausal women, this compound is the predominant estrogen after menopause, primarily synthesized in peripheral tissues like adipose tissue from adrenal androgens.[1] The metabolism of this compound is not merely a process of inactivation and elimination; it is a crucial determinant of the overall estrogenic effect in various tissues. The biotransformation of this compound involves a series of Phase I and Phase II metabolic reactions, primarily occurring in the liver, but also in other tissues such as the breast.[2][3] These reactions generate a diverse array of metabolites, some of which possess distinct biological activities, ranging from weakly estrogenic to potentially genotoxic.[4][5] A thorough understanding of these pathways is therefore critical for research into hormone-dependent cancers, endocrine disorders, and the development of targeted therapies.
Metabolic Pathways of this compound
The metabolism of this compound can be broadly categorized into two main phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism: Interconversion and Hydroxylation
Phase I metabolism of this compound involves its interconversion with estradiol and subsequent hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[6]
2.1.1. Interconversion with Estradiol
This compound and estradiol are readily interconverted by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7][8] This reversible reaction is a critical control point in determining the local ratio of the more potent estradiol to the weaker this compound. 17β-HSD type 1 primarily catalyzes the conversion of this compound to estradiol, while other isoforms, such as type 2, favor the oxidation of estradiol to this compound.[8][9]
2.1.2. Hydroxylation Pathways
The primary routes of Phase I metabolism for this compound are hydroxylation at the C2, C4, and C16 positions of the steroid ring.[2][6]
-
2-Hydroxylation Pathway: This is considered the major metabolic pathway for this compound.[6] Catalyzed predominantly by CYP1A1 and CYP1A2 enzymes, this pathway leads to the formation of 2-hydroxythis compound (B23517) (2-OHE1).[6] 2-OHE1 is a catechol estrogen with very weak estrogenic activity and is generally considered a "good" metabolite due to its antiproliferative effects.[2]
-
4-Hydroxylation Pathway: Mediated primarily by the CYP1B1 enzyme, this pathway results in the formation of 4-hydroxythis compound (B23518) (4-OHE1).[5][6] Although a minor pathway in terms of quantity, it is of significant biological interest. 4-OHE1 can be oxidized to form reactive quinones that can bind to DNA, forming adducts and potentially initiating carcinogenesis.[5][10][11] This pathway is often implicated in the development of hormone-associated cancers.[2][5]
-
16α-Hydroxylation Pathway: This pathway, primarily involving the CYP3A4 enzyme, produces 16α-hydroxythis compound (16α-OHE1).[6] This metabolite is more estrogenic than 2-OHE1 and can be further converted to estriol (E3).[6][7] A higher ratio of 16α-hydroxylated metabolites to 2-hydroxylated metabolites has been associated with an increased risk of breast cancer.[6]
The following diagram illustrates the Phase I metabolic pathways of this compound.
Phase II Metabolism: Conjugation
The hydroxylated metabolites of this compound, as well as this compound itself, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body.[12][13] The primary conjugation reactions are methylation, glucuronidation, and sulfation.[6][14]
-
Methylation: The catechol estrogens, 2-OHE1 and 4-OHE1, are methylated by catechol-O-methyltransferase (COMT) to form 2-methoxythis compound (B195170) (2-MeOE1) and 4-methoxythis compound (B195173) (4-MeOE1), respectively.[14] This reaction is considered a detoxification step, as the methoxy (B1213986) derivatives are generally less reactive and have different biological activities.[14]
-
Glucuronidation: This process involves the attachment of glucuronic acid to the estrogen metabolites by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of estrogens and their metabolites in the urine.[14]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to estrogens and their metabolites, forming sulfate (B86663) conjugates.[14] this compound sulfate (E1S) is a major circulating estrogen conjugate and can act as a reservoir, being converted back to this compound by steroid sulfatase.[2][3][7]
The following diagram illustrates the Phase II metabolic pathways of this compound metabolites.
Quantitative Data on this compound Metabolism
The quantitative measurement of this compound and its metabolites is crucial for understanding individual variations in estrogen metabolism and their clinical implications. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Biological Matrix | Subject Group | Reference |
| Metabolic Clearance Rate (MCR) of this compound Sulfate | 157 L/day (range 70-292) | Plasma | Men and Women | [15] |
| Plasma Production Rate of this compound Sulfate | Men: 77 µ g/day | Plasma | Men | [15] |
| Women (early follicular phase): 95 µ g/day | Plasma | Women | [15] | |
| Women (early luteal phase): 182 µ g/day | Plasma | Women | [15] | |
| Transfer Factor (this compound to this compound Sulfate) | ρE1E1S = 0.54 | Plasma | Not specified | [15] |
| Transfer Factor (Estradiol to this compound Sulfate) | ρE2E1S = 0.65 | Plasma | Not specified | [15] |
| Transfer Factor (this compound Sulfate to this compound) | ρE1SE1 = 0.21 | Plasma | Not specified | [15] |
| Transfer Factor (this compound Sulfate to Estradiol) | ρE1SE2 = 0.014 | Plasma | Not specified | [15] |
| Urinary 2-hydroxythis compound excretion | ~15 µg/24 hr (highest at midcycle and luteal phase) | Urine | Not specified | [16] |
| LC-MS/MS Lower Limit of Quantitation (LLOQ) for this compound | 0.3 pmol/L (0.07 pg/mL) | Serum | Not specified | [17] |
| LC-MS/MS LLOQ for Estradiol | 0.6 pmol/L (0.16 pg/mL) | Serum | Not specified | [17] |
| GC-MS LLOQ for this compound | 0.02 to ~0.1 ng/mL | Urine | Not specified | [18] |
| Endogenous this compound in MCF-7 cells | 34 fmol/10^6 cells | Breast cancer cells | In vitro | [19] |
| Endogenous this compound in Letrozole-treated MCF-7 cells | 17.7 fmol/10^6 cells | Breast cancer cells | In vitro | [19] |
Experimental Protocols for this compound Metabolite Analysis
The accurate quantification of this compound and its metabolites in biological samples requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard techniques.[20][21][22]
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound metabolites in biological samples.
Detailed Methodologies
4.2.1. Sample Preparation
-
Enzymatic Hydrolysis: To measure total (conjugated + unconjugated) estrogen metabolites, samples are typically treated with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate conjugates.[21]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common method using organic solvents like methyl tert-butyl ether (MTBE) to extract the analytes from the aqueous biological matrix.[23]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and then elute the analytes, providing a cleaner extract than LLE.[22][24]
-
-
Derivatization:
-
For GC-MS: Estrogens are often derivatized to increase their volatility and thermal stability. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[24] Another approach involves a two-step derivatization with ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization.[18]
-
For LC-MS/MS: While not always necessary, derivatization with reagents like dansyl chloride can improve ionization efficiency and sensitivity.
-
4.2.2. Instrumental Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate the different estrogen metabolites.[20][23]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity for quantification.[20] Stable isotope-labeled internal standards are used for accurate quantification.[21]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Conclusion
The metabolic fate of this compound is a multifaceted process with significant implications for human health. The balance between the different metabolic pathways, particularly the 2-, 4-, and 16α-hydroxylation routes, plays a crucial role in determining the overall estrogenic and carcinogenic potential within the body. This guide has provided a detailed overview of these pathways, summarized key quantitative data, and outlined the experimental methodologies for their investigation. A continued focus on refining analytical techniques and expanding our understanding of the factors that influence this compound metabolism will be vital for advancing research in endocrinology, oncology, and personalized medicine.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 3. Recent insight on the control of enzymes involved in estrogen formation and transformation in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxythis compound | Rupa Health [rupahealth.com]
- 6. allergyresearchgroup.com [allergyresearchgroup.com]
- 7. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxythis compound - FU Female FMV Urine Comprehensive Hormone - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. dutchtest.com [dutchtest.com]
- 12. Estrogen metabolism pathway in humans [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. JCI - this compound Sulfate: Production Rate and Metabolism in Man [jci.org]
- 16. Estrogen Kinetics for Clinicians | GLOWM [glowm.com]
- 17. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A MALDI-MS-based quantitative analytical method for endogenous this compound in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Interaction Kinetics of Estrone with Estrogen Receptors ERα and ERβ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction kinetics of estrone with the two principal estrogen receptors, ERα and ERβ. Understanding the binding dynamics of endogenous estrogens like this compound is fundamental for research in endocrinology, oncology, and the development of selective estrogen receptor modulators (SERMs). This document details the quantitative kinetic parameters, the experimental methodologies used to determine them, and the associated signaling pathways.
Quantitative Interaction Kinetics
The binding of this compound to estrogen receptors is a dynamic process characterized by specific association and dissociation rates, which together determine the binding affinity. While estradiol (B170435) is the most potent endogenous estrogen, this compound is the second most prevalent and plays a significant role in estrogenic signaling, particularly in postmenopausal women.[1] The kinetic parameters—association rate constant (k_on_), dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_d_)—quantify this interaction.
The following table summarizes the available quantitative data for the interaction of this compound with human ERα and ERβ. It is important to note that kinetic data can vary based on the specific experimental conditions, such as temperature, pH, and the specific constructs of the receptor used.
| Ligand | Receptor | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_d_ (nM) | Experimental Method | Source |
| This compound | ERα | 1.0 x 10⁵ | 1.8 x 10⁻² | 180 | Surface Plasmon Resonance (SPR) | [2] |
| This compound | ERβ | 5.7 x 10⁵ | 3.2 x 10⁻³ | 5.6 | Surface Plasmon Resonance (SPR) | [2] |
Note: The K_d_ was calculated from the ratio of k_off_/k_on_.
These data indicate that while the association rate of this compound is faster for ERβ, the dissociation is significantly slower from ERβ compared to ERα, resulting in a higher affinity of this compound for ERβ.
Experimental Protocols
The determination of kinetic and affinity data for ligand-receptor interactions relies on sophisticated biophysical techniques. The most common methods employed in the study of this compound and estrogen receptors are Surface Plasmon Resonance (SPR), radioligand binding assays, and fluorescence polarization assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[3] It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (the receptor) is immobilized.[4]
Detailed Methodology:
-
Receptor Immobilization: The ligand-binding domain of human ERα or ERβ, often expressed as a His-tagged protein in E. coli, is captured on a sensor chip.[2] A common approach is to first immobilize an anti-His antibody onto the chip surface, which then captures the His-tagged receptor, ensuring a homogenous orientation.[4]
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface.[2] The binding of this compound to the immobilized ER causes an increase in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).
-
Association Phase: The rate of increase in the SPR signal during the injection of this compound corresponds to the association phase of the interaction.
-
Dissociation Phase: After a set period, the this compound solution is replaced with a buffer-only flow. The decrease in the SPR signal over time reflects the dissociation of this compound from the receptor.
-
Data Analysis: The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the sensorgram data (a plot of RU versus time) to a suitable kinetic model, such as a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_d_) is then calculated as the ratio of k_off_ to k_on_.[4]
Radioligand Binding Assay
This is a traditional and highly sensitive method for quantifying receptor-ligand interactions. It typically involves a competitive binding format where a radiolabeled ligand (e.g., [³H]-estradiol) competes with an unlabeled ligand (this compound) for binding to the receptor.[5]
Detailed Methodology:
-
Receptor Preparation: Cytosolic extracts containing ERα or ERβ are prepared from tissues (e.g., rat uterus) or from cells overexpressing the recombinant receptors.[5]
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Following incubation, bound and free radioligand are separated. A common method is the dextran-coated charcoal (DCC) method, where the charcoal adsorbs the free radioligand, and the receptor-bound radioligand remains in the supernatant after centrifugation.[6]
-
Quantification: The amount of radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound). A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (K_d_) for this compound can then be calculated using the Cheng-Prusoff equation, which takes into account the K_d_ of the radioligand.
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a receptor.[7] When the small fluorescent tracer is unbound, it rotates rapidly in solution, resulting in low polarization. When bound to the much larger receptor, its rotation is slowed, leading to an increase in polarization.
Detailed Methodology:
-
Assay Components: The assay consists of the estrogen receptor (ERα or ERβ), a fluorescently labeled estrogen (e.g., fluorescein-labeled estradiol), and the unlabeled competitor ligand (this compound).[8]
-
Competitive Binding: A fixed concentration of the receptor and the fluorescent tracer are mixed. Increasing concentrations of this compound are then added to the mixture.
-
Equilibrium and Measurement: The mixture is incubated to reach equilibrium. The fluorescence polarization is then measured using a plate reader equipped with polarizing filters.
-
Data Analysis: As the concentration of this compound increases, it displaces the fluorescent tracer from the receptor, causing a decrease in the measured fluorescence polarization. The data are plotted as fluorescence polarization versus the concentration of this compound, and the IC₅₀ value is determined. Similar to the radioligand binding assay, the K_d_ for this compound can be calculated from the IC₅₀.
Estrogen Receptor Signaling Pathways
Upon binding to this compound, both ERα and ERβ can initiate signaling through genomic and non-genomic pathways.[9] The relative activation of these pathways can be influenced by the specific ligand, the receptor subtype, and the cellular context.
Genomic (Nuclear-Initiated) Signaling
This is the classical mechanism of estrogen action.[10]
-
Ligand Binding and Dimerization: this compound binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization (formation of ERα/ERα or ERβ/ERβ homodimers, or ERα/ERβ heterodimers).[11][12]
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[11][13]
-
Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of target genes, leading to changes in protein synthesis and cellular function.[14]
Non-Genomic (Membrane-Initiated) Signaling
Estrogens can also elicit rapid cellular responses that do not involve gene transcription.[15] These effects are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or within the cytoplasm.[9]
-
Membrane Receptor Activation: this compound binds to mERα or mERβ.
-
Signal Transduction Cascades: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[16]
-
Downstream Effects: These signaling cascades can lead to various rapid cellular responses, including changes in ion channel activity, calcium mobilization, and activation of other kinases. These pathways can also indirectly influence gene transcription by phosphorylating and activating transcription factors.[10]
Conclusion
The interaction of this compound with ERα and ERβ is a complex process with distinct kinetic profiles for each receptor subtype. The higher affinity of this compound for ERβ is driven by a slower dissociation rate. A thorough understanding of these kinetics, determined through rigorous experimental methodologies such as SPR, radioligand binding assays, and fluorescence polarization, is crucial for dissecting the physiological roles of this compound and for the rational design of novel therapeutics targeting the estrogen signaling system. The dual signaling capacity of estrogen receptors, encompassing both genomic and non-genomic pathways, further highlights the complexity of this compound's biological effects. This guide provides a foundational resource for professionals engaged in the study of estrogen receptor biology and drug discovery.
References
- 1. Distinct roles of this compound and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Radioligand-labeled binding assay and immunochemical assay for estrogen receptor in 115 human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Fluorescence-based techniques for investigating estrogen receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
The Reservoir Revealed: A Technical Guide to Estrone Sulfate's Role in Circulating Hormone Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone sulfate (B86663) (E1S), the most abundant circulating estrogen, functions as a substantial and stable reservoir for more potent, biologically active estrogens.[1][2] While itself inert, E1S is readily converted to this compound (E1) and subsequently to the highly potent estradiol (B170435) (E2) in peripheral tissues, a process of critical importance in both physiological and pathological states.[2][3] This is particularly significant in postmenopausal women, where E1S is a primary source of estrogen, and in the microenvironment of hormone-dependent cancers, such as breast cancer, where it can fuel tumor growth.[4][5] This guide provides a comprehensive technical overview of the function of this compound sulfate as a circulating hormone reservoir, detailing its metabolism, transport, and the methodologies used to investigate its role. Quantitative data are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
The Biochemical Framework of the this compound Sulfate Reservoir
This compound sulfate's role as a hormone reservoir is predicated on a dynamic interplay of enzymes and transporters that regulate its conversion to and from its biologically active forms.
1.1. Synthesis and Circulating Forms
This compound sulfate is primarily formed from the sulfation of this compound, a reaction catalyzed by sulfotransferase enzymes (SULTs), predominantly in the liver.[2] It circulates in the bloodstream at concentrations significantly higher than those of unconjugated estrogens like estradiol and this compound.[6][7] More than 90% of circulating E1S is bound to albumin, which contributes to its long half-life and stability in the bloodstream.[2]
1.2. The Activation Pathway: From Inert Reservoir to Potent Estrogen
The biological activity of the E1S reservoir is unlocked in peripheral tissues through a two-step enzymatic conversion:
-
Hydrolysis by Steroid Sulfatase (STS): E1S is transported from the circulation into target cells, where the enzyme steroid sulfatase (also known as this compound sulfatase) hydrolyzes the sulfate group, converting E1S back to this compound (E1).[3][8]
-
Conversion to Estradiol by 17β-Hydroxysteroid Dehydrogenase (17β-HSD): this compound is then converted to the more potent estrogen, estradiol, by the action of 17β-hydroxysteroid dehydrogenase.[2][9]
This localized production of estradiol from the circulating E1S pool can lead to high intracellular estrogen concentrations in target tissues, even when plasma estradiol levels are low.[10]
1.3. Cellular Uptake: The Role of Organic Anion-Transporting Polypeptides (OATPs)
As a hydrophilic molecule, this compound sulfate cannot freely diffuse across cell membranes.[11] Its entry into target cells is mediated by a family of transporters known as Organic Anion-Transporting Polypeptides (OATPs).[11][12] The expression and activity of these transporters are key determinants of a tissue's ability to utilize the circulating E1S reservoir.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound sulfate, providing a basis for experimental design and data interpretation.
Table 1: Human Plasma/Serum Concentrations of this compound Sulfate
| Population | Concentration (pg/mL) | Concentration (nmol/L) | Reference(s) |
| Adult Males | 231 - 2,125 | 0.66 - 6.06 | [13] |
| 854 ± 501 | 2.44 ± 1.43 | [14] | |
| 960 | 2.74 | [15] | |
| 2,620 ± 790 | 7.48 ± 2.25 | [7] | |
| Premenopausal Females (Follicular Phase) | 192 - 2,950 | 0.55 - 8.42 | [13] |
| 960 | 2.74 | [15] | |
| 2,510 ± 900 | 7.16 ± 2.57 | [7] | |
| Premenopausal Females (Luteal Phase) | 282 - 5,049 | 0.80 - 14.41 | [13] |
| 1,740 | 4.96 | [15] | |
| 5,330 ± 1,550 | 15.21 ± 4.42 | [7] | |
| Postmenopausal Females (No HRT) | 42 - 846 | 0.12 - 2.41 | [13] |
| 130 | 0.37 | [15] | |
| 890 ± 600 | 2.54 ± 1.71 | [7] | |
| Postmenopausal Females (with HRT) | 2,560 | 7.30 | [15] |
| Pregnant Females (First Trimester) | 20,000 | 57.06 | [15] |
| Pregnant Females (Second Trimester) | 66,000 | 188.30 | [15] |
| Pregnant Females (Third Trimester) | 105,000 | 299.55 | [15] |
| Postmenopausal Females with Breast Cancer | 960 ± 430 | 2.74 ± 1.23 | [7] |
| Men with Cirrhosis | 1,430 ± 950 | 4.08 ± 2.71 | [7] |
Table 2: Pharmacokinetic Parameters of this compound Sulfate
| Parameter | Value | Reference(s) |
| Half-life | 10 - 12 hours | [11] |
| Metabolic Clearance Rate | 157 L/day (range 70-292) | [16][17] |
| Plasma Production Rate (Men) | 77 µ g/day | [16][17] |
| Plasma Production Rate (Women, early follicular) | 95 µ g/day | [16][17] |
| Plasma Production Rate (Women, early luteal) | 182 µ g/day | [16][17] |
Table 3: Kinetic Parameters of Key Enzymes and Transporters
| Enzyme/Transporter | Substrate | Tissue/Cell Line | Km | Vmax | Reference(s) |
| Steroid Sulfatase (STS) | This compound Sulfate | Human Placental Microsomes | 16 ± 5 µM | 2.0 ± 0.5 nmol/min/mg protein | [18] |
| This compound Sulfate | Normal Breast Parenchymal Cells (intact) | 6.0 ± 1.1 µM | 12.6 ± 1.4 nmol/h/mg DNA | [2] | |
| This compound Sulfate | Normal Breast Parenchymal Cells (homogenized) | 4.7 ± 1.0 µM | 18.3 nmol/h/mg DNA | [2] | |
| This compound Sulfate | Mouse Liver | 8.6 µM | - | [19] | |
| This compound Sulfate | Mouse Testis | 9.1 µM | - | [19] | |
| 17β-HSD Type 1 | This compound | T47D Breast Cancer Cells | 0.12 ± 0.02 µM | - | [20] |
| This compound | HEK-293 cells overexpressing 17β-HSD1 | 0.25 ± 0.04 µM | - | [20] | |
| OATP-B (OATP2B1) | This compound Sulfate | Caco-2 Cells (high-affinity) | 1.81 µM | - | [12] |
| This compound Sulfate | Caco-2 Cells (low-affinity) | 1.40 mM | - | [12] | |
| This compound Sulfate | HEK293 cells expressing OATP-B | 1.56 µM | - | [12] |
Table 4: Conversion Rates of this compound Sulfate in Normal Breast Tissue
| Conversion | Parameter | Value | Reference(s) |
| E1S to this compound (intact cells) | Half-time of conversion | 628 min per 10^6 cells | [2] |
| E1S to this compound (homogenized cells) | Half-time of conversion | 246 min per 10^6 cells | [2] |
| E1S to Estradiol (intact cells) | Half-time of conversion | 2173 min per 10^6 cells | [2] |
| E1S to Estradiol (homogenized cells) | Half-time of conversion | 7485 min per 10^6 cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound sulfate's function. Below are representative protocols for key experiments.
3.1. Quantification of this compound Sulfate in Serum by LC-MS/MS
This protocol is adapted from methodologies described for the sensitive and specific measurement of E1S.[6][8][21][22]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum in a microcentrifuge tube, add an internal standard (e.g., deuterated E1S).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Optional Derivatization: For enhanced sensitivity, the extract can be dried down under a stream of nitrogen and reconstituted in a derivatization agent (e.g., dansyl chloride in acetone (B3395972) and sodium bicarbonate buffer). Incubate at 60°C for 10 minutes. Stop the reaction by adding water.[8]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject 20 µL of the prepared sample onto a C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm).[6]
-
Use a gradient elution with mobile phases such as 1 mM ammonium (B1175870) fluoride (B91410) in water (A) and 1 mM ammonium fluoride in methanol:2-propanol (3:1, v/v) (B).[6]
-
Maintain a flow rate of 0.25 mL/min and a column temperature of 40°C.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate a triple-quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For E1S, the transition would be m/z 349.1 -> 269.1. The specific transitions for the internal standard and any derivatizing agent should also be monitored.
-
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of E1S.
-
Quantify the E1S concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
3.2. Direct Radioimmunoassay (RIA) for Serum this compound Sulfate
This protocol is based on commercially available direct RIA kits and published methods.[4][14][15][23][24]
-
Assay Principle: This is a competition assay where unlabeled E1S in the sample competes with a fixed amount of radiolabeled E1S (e.g., ¹²⁵I-E1S) for binding to a limited number of anti-E1S antibody binding sites, often coated onto the assay tubes.[4][24]
-
Procedure:
-
Pipette calibrators, controls, and patient serum samples into the antibody-coated tubes.
-
Add the ¹²⁵I-labeled E1S tracer to all tubes.
-
Incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Aspirate the contents of the tubes to remove unbound tracer.
-
Wash the tubes with a wash buffer.
-
Count the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
The amount of radioactivity bound to the antibody is inversely proportional to the concentration of E1S in the sample.
-
Generate a standard curve by plotting the bound radioactivity of the calibrators against their known concentrations.
-
Determine the E1S concentration in the patient samples by interpolation from the standard curve.
-
3.3. Steroid Sulfatase (STS) Activity Assay in Cell Lysates
This protocol describes a colorimetric assay for measuring STS activity in cell lysates, adapted from commercially available kits and published methods.[25][26]
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., breast cancer cell lines) to near confluency.
-
Wash cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Colorimetric Assay:
-
Principle: The assay measures the hydrolysis of a chromogenic substrate, p-Nitrophenyl sulfate (pNPS), by STS to p-nitrocatechol, which can be detected spectrophotometrically.
-
Procedure:
-
In a 96-well plate, add cell lysate to each well. Include a positive control (recombinant STS) and a negative control (lysis buffer only).
-
Prepare a standard curve using known concentrations of p-nitrocatechol.
-
Add the substrate solution (pNPS in assay buffer, pH 7.4) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-4 hours.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).[25]
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of p-nitrocatechol produced in each sample well using the standard curve.
-
STS activity is expressed as the amount of product formed per unit time per amount of protein in the cell lysate (e.g., nmol/min/mg protein).
-
3.4. In Vitro Model for Studying E1S-Mediated Breast Cancer Cell Proliferation
This experimental design is commonly used to assess the biological impact of the E1S reservoir on hormone-dependent cancer cells.[5][27]
-
Cell Culture:
-
Use a hormone-dependent breast cancer cell line (e.g., MCF-7).
-
Culture the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous estrogens.
-
-
Experimental Treatment:
-
Seed the estrogen-deprived cells in multi-well plates.
-
Treat the cells with varying concentrations of E1S (e.g., 0.1 nM to 100 nM) to assess dose-response effects.[27]
-
Include a positive control (e.g., estradiol) and a negative control (vehicle).
-
To confirm the mechanism, co-treat with an STS inhibitor or an anti-estrogen (e.g., Fulvestrant).
-
-
Endpoint Analysis:
-
Cell Proliferation: After a suitable incubation period (e.g., 6 days), assess cell proliferation using methods such as direct cell counting, MTT assay, or BrdU incorporation to measure S-phase entry.[27]
-
Metabolite Analysis: At various time points, collect the cell culture medium and cell lysates to measure the conversion of E1S to this compound and estradiol using LC-MS/MS or RIA.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of estrogen-responsive genes (e.g., pS2, progesterone (B1679170) receptor).[27]
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the this compound sulfate reservoir.
References
- 1. Metabolism of this compound sulfate by normal breast tissue: influence of menopausal status and oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of this compound and estradiol from this compound sulfate by normal breast parenchymal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sulfate: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckmancoulter.com [beckmancoulter.com]
- 5. Inhibition of this compound sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. This compound sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of this compound-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. Radioimmunoassay of this compound sulfate in the serum of normal men after a non-chromatographic procedure that eliminates interference from dehydroepiandrosterone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid, convenient radioimmunoassay of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound sulfate: production rate and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 18. Kinetic studies on the formation of estrogens from dehydroepiandrosterone sulfate by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 21. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid chromatography tandem mass spectrometry assay for fast and sensitive quantification of this compound-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Specific radioimmunoassay of this compound sulfate. Application to measurement in male plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. diasource-diagnostics.com [diasource-diagnostics.com]
- 25. benchchem.com [benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. This compound sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Local Tissue-Specific Production and Action of Estrone: An Intracrine Perspective
Audience: Researchers, scientists, and drug development professionals.
Abstract
Estrone (E1) is a crucial estrogen, particularly in postmenopausal women, where its production in peripheral tissues becomes the primary source of estrogens. The concept of intracrinology—the process by which a cell synthesizes and utilizes hormones locally—is central to understanding the tissue-specific roles of this compound.[1] This document provides a comprehensive technical overview of the enzymatic pathways responsible for local this compound synthesis, its tissue-specific regulation, mechanisms of action, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Core Pathways of Local this compound Production
The local concentration of this compound in a specific tissue is not solely dependent on circulating levels but is largely determined by the expression and activity of a key set of steroidogenic enzymes. These enzymes utilize circulating precursors, primarily from the adrenal glands, to synthesize this compound in situ.[1][2] The principal pathways are the aromatase pathway, the sulfatase pathway, and the 17β-hydroxysteroid dehydrogenase (17β-HSD) axis.
-
Aromatase Pathway : Aromatase (CYP19A1) is a critical enzyme that catalyzes the final step in estrogen biosynthesis—the conversion of C19 androgens to estrogens.[3][4] Specifically, it converts androstenedione (B190577) to this compound and, to a lesser extent, testosterone (B1683101) to estradiol (B170435).[5][6] This pathway is a major source of this compound in various extragonadal tissues, including adipose tissue, skin, bone, and brain.[3]
-
Sulfatase Pathway : this compound sulfate (B86663) (E1S) is the most abundant circulating estrogen in postmenopausal women and acts as a large, inactive reservoir. The enzyme steroid sulfatase (STS) hydrolyzes E1S to release active this compound.[7][8] In certain tissues, like hormone-dependent breast carcinomas, the sulfatase pathway can be the predominant source of local this compound.[7]
-
17β-HSD Axis : The 17β-hydroxysteroid dehydrogenases are a family of enzymes that reversibly convert less active 17-keto steroids to their more potent 17-hydroxy forms.[9]
-
17β-HSD Type 1 (17β-HSD1) primarily catalyzes the conversion of this compound to the more potent estradiol (E2), thus amplifying the estrogenic signal within the tissue.[9][10]
-
17β-HSD Type 2 (17β-HSD2) primarily catalyzes the reverse reaction, converting estradiol back to the weaker this compound, thereby acting as a brake on estrogenic activity.[11] The balance between these enzymes is a critical determinant of the overall estrogenic effect in a tissue.
-
Caption: Key enzymatic pathways in local this compound and estradiol synthesis.
Tissue-Specific Regulation and Expression
The intracrine machinery is highly tissue-specific, with different organs expressing unique combinations and levels of steroidogenic enzymes. This leads to distinct hormonal microenvironments tailored to local physiological needs or pathological states.
-
Breast Tissue : In postmenopausal women, local estrogen production is a key driver of hormone-receptor-positive breast cancer.[12] Studies have shown marked expression of aromatase in the stromal cells (adipose fibroblasts) surrounding carcinoma cells, while the carcinoma cells themselves often express high levels of 17β-HSD1.[2][10] This creates a paracrine-intracrine loop where stromal cells produce this compound, which is then converted to highly potent estradiol within the cancer cells to fuel their growth.[2]
-
Endometrium and Endometriosis : The endometrium exhibits cyclic changes in steroid metabolism enzymes to regulate physiological processes.[13] In endometriosis, ectopic endometrial tissue expresses aromatase, which is not found in the normal endometrium, leading to local estrogen production that promotes the survival and proliferation of the lesions.[5]
-
Adipose Tissue : Adipose tissue is the primary site of extragonadal estrogen production, particularly after menopause, and its contribution increases with age and body weight.[3] It primarily expresses aromatase to convert adrenal androgens into this compound.[3][12]
-
Bone : Local production of estrogens in bone by osteoblasts is important for maintaining bone density.[3][13] Aromatase expression in bone contributes to the local estrogenic environment required to slow bone loss.[3]
-
Brain : The brain can synthesize its own estrogens, which are thought to play important roles in neuroprotection, cognition, and the regulation of hypothalamic functions.[3][14] Aromatase is expressed in various brain regions, including the hypothalamus and limbic system.[14]
-
Skeletal Muscle : Recent evidence indicates that skeletal muscle cells can synthesize this compound and estradiol, with production being modulated by the availability of amino acids.[15] This suggests a role for local estrogens in muscle growth and repair.[15]
Table 1: Summary of Key Enzyme Expression in Specific Tissues
| Tissue | Aromatase (CYP19A1) | Steroid Sulfatase (STS) | 17β-HSD Type 1 | 17β-HSD Type 2 | Primary Function of Local E1 Production |
| Breast (Normal) | Low / Adipocytes | Present | Low | Present | Maintain tissue homeostasis |
| Breast (Carcinoma) | High (in surrounding stroma)[10] | High[8] | High (in carcinoma cells)[10] | Low | Fueling tumor growth |
| Endometrium (Eutopic) | Absent / Very Low | Present | Cyclical Expression | Cyclical Expression | Regulating menstrual cycle |
| Endometriosis (Ectopic) | High[5] | Present | High | Low | Promoting lesion proliferation |
| Adipose Tissue | High[3] | Present | Low | Present | Major source of circulating E1 postmenopause |
| Bone | Present (in osteoblasts)[3] | Present | Present | Present | Regulation of bone homeostasis |
| Brain | Present (in neurons)[14] | Present | Present | Present | Neuromodulation and neuroprotection |
| Skeletal Muscle | Present[15] | Present | Present | Present | Potential role in muscle growth and repair |
Molecular Action of this compound
This compound exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[16][17] It is considered a weaker estrogen than estradiol, with a relative binding affinity for ERα of about 4-10% compared to estradiol.[18] However, its high local concentrations and its role as a direct precursor to estradiol make it a critical component of estrogen signaling.
The action of estrogens is mediated through two main pathways:
-
Genomic (Nuclear) Signaling : This is the classical pathway where this compound binds to ERs located in the cytoplasm or nucleus.[19] The hormone-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[19][20] This process typically occurs over hours to days.
-
Non-Genomic (Membrane) Signaling : Estrogens can also elicit rapid cellular responses (within seconds to minutes) by activating ERs located at the plasma membrane, including G protein-coupled estrogen receptor (GPER).[19][21] This activation triggers intracellular signaling cascades, such as the PI3K and MAPK pathways, without direct gene transcription.[20][21]
The overall biological response to this compound in a given cell is a result of the balance between these signaling pathways and the local E1 to E2 ratio, which is controlled by 17β-HSD activity.[22]
Caption: Genomic and non-genomic signaling pathways of this compound.
Experimental Protocols and Methodologies
Studying the intracrinology of this compound requires sensitive and specific methods to quantify low hormone concentrations and measure enzyme activities in complex biological matrices.
Protocol 1: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone measurement due to its high sensitivity and specificity.[23][24]
Methodology:
-
Sample Preparation: A small volume of serum (e.g., 200 µL) is spiked with a known amount of a stable isotope-labeled internal standard (e.g., estradiol-D4).[23][25]
-
Extraction: Steroids are extracted from the serum matrix using liquid-liquid extraction (LLE) with an organic solvent (e.g., methyl tert-butyl ether).
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, the extracted steroids are derivatized, often with dansyl chloride, which adds a readily ionizable group.[23][25]
-
Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used to separate this compound from other steroids and matrix components based on polarity.[24][26]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is operated in selected-reaction monitoring (SRM) mode, where a specific precursor ion (the derivatized this compound) is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high specificity.[25]
-
Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Protocol 2: Combined Aromatase and 17β-HSD Activity Assay
This method allows for the simultaneous measurement of both enzyme activities in a single sample, such as human placental microsomes or tissue homogenates.[27][28]
Methodology:
-
Substrate Preparation: A radiolabeled precursor, such as [³H]4-androstene-3,17-dione, is used as the substrate.
-
Incubation: The radiolabeled substrate is incubated with the biological sample (e.g., tissue microsomes) in a buffered solution containing necessary cofactors (e.g., NADPH for 17β-HSD activity).
-
Reaction Termination: The enzymatic reaction is stopped after a defined period by adding a cold solvent.
-
Product Separation: The products of the reaction—[³H]this compound (from aromatase) and [³H]estradiol (from subsequent 17β-HSD activity)—are separated from the remaining substrate and other metabolites using HPLC.[27]
-
Quantification: The separated radioactive products are quantified using a radioactive flow detector connected to the HPLC system.
-
Calculation: Enzyme activity is calculated based on the amount of specific product formed per unit of time per amount of protein in the sample (e.g., pmol/h/mg protein).
Protocol 3: Cell-Based Assays for Estrogen Production
Cell lines that endogenously express steroidogenic enzymes are valuable models. For example, T-47D breast cancer cells can be used to study the conversion of precursors like DHEA or this compound into more active estrogens.[29][30]
Methodology:
-
Cell Culture: T-47D cells are plated and grown to a desired confluency.
-
Precursor Addition: The culture medium is replaced with fresh medium containing a known concentration of a precursor, such as DHEA or this compound.[30]
-
Incubation: Cells are incubated for a set period (e.g., 24-48 hours) to allow for metabolism of the precursor.
-
Sample Collection: Both the culture medium and the cell lysates are collected.
-
Steroid Quantification: The concentrations of the precursor and its metabolites (e.g., 5-androstenediol, this compound, estradiol) in the collected samples are measured using LC-MS/MS or specific immunoassays.
-
Analysis: The metabolic conversion rate can be determined, and the effects of potential inhibitors on this process can be assessed.
Quantitative Data Summary
Quantitative analysis is essential for understanding the relative contributions of different pathways and the physiological relevance of local this compound production.
Table 2: Comparative Enzyme Activity in Breast Tumor Tissue
| Enzyme | Substrate | Product | Activity Rate (pmol/g protein/h) | Reference |
| Steroid Sulfatase | This compound Sulfate | This compound | 2.8 | [7] |
| Aromatase | Androstenedione | This compound | 0.27 | [7] |
| Data from human breast tumors at physiological substrate levels, highlighting the potential dominance of the sulfatase pathway in this context. |
Table 3: Representative Serum Concentrations in Postmenopausal Women (LC-MS/MS)
| Steroid | Median Concentration (pg/mL) | Typical Range (pmol/L) | Reference |
| This compound (E1) | ~22 (Total E1+E2) | 22 to 122 | [23][24] |
| Estradiol (E2) | 3.8 to 36 | [24] | |
| Note: Intratumoral concentrations of this compound and estradiol in breast cancer patients can be an order of magnitude higher than these circulating plasma levels.[7] |
Table 4: Relative Binding Affinity (RBA) for Estrogen Receptors
| Ligand | Receptor | Relative Binding Affinity (%) | Reference |
| Estradiol (E2) | ERα | 100 | [18] |
| This compound (E1) | ERα | 4 - 10 | [18] |
| Estradiol (E2) | ERβ | 100 | [18] |
| This compound (E1) | ERβ | 2 - 3.5 | [18] |
| This compound's lower affinity is compensated by its higher local concentrations in many peripheral tissues and its conversion to estradiol. |
Conclusion
The local, tissue-specific production and action of this compound is a fundamental aspect of steroid biology, with profound implications for both normal physiology and the pathogenesis of hormone-dependent diseases. The intracrine paradigm shifts the focus from circulating hormone levels to the unique enzymatic landscape within each tissue. For researchers and drug development professionals, understanding these local pathways is critical for identifying novel therapeutic targets. Inhibitors of key enzymes like aromatase, steroid sulfatase, and 17β-HSD1 represent powerful strategies to modulate local estrogenic activity, offering targeted interventions for conditions such as breast cancer and endometriosis. Continued research utilizing advanced, sensitive methodologies will further unravel the complexities of this compound's intracrine world.
References
- 1. Science of intracrinology in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Endocrinology to Intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen production and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Is intracrinology of endometriosis relevant in clinical practice? A systematic review on estrogen metabolism [frontiersin.org]
- 6. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ estrogen production via the this compound sulfatase pathway in breast tumors: relative importance versus the aromatase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracrinology of estrogens and androgens in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatase, this compound Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase and 17 beta-hydroxysteroid dehydrogenase type 1 in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Intracrine Regulation of Estrogen and Other Sex Steroid Levels in Endometrium and Non-gynecological Tissues; Pathology, Physiology, and Drug Discovery [frontiersin.org]
- 14. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen biosynthesis in cultured skeletal muscle cells (L6) induced by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogen - Wikipedia [en.wikipedia.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Unconventional Estrogen Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. biochemia-medica.com [biochemia-medica.com]
- 22. Distinct roles of this compound and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-sensitivity tandem mass spectrometry assay for serum this compound and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. scispace.com [scispace.com]
- 27. Aromatase and 17beta-hydroxysteroid dehydrogenase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
The Estrone Hypothesis: A Deep Dive into its Role in Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The "estrone hypothesis" posits that in postmenopausal women, the peripheral conversion of androgens to this compound, and its subsequent conversion to the more potent estradiol (B170435) within target tissues, is a key driver of hormone-dependent cancers such as breast and endometrial cancer. This whitepaper provides a comprehensive technical guide to the core tenets of this hypothesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways. Understanding the nuances of the this compound-to-estradiol conversion and its downstream effects is critical for the development of novel therapeutic strategies targeting these malignancies.
Core Principles of the this compound Hypothesis
In premenopausal women, the ovaries are the primary source of the potent estrogen, 17β-estradiol (E2). However, after menopause, ovarian estrogen production ceases, and the predominant circulating estrogen becomes this compound (E1).[1][2] The this compound hypothesis is centered on the following key principles:
-
Peripheral Aromatization: In postmenopausal women, the primary source of estrogen is the peripheral aromatization of androstenedione, an adrenal androgen, to this compound. This conversion is catalyzed by the enzyme aromatase (CYP19A1) and occurs predominantly in adipose tissue.[3]
-
Intratumoral Conversion: While this compound itself is a weak estrogen, it serves as a crucial pro-hormone. Within hormone-sensitive tissues like the breast and endometrium, this compound is efficiently converted to the highly potent estradiol by the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) .[4][5] This local production of estradiol is thought to be a major contributor to the high estrogen concentrations observed in tumor tissues, which can be significantly higher than in circulation.
-
Receptor Activation and Proliferation: The locally synthesized estradiol binds to and activates estrogen receptors (ERα and ERβ), primarily ERα, initiating a signaling cascade that promotes cancer cell proliferation, survival, and tumor growth.[6][7]
-
Obesity as a Risk Factor: Obesity is a significant risk factor for postmenopausal hormone-dependent cancers. This is attributed to increased adipose tissue mass, leading to higher rates of aromatization and consequently, elevated circulating this compound levels.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies that support the this compound hypothesis. This data highlights the differences in hormone levels and enzyme activity that contribute to the pro-tumorigenic environment in hormone-dependent cancers.
Table 1: Estradiol (E2) to this compound (E1) Ratios in Breast Cancer Cell Lines
| Cell Line | Key Characteristics | E2/E1 Ratio (approx.) | Reference |
| T47D | ER+, high 17β-HSD1 expression | 9/1 | [8] |
| BT 20 | ER+, high 17β-HSD1 expression | 9/1 | [8] |
| MCF-7 | ER+, low 17β-HSD1 expression | 1/5 | [8] |
This table demonstrates the significant impact of 17β-HSD1 expression on the intracellular conversion of this compound to the more potent estradiol.
Table 2: Kinetic Parameters of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
| Cell Line/System | Substrate | Apparent Km (µM) | Cofactor | Reference |
| HEK-293 cells over-expressing 17β-HSD1 | This compound | 0.25 ± 0.04 | NADPH | [5] |
| T47D breast cancer cells | This compound | 0.12 ± 0.02 | NADPH | [5] |
| Purified 17β-HSD1 | This compound | 0.03 ± 0.01 | NADPH | [5] |
Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate. These values in intact cells highlight the efficiency of this compound conversion to estradiol.
Table 3: Dose-Dependent Effects of this compound on Osteoprecursor Cells (as a model for proliferation)
| This compound Concentration | Effect on Cell Viability (MTT Assay) | Effect on Mineralization | Reference |
| 0.1 nM | Increased | No significant effect | [9] |
| 1 nM | Increased | No significant effect | [9] |
| 10 nM | No significant effect | Increased | [9] |
This data suggests that even low, physiological concentrations of this compound can stimulate cellular processes relevant to growth and that different concentrations may elicit distinct biological responses.
Key Signaling Pathways
The conversion of this compound to estradiol and subsequent activation of estrogen receptors triggers a complex network of signaling pathways that drive cancer progression.
Estrogen Biosynthesis and Intratumoral Conversion
The following diagram illustrates the key enzymatic steps in the formation of this compound and its conversion to estradiol.
Caption: Key enzymatic steps in the peripheral synthesis of this compound and its intratumoral conversion to estradiol.
Estrogen Receptor Signaling Cascade
Once formed, estradiol binds to estrogen receptors, primarily ERα, initiating both genomic and non-genomic signaling pathways that promote tumorigenesis.
Caption: Genomic and non-genomic estrogen receptor signaling pathways promoting cancer cell proliferation.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of the this compound hypothesis.
Quantification of Steroid Hormones in Tissue Samples by LC-MS/MS
Objective: To accurately measure the concentrations of this compound and estradiol in tumor and adjacent normal tissue.
Protocol:
-
Tissue Homogenization:
-
Weigh frozen tissue samples (approx. 50-100 mg).
-
Homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Steroid Extraction:
-
To a known volume of homogenate, add an internal standard mixture containing deuterated analogs of this compound and estradiol.
-
Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE).[10]
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional but recommended for enhancing sensitivity):
-
Reconstitute the dried extract in a derivatizing agent (e.g., dansyl chloride) to improve ionization efficiency.
-
Incubate at a specified temperature and time to allow the reaction to complete.
-
Evaporate the solvent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[11][12]
-
Separate the steroids using a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile.
-
Detect and quantify the hormones using multiple reaction monitoring (MRM) in positive or negative electrospray ionization mode, based on the specific transitions of the precursor to product ions for each analyte and its internal standard.
-
Measurement of 17β-HSD1 Activity in Cancer Cell Lines
Objective: To determine the rate of conversion of this compound to estradiol in intact cancer cells.
Protocol:
-
Cell Culture:
-
Culture ER-positive breast cancer cells (e.g., T47D, MCF-7) in appropriate media until they reach a desired confluency.
-
For the experiment, seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Enzyme Activity Assay:
-
Wash the cells with serum-free media.
-
Add fresh serum-free media containing a known concentration of this compound (e.g., ranging from 0.01 µM to 0.3 µM to determine Km).[5]
-
Incubate the cells for a specific time period (e.g., 24 hours).
-
Collect the cell culture media.
-
-
Steroid Extraction and Analysis:
-
Extract the steroids from the collected media using the liquid-liquid extraction method described in Protocol 4.1.
-
Quantify the concentrations of both this compound and estradiol using LC-MS/MS (Protocol 4.1).
-
-
Data Analysis:
-
Calculate the amount of estradiol produced per unit of time and per amount of cellular protein.
-
To determine the apparent Km, plot the reaction velocity against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation.
-
Cancer Cell Proliferation Assay (MTT Assay)
Objective: To assess the dose-dependent effect of this compound on the proliferation of ER-positive cancer cells.
Protocol:
-
Cell Seeding:
-
Seed ER-positive cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Hormone Treatment:
-
Replace the culture medium with phenol (B47542) red-free medium containing various concentrations of this compound (e.g., from 0.1 nM to 100 nM). Include a vehicle control (e.g., ethanol).
-
Incubate the cells for a specified period (e.g., 2-6 days).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the relative cell viability/proliferation.
-
Plot the cell proliferation against the this compound concentration to generate a dose-response curve.
-
Transwell Migration and Invasion Assay
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation:
-
Cell Preparation and Seeding:
-
Starve the cancer cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
-
Chemoattraction:
-
In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum) and the desired concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for a sufficient time to allow for cell migration or invasion (e.g., 24-48 hours).
-
-
Quantification:
-
Remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
-
Data Analysis:
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
-
Implications for Drug Development
The this compound hypothesis provides a strong rationale for targeting the enzymatic machinery responsible for local estrogen production in hormone-dependent cancers.
-
Aromatase Inhibitors (AIs): Drugs like anastrozole, letrozole, and exemestane (B1683764) are standard of care for postmenopausal ER-positive breast cancer.[3][15] They act by blocking the aromatase enzyme, thereby reducing the systemic production of this compound. Clinical trial data has demonstrated their efficacy in reducing cancer recurrence.[16]
-
17β-HSD1 Inhibitors: The development of potent and specific inhibitors of 17β-HSD1 is an active area of research. Such inhibitors would block the final, critical step of estradiol synthesis within the tumor, potentially overcoming resistance to AIs and offering a more targeted therapeutic approach.
-
Dual-Targeting Strategies: Combining aromatase inhibitors with 17β-HSD1 inhibitors could provide a more complete blockade of estrogen synthesis, both systemically and intratumorally.
The following diagram illustrates the points of intervention for these therapeutic strategies.
Caption: Therapeutic targets within the this compound-to-estradiol conversion pathway.
Conclusion
The this compound hypothesis provides a critical framework for understanding the pathophysiology of postmenopausal hormone-dependent cancers. The local conversion of this compound to estradiol within tumor tissues is a key driver of cancer cell proliferation and survival. A thorough understanding of the enzymes, signaling pathways, and cellular processes involved is essential for the continued development of effective targeted therapies. The quantitative data and experimental protocols presented in this whitepaper serve as a valuable resource for researchers and drug development professionals working to combat these malignancies.
References
- 1. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors for treatment of breast cancer: current concepts and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Investigating the Effect of Estradiol Levels on the Risk of Breast, Endometrial, and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Estrogen Signaling and the DNA Damage Response in Hormone Dependent Breast Cancers [frontiersin.org]
- 8. The contribution of 17beta-hydroxysteroid dehydrogenase type 1 to the estradiol-estrone ratio in estrogen-sensitive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of low doses of this compound on the proliferation, differentiation and mineralization of osteoprecursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Simultaneous Quantification of Aromatase Inhibitors and Estrogens in Postmenopausal Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayo.edu [mayo.edu]
An In-depth Technical Guide to the Chemical and Physical Properties of Estrone for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1), a key member of the estrogen family of steroid hormones, plays a crucial role in female reproductive health and is implicated in various physiological and pathological processes. As a primary metabolite of estradiol (B170435) and a precursor to other estrogenic compounds, a thorough understanding of its chemical and physical properties is paramount for researchers in endocrinology, oncology, and pharmacology. This technical guide provides a comprehensive overview of this compound's characteristics, detailed experimental protocols for its analysis, and insights into its molecular signaling pathways, tailored for the laboratory professional.
Chemical and Physical Properties of this compound
This compound is a white, odorless, crystalline solid.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 3-hydroxyestra-1,3,5(10)-trien-17-one | [2] |
| Molecular Formula | C₁₈H₂₂O₂ | [1][2] |
| Molecular Weight | 270.37 g/mol | [1][2][3] |
| Melting Point | 258-261 °C | [4][5][6][7] |
| Boiling Point | 445.2 °C (estimated) | [4][5] |
| Density | 1.23 g/cm³ | [1][4] |
| Appearance | White to creamy white crystalline powder | [2][4] |
| pKa | 10.77 | [8] |
| LogP (Octanol/Water) | 3.13 | [9][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Reference(s) |
| Water | 0.03 g/L (30 mg/L) | 25 °C | [7][11] |
| Ethanol (B145695) | Insoluble in H2O; ≥9.2 mg/mL in EtOH with gentle warming and ultrasonic | - | [2] |
| DMSO | ≥9.75 mg/mL | - | [2] |
| Dimethylformamide (DMF) | ~20 mg/ml | - | [6] |
| Acetone | 1 g in 50 mL | 15 °C | [12] |
| Chloroform | 1 g in 110 mL | 15 °C | [4][12] |
| Dioxane | Soluble | - | [4][12] |
| Pyridine | Soluble | - | [4][12] |
| Vegetable Oils | Slightly soluble | - | [4][12] |
Table 3: Spectroscopic Data for this compound
| Technique | Wavelength/Shift | Reference(s) |
| UV-Vis (λmax) | 281 nm | |
| ¹H NMR (400 MHz, DMSO-d6) | Shifts (ppm): 0.78 (s, 3H), 1.35-2.40 (m, 15H), 6.51 (d, J=2.4 Hz, 1H), 6.58 (dd, J=8.4, 2.4 Hz, 1H), 7.08 (d, J=8.4 Hz, 1H), 9.04 (s, 1H) | [13] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 270, 146, 185, 172 |
Experimental Protocols
Preparation of this compound Stock Solutions
For most in vitro experiments, a stock solution of this compound is prepared in an organic solvent due to its low aqueous solubility.
Materials:
-
Crystalline this compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (ACS grade or higher)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of crystalline this compound in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM). It is recommended to purge the solvent with an inert gas to prevent oxidation.[6][14]
-
Gently warm and vortex or sonicate the solution to ensure complete dissolution.[2]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[14] For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer. Such aqueous solutions are not recommended for storage for more than one day.[6][14]
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive quantification of this compound in biological samples such as serum or plasma.
a. Sample Preparation (Solid-Phase Extraction - SPE)
Materials:
-
Serum or plasma sample
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Water
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Spike the serum/plasma sample with the internal standard.
-
Mix the sample with methanol and water.
-
Load the mixture onto a pre-conditioned SPE plate.
-
Wash the plate with a methanol/water solution (e.g., 30% methanol) to remove interferences.
-
Elute the this compound and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an appropriate ionization source (e.g., ESI or APCI)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-20 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ion electrospray ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 269.2 → 145.1
-
¹³C-Estrone (IS): e.g., m/z 275.2 → 148.1
-
-
Optimize cone voltage and collision energy for maximum sensitivity.
c. Derivatization for Enhanced Sensitivity (Optional) For very low concentrations, derivatization with reagents like dansyl chloride can improve ionization efficiency and sensitivity in LC-MS/MS.[15]
Workflow for this compound Quantification by LC-MS/MS:
Caption: Workflow for this compound quantification by LC-MS/MS.
Cell-Based Assay: E-Screen for Estrogenic Activity
The E-Screen (Estrogen-Screen) assay is a cell proliferation assay used to assess the estrogenic activity of compounds. It utilizes the estrogen-receptor-positive human breast cancer cell line, MCF-7.[9]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous hormones
-
Penicillin-Streptomycin solution
-
This compound (test compound) and 17β-estradiol (positive control)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTS)
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Hormone Deprivation: Prior to the assay, culture the cells in DMEM with 5% charcoal-stripped FBS for 3-4 days to deplete endogenous estrogens.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the hormone-free medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Measurement:
-
Direct Cell Counting: Trypsinize the cells and count the number of viable cells using a hemocytometer and Trypan Blue exclusion.
-
MTS Assay: Add MTS reagent to each well, incubate for 1-4 hours, and measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
E-Screen Assay Workflow:
Caption: Workflow of the E-Screen assay for estrogenic activity.
Signaling Pathways of this compound
This compound, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ. The signaling pathways can be broadly categorized as genomic (nuclear) and non-genomic (membrane-initiated).
Genomic (Nuclear-Initiated) Signaling Pathway
This is the classical pathway where this compound regulates gene expression.
-
Binding: this compound diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.
-
Dimerization: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).
-
Nuclear Translocation: The dimer translocates to the nucleus if it was in the cytoplasm.
-
DNA Binding: The ER dimer binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription: The receptor-DNA complex recruits co-activators or co-repressors, leading to the modulation of transcription of target genes, ultimately affecting protein synthesis and cellular function.
Genomic Estrogen Signaling Pathway:
Caption: Genomic signaling pathway of this compound.
Non-Genomic (Membrane-Initiated) Signaling Pathway
This compound can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by a subpopulation of ERs located at the plasma membrane (mERs) and G-protein coupled estrogen receptor 1 (GPER1).
-
Membrane Receptor Binding: this compound binds to mERs or GPER1 on the cell surface.
-
Signal Transduction Cascade: This binding activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways.
-
Downstream Effects: These cascades can lead to various rapid cellular responses, including ion channel modulation, activation of other kinases, and ultimately can also influence gene expression indirectly.
References
- 1. gcms.cz [gcms.cz]
- 2. E-SCREEN - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy [mdpi.com]
- 9. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 12. lcms.cz [lcms.cz]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. thekeep.eiu.edu [thekeep.eiu.edu]
The Ubiquitous Influence of Estrone: A Technical Guide to its Role in Non-Gender-Specific Biological Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1), a member of the estrogen family of steroid hormones, has long been studied for its role in female reproductive biology. However, a growing body of evidence illuminates its significant and multifaceted functions in a variety of biological processes that are not specific to gender. This technical guide provides an in-depth exploration of the core biological roles of this compound, with a focus on bone metabolism, cardiovascular health, cognitive function, and cancer. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document aims to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target the ubiquitous influence of this compound.
This compound's Role in Bone Metabolism
Estrogens are critical regulators of bone homeostasis in both males and females, playing a pivotal role in the growth, maturation, and turnover of bone tissue.[1][2] While estradiol (B170435) (E2) is more potent, this compound is the predominant estrogen in postmenopausal women and is also present in men, contributing significantly to the maintenance of bone health.[3] Estrogen deficiency is a major contributor to age-related bone loss and osteoporosis in both sexes.[1][4]
Cellular and Molecular Mechanisms
This compound, like other estrogens, exerts its effects on bone primarily through estrogen receptor alpha (ERα).[2] Its actions are multifaceted, involving the regulation of both osteoclasts (cells responsible for bone resorption) and osteoblasts (cells responsible for bone formation).
-
Inhibition of Osteoclast Activity: Estrogen directly inhibits the differentiation and lifespan of osteoclasts, leading to a reduction in bone resorption.[4][5] This is a crucial mechanism for maintaining bone density.[5][6]
-
Promotion of Osteoblast Activity: Estrogen enhances the function and longevity of osteoblasts, thereby promoting the formation of new bone.[5]
The signaling pathways involved in these processes are complex and involve both genomic and non-genomic actions of the estrogen receptor.
Quantitative Data on this compound and Bone Health
The following table summarizes key quantitative data on the relationship between this compound levels and markers of bone health.
| Parameter | Population | Key Findings | Reference |
| Bone Mineral Density (BMD) | Postmenopausal women | Higher free this compound (FE1) levels were associated with higher BMD. | [3] |
| Fracture Risk | Postmenopausal women | Lower free this compound (FE1) was associated with an increased risk of incident fractures. | [3] |
| Bone Turnover Markers | Postmenopausal women | Higher plasma osteocalcin (B1147995) (a marker of bone formation) and β-CTX (a marker of bone resorption) levels were observed in postmenopausal women with lower estrogen levels compared to perimenopausal women. | [7] |
| Osteocalcin | Premenopausal vs. Postmenopausal women | Osteocalcin levels were higher in postmenopausal women (6.1 ± 0.46 ng/mL) compared to premenopausal women (5.2 ± 0.88 ng/mL). | [8][9] |
| C-terminal telopeptide of type I collagen (CTX) | Menopausal transition women | CTX levels increased with age through the menopausal transition. | [10] |
Experimental Protocols
This protocol outlines the fundamental steps for quantifying this compound levels in serum samples.
Principle: The radioimmunoassay for this compound is a competitive assay. This compound in the sample competes with a fixed amount of 125I-labeled this compound for binding sites on a limited amount of this compound-specific antibody. The amount of 125I-labeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.
Procedure:
-
Sample Preparation: Collect serum and store at -20°C if not assayed immediately.
-
Assay Setup:
-
Pipette 200 µL of calibrators, controls, or patient samples into antibody-coated tubes.
-
Add 100 µL of 125I-estrone tracer to each tube.
-
Vortex gently for 1-2 seconds.
-
-
Incubation: Incubate the tubes for a specified time and temperature (e.g., 2 hours at 37°C) with continuous shaking.
-
Washing:
-
Aspirate the contents of the tubes.
-
Wash each tube twice with 2 mL of distilled water.
-
-
Counting:
-
Count the radioactivity (counts per minute, CPM) in each tube using a gamma counter.
-
Prepare "total CPM" tubes by adding 100 µL of tracer to two additional tubes.
-
-
Data Analysis:
-
Calculate the percentage of bound tracer for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.
-
Determine the this compound concentration in the samples by interpolating their percentage of bound tracer on the standard curve.[11]
-
This protocol describes a common workflow for studying the effect of this compound on the differentiation of osteoblast precursor cells.
Cell Culture:
-
Culture mesenchymal progenitor cells (e.g., KS483) on collagen-coated plates in the presence of ascorbic acid and β-glycerophosphate to induce osteogenic differentiation.[12]
-
Treat cells with varying concentrations of this compound.
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity:
-
Mineralization (Alizarin Red S Staining):
-
Fix the cells.
-
Stain with Alizarin Red S, which binds to calcium deposits in the mineralized matrix, indicating late-stage osteoblast differentiation.[14]
-
Quantify the staining to assess the extent of mineralization.
-
Visualized Pathways and Workflows
This compound's Influence on the Cardiovascular System
The cardiovascular system is another key area where estrogens, including this compound, exert significant non-gender-specific effects. While premenopausal women generally have a lower risk of cardiovascular disease compared to men of the same age, this advantage diminishes after menopause, suggesting a protective role for estrogens.[15]
Mechanisms of Cardiovascular Protection
This compound's cardiovascular effects are mediated through various mechanisms:
-
Vascular Health: Estrogens promote the relaxation of blood vessels, which can help to lower blood pressure.[16] They also inhibit the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis.[13]
-
Cholesterol Regulation: Estrogens have a favorable impact on lipid profiles, generally increasing high-density lipoprotein (HDL, "good" cholesterol) and decreasing low-density lipoprotein (LDL, "bad" cholesterol).[16]
-
Anti-inflammatory and Antioxidant Effects: Estrogens possess anti-inflammatory properties and can act as antioxidants, protecting the cardiovascular system from oxidative stress.[15]
Quantitative Data on this compound and Cardiovascular Health
The following table summarizes quantitative data linking this compound to cardiovascular parameters.
| Parameter | Population | Key Findings | Reference |
| Carotid Intima-Media Thickness (CIMT) | Early Postmenopausal Women | In early postmenopause, higher this compound levels were non-significantly associated with less progression of CIMT. | [17] |
| Carotid Intima-Media Thickness (CIMT) | Late Postmenopausal Women | In late postmenopause, higher this compound levels were significantly and positively associated with CIMT progression. | [17] |
| Atherosclerosis Progression | Postmenopausal Women with Established Coronary Disease | Treatment with conjugated equine estrogens (which includes this compound) did not affect the progression of coronary atherosclerosis. | [18] |
Experimental Protocols
This protocol provides a high-level overview of the steps involved in QCA to assess the severity of coronary artery stenosis.
Procedure:
-
Image Acquisition:
-
Image Analysis:
-
Use specialized software to analyze the angiographic images.
-
Identify and delineate the coronary artery segments of interest.
-
-
Quantification:
-
The software automatically or semi-automatically measures key parameters, including:
-
Reference vessel diameter: The diameter of the healthy portion of the artery adjacent to the stenosis.
-
Minimal lumen diameter: The narrowest diameter of the stenotic lesion.
-
Percent diameter stenosis: Calculated as ((Reference Diameter - Minimal Lumen Diameter) / Reference Diameter) x 100.
-
Lesion length. [20]
-
-
-
Data Interpretation:
-
The quantitative data are used to assess the severity of coronary artery disease and to monitor changes over time in response to interventions.
-
This protocol describes a common method to study the effect of this compound on the migration of endothelial cells, a crucial process in vascular repair.
Procedure:
-
Cell Culture: Grow a confluent monolayer of endothelial cells in a culture dish.
-
Creating the "Wound":
-
Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
-
Treatment:
-
Wash the cells to remove debris.
-
Add fresh culture medium containing different concentrations of this compound.
-
-
Image Acquisition:
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect of this compound on endothelial cell migration.
-
Visualized Pathways and Workflows
The Role of this compound in Cognitive Function
Estrogens have profound effects on the brain and cognitive function, with receptors located in key areas for memory and learning, such as the hippocampus and prefrontal cortex.[12][21] While research in this area is ongoing and sometimes presents conflicting results, there is evidence to suggest that this compound plays a role in cognitive processes.
Neurological Mechanisms
The influence of this compound on cognition is thought to occur through several mechanisms:
-
Neuroprotection: Estrogens have neuroprotective effects, potentially shielding neurons from damage and degeneration.[2][8]
-
Synaptic Plasticity: Estrogens can modulate synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory.[4] This includes influencing the density of dendritic spines, which are small protrusions on dendrites that receive synaptic inputs.[22]
-
Neurotransmitter Systems: Estrogens can influence the activity of various neurotransmitter systems, including the cholinergic system, which is crucial for memory.[22]
Quantitative Data on this compound and Cognition
The following table presents quantitative findings on the association between this compound and cognitive performance.
| Parameter | Population | Key Findings | Reference |
| Verbal Fluency | Postmenopausal women | Higher endogenous this compound levels were associated with a greater four-year decline in verbal fluency. | [4][23] |
| General Cognitive Function (MMSE) | Postmenopausal women with Alzheimer's Disease | No significant association was found between changes in this compound levels and changes in Mini-Mental State Examination (MMSE) scores after 2 or 12 months of treatment with conjugated equine estrogens. | [2] |
| Cognitive Function (MoCA) | Postmenopausal women | Lower estradiol levels were associated with lower Montreal Cognitive Assessment (MoCA) scores (≤26 indicating cognitive dysfunction). | [1] |
| Cognitive Performance | Postmenopausal women (65 years and older) | No significant correlation was found between this compound levels and cognitive performance at the start of the study or with cognitive decline over a 5-year follow-up. | [24] |
Experimental Protocols
This protocol outlines a method for quantifying dendritic spine density in response to this compound treatment.
Procedure:
-
Animal Model: Use ovariectomized female animals to control for endogenous estrogen levels.
-
This compound Treatment: Administer this compound or a vehicle control.
-
Tissue Preparation (Golgi Staining):
-
Perfuse the animals and fix the brain tissue.
-
Perform Golgi impregnation, a staining technique that sparsely labels individual neurons, allowing for clear visualization of dendritic spines.[22]
-
-
Image Acquisition:
-
Acquire high-resolution images of stained neurons using a microscope.
-
-
Spine Quantification:
Visualized Pathways and Workflows
This compound and Cancer
The role of estrogens in hormone-dependent cancers, such as breast and endometrial cancer, is well-established.[25] this compound, particularly in the postmenopausal period, can be a significant contributor to the development and progression of these cancers.
Mechanisms in Carcinogenesis
This compound's involvement in cancer is primarily through its interaction with estrogen receptors, which can lead to:
-
Cell Proliferation: Activation of ER by this compound can stimulate the proliferation of cancer cells.[16][26]
-
Tumor Microenvironment: Estrogens can influence the tumor microenvironment, potentially promoting a more immunosuppressive environment that allows cancer cells to evade the immune system.[3][6][27]
-
Inflammation: In the context of obesity, high levels of this compound can drive inflammatory responses that contribute to cancer development.[25]
Quantitative Data on this compound and Cancer
The following table provides quantitative data on the association between this compound and cancer.
| Parameter | Cancer Type | Key Findings | Reference |
| Tumor Growth | ER+ Breast Cancer (in obese mice) | This compound treatment accelerated tumor growth more than estradiol treatment. | [25] |
| Metastasis | ER+ Breast Cancer (in obese mice) | This compound treatment caused rapid metastasis. | [25] |
| Tumor Size | Breast Cancer | Tissue levels of this compound were not significantly associated with tumor size. | [28] |
| Progesterone (B1679170) Receptor (PR) Status | Postmenopausal Breast Cancer | Higher serum this compound levels were associated with PR-positive tumors. | [29] |
| HER2 Status | Postmenopausal Breast Cancer | Lower serum this compound levels were associated with HER2-positive tumors. | [29] |
Experimental Protocols
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.
Procedure:
-
Cell Culture:
-
Treatment:
-
After allowing the cells to attach overnight, add increasing concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the cells with this compound for a specified period (e.g., 72 hours).[30]
-
-
Proliferation Assessment:
-
Use a colorimetric assay (e.g., MTT or WST-1 assay) or a fluorescence-based assay to quantify the number of viable cells.
-
The intensity of the color or fluorescence is proportional to the number of living cells.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the control (untreated) cells.
-
Generate dose-response curves to determine the effect of different this compound concentrations on cell proliferation.
-
Visualized Pathways and Workflows
Conclusion
This compound is a pleiotropic hormone with significant and diverse roles in non-gender-specific biological processes. Its influence extends from maintaining skeletal integrity and cardiovascular health to modulating cognitive functions and contributing to the pathogenesis of certain cancers. A thorough understanding of the distinct mechanisms of action of this compound, separate from other estrogens, is crucial for the development of novel therapeutic strategies. The quantitative data, experimental protocols, and visualized pathways presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the complex biology of this compound for improved human health.
References
- 1. The association between estradiol levels and cognitive function in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen levels do not correlate with improvement in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Higher Endogenous Estrogens Predict Four Year Decline in Verbal Fluency in Postmenopausal Women: The Rancho Bernardo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Association between serum estradiol levels and cognitive function in older women: a cross-sectional analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mediresonline.org [mediresonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Correlation analysis for follicle-stimulating hormone and C-terminal cross-linked telopetides of type i collagen in menopausal transition women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beckmancoulter.com [beckmancoulter.com]
- 12. pharmatest.com [pharmatest.com]
- 13. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells [mdpi.com]
- 14. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Changes in carotid artery intima-media thickness 3 years after cessation of menopausal hormone therapy: follow-up from the Kronos Early Estrogen Prevention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, the major postmenopausal estrogen, binds ERa to induce SNAI2, epithelial-to-mesenchymal transition, and ER+ breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. radiopaedia.org [radiopaedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ESTROGEN REGULATION OF SPINE DENSITY AND EXCITATORY SYNAPSES IN RAT PREFRONTAL AND SOMATOSENSORY CEREBRAL CORTEX - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. news-medical.net [news-medical.net]
- 26. The effect of this compound-progesterone treatment on cell proliferation kinetics of hormone-dependent GR mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Increases in Serum this compound Sulfate Level Are Associated with Increased Mammographic Density during Menopausal Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Serum this compound concentration, this compound sulfate/estrone ratio and BMI are associated with human epidermal growth factor receptor 2 and progesterone receptor status in postmenopausal primary breast cancer patients suffering invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of this compound Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity [mdpi.com]
Methodological & Application
Application Notes and Protocols for High-Throughput LC-MS/MS Quantification of Estrone in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput quantification of estrone (E1) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are designed to deliver high sensitivity, specificity, and throughput for clinical research and drug development applications.
Introduction
This compound (E1) is one of the three major naturally occurring estrogens. Accurate and sensitive measurement of its serum concentrations is crucial for various clinical research areas, including endocrinology and oncology. While immunoassays have been traditionally used, LC-MS/MS has emerged as the preferred method due to its superior specificity and sensitivity, especially at the low concentrations typically found in certain populations.[1][2] This document details a high-throughput LC-MS/MS method that often employs derivatization with dansyl chloride to enhance ionization efficiency and achieve low limits of quantification.[3][4]
Experimental Protocols
A robust and reproducible LC-MS/MS method for this compound quantification involves several key steps, from sample preparation to data acquisition.
Sample Preparation
The initial and most critical step is the efficient extraction of this compound from the complex serum matrix. Liquid-liquid extraction (LLE) is a commonly employed and effective technique.[3][4]
Materials:
-
Serum samples
-
Internal Standard (IS) solution (e.g., Estradiol-d5 or ¹³C₃-Estrone)[4][5]
-
Water (LC-MS grade)
-
Nitrogen gas evaporator
-
Dansyl chloride reagent (0.5 mg/mL in acetonitrile)[3]
-
Acetonitrile (B52724) (LC-MS grade)
Procedure:
-
To 200 µL of serum sample, calibrator, or quality control (QC) sample, add the internal standard solution.[3][4]
-
Perform liquid-liquid extraction by adding MTBE. Vortex mix thoroughly to ensure efficient partitioning of the analyte into the organic layer.[3]
-
Centrifuge the samples to achieve phase separation.
-
Carefully transfer the organic (upper) layer containing the this compound to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
To the dried residue, add the dansyl chloride reagent to derivatize the this compound. This step significantly improves the ionization efficiency in the mass spectrometer.[3]
-
After derivatization, the samples are typically diluted with a water and acetonitrile mixture before injection into the LC-MS/MS system.[3]
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve this compound from other endogenous components and potential interferences.
LC Parameters:
-
UHPLC System: A multi-channel ultra-high-performance liquid chromatography (UHPLC) system can be used to increase throughput.[3]
-
Column: A reversed-phase column, such as a Thermo Scientific™ Accucore™ RP-MS (2.6 µm, 50 x 2.1 mm), is suitable for this separation.[3][4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A gradient elution is employed to separate the dansylated this compound from matrix components.
-
Injection Volume: 50 µL.[5]
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is used for the detection and quantification of this compound, operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
MS Parameters:
-
Ion Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][6]
-
Ionization Mode: Positive ion mode is used for dansylated derivatives.[3][4] Negative ion mode can be used for underivatized this compound.[5][6]
-
SRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard. For dansyl-E1, a common transition is m/z 504.30 → 171.25 for quantification and 504.30 → 156.20 for confirmation.[3]
-
Source Parameters: Optimized parameters include a vaporizer temperature of 400°C and a spray voltage of +3500 V for HESI.[3]
Quantitative Data Summary
The performance of the LC-MS/MS method is evaluated through a series of validation experiments. The following tables summarize typical quantitative data from validated methods.
| Parameter | This compound (E1) | Reference |
| Linearity Range | 5 - 500 pg/mL | [3][4] |
| 2 - 1000 pg/mL | [7] | |
| 2.6 - 625 pg/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [3][4] |
| 6.2 pg/mL | [8] | |
| 0.07 pg/mL (0.3 pmol/L) | [5] | |
| 2 pg/mL | [9] | |
| 3.5 pg/mL | [6] | |
| 5.3 pg/mL | [1] | |
| Intra-Assay Precision (%CV) | < 7% | [3] |
| 1.7 - 8.7% | [7] | |
| < 7.8% | [5] | |
| Inter-Assay Precision (%CV) | < 7% | [3] |
| 1.9 - 9.4% | [7] | |
| < 7.8% | [5] | |
| Accuracy | 87.7 - 110.3% | [7] |
| Within ±15% of nominal values | [9] | |
| Carryover | < 0.5% | [3][4] |
Diagrams
Experimental Workflow
Caption: High-throughput LC-MS/MS workflow for this compound quantification.
Method Validation Parameters
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. Development of a method for the quantification of this compound and estradiol in serum by LC-MS/MS [flore.unifi.it]
- 2. Simultaneous Quantitation of Estradiol and this compound in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. jsbms.jp [jsbms.jp]
- 9. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Estrone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of estrone in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (E1), a key estrogenic hormone, is implicated in numerous physiological and pathological processes, making its accurate measurement critical in clinical research and drug development.[1][2] GC-MS offers a robust and sensitive platform for this compound analysis, often requiring derivatization to enhance volatility and improve chromatographic performance.[3][4][5]
Experimental Protocols
A typical workflow for the analysis of this compound by GC-MS involves several key stages: sample collection and preparation, derivatization, and subsequent GC-MS analysis.[1]
Sample Preparation
The initial step involves the extraction of this compound from the biological matrix (e.g., serum, plasma, urine, hair).[1][6][7][8][9] Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][6]
a. Internal Standard Addition: Before extraction, it is crucial to add a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d4), to the sample. This corrects for any variability and loss during sample preparation and analysis.[1]
b. Hydrolysis of Conjugates (for Urine Samples): In urine, estrogens are often present as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to liberate the free steroid for analysis.[1][3]
-
To 1 mL of urine, add a suitable buffer (e.g., sodium acetate (B1210297), pH 5.0).[1]
-
Add β-glucuronidase/arylsulfatase solution.[1]
-
Incubate the mixture, for instance, at 37°C for 16 hours.[1]
c. Liquid-Liquid Extraction (LLE):
-
Extract the sample with an organic solvent like a mixture of n-hexane and ethyl acetate or methyl tert-butyl ether.[1][7]
-
Vortex the mixture vigorously and centrifuge to ensure phase separation.[1][6]
-
Collect the upper organic layer.[6]
-
Repeat the extraction process to maximize recovery.[1]
-
Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen.[1][7]
d. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or Silica) with methanol, followed by water.[1][6]
-
Load the prepared sample onto the cartridge.[1]
-
Wash the cartridge with a solvent of low elution strength to remove interferences.
-
Elute the estrogens with a suitable solvent mixture, such as ethyl acetate/hexanes.[6]
-
Evaporate the eluent to dryness under nitrogen.[6]
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of this compound for GC analysis.[3][5][10] Silylation and acylation are common derivatization strategies.[3][11]
a. Silylation using BSTFA or MSTFA: Trimethylsilyl (TMS) derivatives are commonly prepared.[3][12]
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[2][3]
-
Procedure: Add the silylating agent to the dried extract. Incubate at 60-80°C for 30 minutes.[2][3][10]
b. Acylation using PFBCI or PFPA: Pentafluorobenzoyl (PFB) or pentafluoropropionyl (PFP) derivatives are particularly useful for enhancing sensitivity in negative chemical ionization (NCI) mode.[2][6][11]
-
Reagents: Pentafluorobenzoyl chloride (PFBCl) or pentafluoropropionic anhydride (B1165640) (PFPA).[6][11]
-
Procedure for PFBCl:
-
Procedure for PFPA:
c. Two-Step Derivatization: For molecules like estradiol (B170435) which have both a phenolic and an alcoholic hydroxyl group, a two-step derivatization can be employed, for instance, using PFBCl for the phenolic group and MSTFA for the alcoholic group.[2][13]
After derivatization, the residue is reconstituted in a suitable solvent (e.g., hexane (B92381) or dodecane) for injection into the GC-MS system.[6][11]
GC-MS Instrumental Analysis
The derivatized sample is then analyzed by GC-MS. The specific parameters will vary depending on the instrument and the chosen derivatization method.
a. Gas Chromatography (GC) Conditions:
-
Injection: Typically, 1-2 µL of the sample is injected in splitless or split mode.[11][13]
-
Column: A common choice is a capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm I.D. and a film thickness of 0.25 µm.[8]
-
Carrier Gas: Helium is typically used as the carrier gas.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A representative program could be: initial temperature of 150°C, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.[1]
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[1] Negative Chemical Ionization (NCI) is a softer ionization technique that can provide higher sensitivity and selectivity, especially for halogenated derivatives.[2][7]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in MS/MS systems is preferred over full scan mode due to significantly higher sensitivity and selectivity.[1][7][8][9][11] In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the derivatized this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance data from various GC-MS methods for this compound analysis.
| Derivatization Method | Matrix | Ionization Mode | Acquisition Mode | Linearity Range | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |
| EOC-PFP | Urine | EI | SIM | LOQ to 40 ng/mL | 0.02 to ~0.1 ng/mL | [11] |
| PFBCI & MSTFA | Serum | NCI | MS/MS | 0.3 to 80 pg/mL | 0.8 pg/mL | [2] |
| PFBBr & HFBA | Urine | NCI | MS/MS | 500 pg/mL to 500 ng/mL | 500 pg/mL (in matrix) | [7] |
| isoBCF & CDFA | Hair | EI | SIM | 0.2 to 4.0 ng/g | LOD: 2 pg (on column) | [8][9] |
| TMS | Milk, Yogurt | EI | MS/MS | Not specified | 0.11–9.81 µg/L | [3] |
| TMS | Urine | EI | MS/MS | Not specified | 2.5-5 ng/mL | [12] |
EOC-PFP: Ethoxycarbonylation-Pentafluoropropionyl; PFBCI: Pentafluorobenzoyl chloride; MSTFA: N-methyl-N-trimethylsilyltrifluoroacetamide; PFBBr: Pentafluorobenzyl bromide; HFBA: Heptafluorobutyric anhydride; isoBCF: Isobutyl chloroformate; CDFA: Chlorodifluoroacetyl; TMS: Trimethylsilyl.
Visualizations
Caption: General workflow for this compound analysis by GC-MS.
Caption: Common derivatization reactions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. gcms.cz [gcms.cz]
- 7. scispec.co.th [scispec.co.th]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thekeep.eiu.edu [thekeep.eiu.edu]
- 11. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
using estrone ELISA kits for determination in human serum samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1) is one of the three major naturally occurring estrogens, playing a crucial role in female reproductive health, bone metabolism, and various physiological processes.[1] In postmenopausal women, men, and prepubertal children, this compound is the predominant estrogen, primarily synthesized from androstenedione (B190577) in adipose tissue.[1] Accurate quantification of this compound in human serum is vital for assessing estrogen status in postmenopausal women, monitoring hormone replacement therapy, evaluating endocrine disorders, and for research in areas like oncology, particularly for hormone-sensitive cancers.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a sensitive, reliable, and high-throughput method for quantifying this compound levels in human serum. This document provides detailed application notes and protocols for the use of competitive this compound ELISA kits for determination in human serum samples.
Principle of the Assay
The this compound ELISA is a competitive immunoassay.[3] In this assay, this compound present in a sample (unlabeled antigen) competes with a fixed amount of enzyme-labeled this compound (e.g., horseradish peroxidase (HRP) conjugate) for a limited number of binding sites on a specific anti-estrone antibody coated on a microplate.[3] After an incubation period, the unbound components are washed away.[4] A substrate solution is then added, which reacts with the enzyme of the bound labeled this compound to produce a colored product.[4] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5] A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolating from this curve.[5]
This compound Signaling Pathway
This compound, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), which are located in the cytoplasm and nucleus of target cells.[3][6] Upon binding, the estrogen-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[6] In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6] This is known as the direct genomic signaling pathway.[6] Estrogens can also act through non-genomic pathways by binding to membrane-associated ERs, leading to the rapid activation of various protein kinase cascades.[5][6]
Figure 1. Simplified diagram of the genomic this compound signaling pathway.
Data Presentation
The performance characteristics of commercially available this compound ELISA kits can vary. Below is a summary of typical quantitative data for easy comparison.
| Parameter | Kit A | Kit B | Kit C | Kit D |
| Assay Range | 31.25 - 2,000 pg/mL[7] | 24.69 - 2,000 pg/mL[8] | 15.0 - 2,400 pg/mL[9] | 20 - 2,000 pg/mL |
| Sensitivity | 22.4 pg/mL[7] | 8.83 pg/mL[8] | 8.1 pg/mL[9] | 10.0 pg/mL |
| Intra-Assay CV | 4.7%[7] | < 10% | < 8% | < 10% |
| Inter-Assay CV | 5.5%[7] | < 12% | < 12% | < 15% |
| Sample Type | Serum, Plasma, Urine, Fecal Extracts[10] | Human Serum | Human Serum, Plasma[9] | Human Serum |
| Incubation Time | 2.5 hours[7] | ~3 hours | ~2 hours | 1 hour 20 minutes |
Cross-Reactivity Data (Example)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Estradiol | 1.19[9] |
| Estriol | 0.07[9] |
| Androstenedione | 0.04[9] |
| Testosterone | 0.03[9] |
| Progesterone | < 0.01[9] |
Experimental Protocols
Human Serum Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Collection : Collect whole blood in a serum separator tube (SST).
-
Clotting : Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation : Centrifuge the sample at 1000 x g for 15 minutes at 4°C.[11]
-
Aliquoting : Immediately transfer the serum (supernatant) into clean, polypropylene (B1209903) tubes.[12]
-
Storage : Assay the samples immediately or aliquot and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13]
This compound ELISA Protocol (General)
This protocol is a generalized procedure. Always refer to the specific kit manufacturer's instructions for detailed procedures.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[1]
-
Prepare the 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water as instructed in the kit manual.[14]
-
Prepare the standards by performing serial dilutions of the stock standard in the provided diluent to create a standard curve.[14]
2. Assay Procedure:
Figure 2. General experimental workflow for a competitive this compound ELISA.
-
Add Samples and Standards : Pipette 50 µL of standards, controls, and prepared human serum samples into the appropriate wells of the antibody-coated microplate.[14]
-
Competitive Reaction : Add the this compound-HRP conjugate and the anti-Estrone antibody to each well (the order and volume will be specified in the kit manual).[14]
-
Incubation : Cover the plate and incubate for the time and temperature specified in the protocol (typically 1-2 hours at room temperature).[14]
-
Washing : Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and tapping it on absorbent paper.[1]
-
Substrate Addition : Add 100 µL of TMB substrate solution to each well.[14]
-
Incubation : Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.[1]
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[14]
-
Read Plate : Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.[4]
3. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit for the most accurate results.[14]
-
Calculate the concentration of this compound in the serum samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing.[16] | Increase the number of washes or the soaking time between washes.[16] |
| Contaminated reagents. | Use fresh buffers and substrate.[2] | |
| Non-specific binding of antibodies.[4] | Use an appropriate blocking buffer as recommended by the kit. | |
| Weak or No Signal | Reagents added in the wrong order.[4] | Carefully review and follow the protocol.[4] |
| Inadequate incubation times.[4] | Ensure incubation times and temperatures are as specified in the protocol. | |
| Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before use.[2] | |
| Poor Replicates | Pipetting error.[4] | Use calibrated pipettes and proper pipetting technique.[4] |
| Inconsistent washing. | Use an automated plate washer if available, or ensure consistent manual washing. | |
| Plate not mixed properly. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Poor Standard Curve | Improper standard dilution. | Re-prepare the standard dilutions carefully.[4] |
| Degraded standard. | Use a fresh standard and prepare it no more than two hours before use.[4] | |
| Incorrect curve fitting. | Use a 4-parameter logistic curve fit.[4] |
References
- 1. arigobio.cn [arigobio.cn]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. This compound Competitive ELISA Kit (EIA17E1) - Invitrogen [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. arborassays.com [arborassays.com]
- 11. bosterbio.com [bosterbio.com]
- 12. ELISA sample preparation | Abcam [abcam.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. demeditec.com [demeditec.com]
- 16. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Supported Liquid Extraction (SLE) Protocols for Estrone from Serum: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of estrone from human serum using Supported Liquid Extraction (SLE). The methodologies outlined are based on established and validated procedures, offering a streamlined and efficient alternative to traditional liquid-liquid extraction (LLE) for bioanalytical sample preparation. The primary analytical endpoint for these protocols is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (E1) is a crucial steroidal estrogen that plays a significant role in various physiological processes. Accurate quantification of this compound in serum is essential for clinical research, diagnostics, and drug development, particularly in studies related to endocrinology and oncology. Supported Liquid Extraction (SLE) has emerged as a robust and high-throughput sample preparation technique, overcoming common LLE issues such as emulsion formation and low recovery.[1][2][3] This document details a comprehensive SLE protocol for the efficient extraction of this compound from serum, leading to clean extracts and reliable analytical results.
Principle of Supported Liquid Extraction (SLE)
SLE utilizes an inert, high-purity diatomaceous earth sorbent packed into columns or 96-well plates. The aqueous sample is loaded onto the sorbent, where it spreads over the large surface area, creating a thin film. A water-immiscible organic solvent is then passed through the sorbent bed. The intimate contact between the aqueous sample and the extraction solvent allows for highly efficient partitioning of the analytes of interest into the organic phase, while polar interferences like phospholipids (B1166683) remain adsorbed to the aqueous layer.
Experimental Protocols
This section details two primary protocols for the SLE of this compound from serum, differing mainly in the choice of extraction solvent, which can be selected based on the desired co-extraction of other steroids or specific laboratory requirements.
Protocol 1: Dichloromethane (B109758) (DCM) Extraction
This protocol is highly effective for the extraction of this compound and estradiol, yielding excellent recoveries.[1][2]
Materials:
-
ISOLUTE® SLE+ 400 µL Supported Liquid Extraction Plate or columns
-
Human serum samples
-
Internal Standard (IS) solution (e.g., ¹³C₃-Estrone)
-
25% Isopropanol (IPA) in water
-
Dichloromethane (DCM), HPLC grade
-
Reconstitution solution (e.g., 50:50 (v/v) mobile phase A: mobile phase B, or H₂O/ACN/MeOH (2:1:1, v/v))[1][3]
-
Positive pressure manifold or vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
96-well collection plate
Methodology:
-
Sample Pre-treatment:
-
Sample Loading:
-
Analyte Extraction:
-
Apply 600 µL of dichloromethane (DCM) to each well and allow it to flow under gravity for 5 minutes.[1][2]
-
Apply a second aliquot of 600 µL of DCM and allow it to elute under gravity for another 5 minutes.[1][2]
-
Apply a third aliquot of 600 µL of DCM and allow it to elute under gravity.[1][2]
-
Apply a brief pulse of positive pressure (5-10 seconds) or vacuum to elute any remaining solvent.[1][2]
-
-
Post-Elution and Reconstitution:
Protocol 2: Ethyl Acetate (B1210297) Extraction
This protocol is suitable for the extraction of a broader panel of steroids, including this compound.[3]
Materials:
-
ISOLUTE® SLE+ 400 µL Supported Liquid Extraction Plate or columns
-
Human serum samples
-
Internal Standard (IS) solution (e.g., ¹³C₃-Estrone)
-
Ethyl Acetate, HPLC grade
-
Reconstitution solution (e.g., 50:50 (v/v) mobile phase A: mobile phase B)[3]
-
Positive pressure manifold or vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
96-well collection plate
Methodology:
-
Sample Pre-treatment:
-
To 300 µL of serum, add an appropriate volume of internal standard solution.
-
Vortex mix the sample.
-
-
Sample Loading:
-
Analyte Extraction:
-
Post-Elution and Reconstitution:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SLE protocols for this compound extraction from serum.
| Parameter | Protocol 1 (DCM) | Protocol 2 (Ethyl Acetate) | Reference |
| Analyte Recovery | >100% | >75% | [1][3] |
| Limit of Detection (LOD) | 0.001 ng/mL | Not Specified | [1] |
| Lower Limit of Quantification (LLOQ) | 0.002 ng/mL | 5 pg/mL (for a broader panel) | [1][3] |
| Reproducibility (RSD) | Not Specified | <10% | [3] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for Supported Liquid Extraction (SLE) of this compound from serum.
Logical Relationship of SLE Steps
Caption: Logical flow of the key stages in a Supported Liquid Extraction protocol.
Conclusion
Supported Liquid Extraction offers a simple, fast, and efficient method for the extraction of this compound from serum samples.[1][2] The protocols described provide high, reproducible recoveries and clean extracts, making SLE an ideal sample preparation technique for sensitive and robust LC-MS/MS analysis. The elimination of emulsion formation significantly reduces sample handling time and improves workflow efficiency in a high-throughput laboratory setting.[3] The choice between dichloromethane and ethyl acetate as the extraction solvent allows for flexibility depending on the specific analytical needs and the desired range of co-extracted analytes.
References
- 1. biotage.com [biotage.com]
- 2. The Analytical Scientist | this compound and Estradiol Extraction from Human Serum Using ISOLUTE® SLE+ Before LC-MS/MS [theanalyticalscientist.com]
- 3. biotage.com [biotage.com]
- 4. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid Phase Extraction (SPE) of Estrone from Water Samples
Introduction
Estrone (E1), a significant estrogenic steroid hormone, is frequently detected as a contaminant in various water bodies due to human and animal excretion. Its potential as an endocrine-disrupting chemical necessitates sensitive and reliable methods for its detection and quantification in environmental water samples. Solid Phase Extraction (SPE) is a widely adopted and highly effective technique for the extraction and pre-concentration of this compound from aqueous matrices.[1][2] This method offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[1] This document provides a detailed protocol for the solid phase extraction of this compound from water samples, followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section details a generalized yet comprehensive protocol for the SPE of this compound from water samples, based on commonly employed methodologies. The primary sorbents discussed are C18 and Oasis HLB, as they are frequently cited for estrogen analysis.[3][4][5][6]
Materials and Reagents:
-
SPE Cartridges: C18 (1 g/6 mL) or Oasis HLB
-
Water sample (e.g., wastewater, surface water, groundwater)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) for pH adjustment
-
Internal Standard (e.g., 13C6-estrone, Estriol-d3)
-
Nitrogen gas for evaporation
-
Glass fiber filters (0.7 µm or 0.45 µm)
-
SPE vacuum manifold
Sample Preparation:
-
Collect the water sample in a clean glass container.
-
Filter the water sample through a 0.45 µm or 0.7 µm glass fiber filter to remove suspended particles.[2][7]
-
For certain protocols, acidify the sample to pH 3 with HCl.[5]
-
If required, add an appropriate internal standard solution to the water sample to correct for analyte losses during preparation and analysis.[2][8]
Solid Phase Extraction (SPE) Protocol using C18 Cartridge:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it.[2][5] Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of acidified water (pH 3) or HPLC grade water through it.[2][5] Ensure the sorbent bed does not dry out.
-
Sample Loading: Load the pre-treated water sample (e.g., 400-500 mL) onto the cartridge at a steady flow rate.[5]
-
Washing: After loading, wash the cartridge to remove interferences. A common wash solution is 1 mL of 5% methanol in water.[1]
-
Drying: Dry the cartridge under vacuum for approximately 5 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge using 5 mL of methanol or acetonitrile.[5][9]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for subsequent LC-MS/MS analysis.[1]
Solid Phase Extraction (SPE) Protocol using Oasis HLB Cartridge:
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[1]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge.[1][4]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the this compound with 1 mL of methanol.[1]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.[1]
Data Presentation
The following table summarizes the quantitative data from various studies on the SPE of this compound from water samples, highlighting the recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
| Sorbent Type | Water Matrix | Recovery (%) | LOD | LOQ | Analytical Method | Reference |
| Oasis HLB | Wastewater | 81-103% | - | 0.6-0.9 ng/L | LC-MS/MS | [4] |
| C18 | Drinking Water | ~100% (90-124%) | 0.025-0.4 mg/L | 0.083-1.3 mg/L | HPLC | [10] |
| C18 | River Water | 48% | 16 ng/L | 48 ng/L | LC-MS/MS | [5] |
| C18 | Stream Water | >75% | 1.12-2.32 µg/L | 3.75-7.75 µg/L | HPLC | [9] |
| Carbon Cryogel (HNO3 treated) | Water | 82-95% | - | - | LC-MS/MS | [7] |
| Atlantic® C18 Disk | Surface Water | 72-80% | - | - | GC/MS/MS | [8] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound from water samples.
Caption: Workflow for Solid Phase Extraction of this compound from Water Samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. biotage.com [biotage.com]
- 9. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and this compound employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Note and Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) of Estrone from Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1), a natural estrogenic hormone, is a significant environmental contaminant due to its endocrine-disrupting effects at trace concentrations.[1][2] Monitoring its presence in aqueous samples is crucial but challenging due to low concentrations and complex sample matrices.[3][4] Dispersive liquid-liquid microextraction (DLLME) offers a simple, rapid, and efficient preconcentration technique for the determination of estrogens like this compound in water samples.[5][6] This method utilizes a small amount of an extraction solvent and a disperser solvent, which are injected into the aqueous sample, forming a cloudy solution.[6][7] This high surface area contact between the fine droplets of the extraction solvent and the aqueous sample facilitates the rapid transfer of the analyte into the organic phase. Subsequent centrifugation separates the phases, and the enriched analyte in the sedimented phase can be analyzed by various analytical techniques like high-performance liquid chromatography (HPLC).[5][8]
This application note provides a detailed protocol for the DLLME of this compound from aqueous samples, along with a summary of performance data from various studies.
Experimental Protocols
This protocol outlines a general and effective method for the extraction of this compound from aqueous samples using DLLME, based on optimized conditions reported in the literature.
Materials and Reagents:
-
This compound (E1) standard (>99% purity)
-
Methanol (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Carbon tetrachloride (CCl4) or other suitable extraction solvent (e.g., 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) - [C6MIM][PF6])
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Ultrapure water
-
Conical-bottom glass centrifuge tubes (10 mL) with screw caps
-
Microsyringe
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV-Vis or fluorescence detector
Procedure:
-
Sample Preparation:
-
Collect aqueous samples in clean glass bottles.
-
Filter the samples through a 0.45 µm filter to remove any particulate matter.
-
Adjust the pH of a 5.0 mL aliquot of the water sample to the optimal level (e.g., pH 3.0 or 10.0, depending on the specific method) using 0.1 M HCl or NaOH.[5][7]
-
If required by the specific protocol, add a controlled amount of NaCl to the sample to increase the ionic strength (e.g., 12% w/w) and enhance the extraction efficiency.[5] Place the sample in a 10 mL conical centrifuge tube.
-
-
DLLME Procedure:
-
Prepare a mixture of the disperser solvent and the extraction solvent. A common combination is 1.25 mL of acetone (disperser) containing 80 µL of carbon tetrachloride (extraction).[5] Another option involves 1.0 mL of acetone containing 20 µL of [C6MIM][PF6].[7]
-
Rapidly inject this mixture into the prepared aqueous sample in the centrifuge tube using a microsyringe.
-
A cloudy solution will form instantaneously. Immediately vortex the mixture for a set time (e.g., 60 seconds) to ensure thorough dispersion and extraction.[6]
-
-
Phase Separation:
-
Centrifuge the cloudy solution at a specified speed and duration (e.g., 4000 rpm for 5 minutes) to break the emulsion and sediment the extraction solvent.[8]
-
The fine droplets of the extraction solvent will coalesce and settle at the bottom of the conical tube.
-
-
Analysis:
-
Carefully collect the sedimented phase (the extraction solvent containing the concentrated this compound) using a microsyringe.
-
Inject a specific volume of the collected organic phase into the HPLC system for quantification.
-
The analysis is typically performed with a C18 column and a suitable mobile phase, with detection at a specific wavelength (e.g., 200 nm).[8]
-
Data Presentation
The following table summarizes the quantitative data for the DLLME of this compound from various studies, highlighting the key performance parameters.
| Extraction Solvent | Disperser Solvent | Sample pH | Enrichment Factor | Extraction Recovery (%) | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Reference |
| Carbon Tetrachloride (CCl4) | Acetone | 10.0 | 71.0 - 78.5 | 85.2 - 94.2 | 0.03 - 500.0 | 0.010 | [5] |
| [C6MIM][PF6] | Acetone | 3.0 | 110 - 349 | 89.3 - 105.2 | 1 - 100 | 0.08 - 0.5 | [7] |
| Not Specified | Not Specified | Not Specified | 28.4 - 69.4 | 99.1 - 116.6 | 0.10 - 8.00 (mg/L) | 0.03 - 0.07 (mg/L) | [9] |
| Dichloromethane (DCM) | Methanol | Not Specified | Not Specified | Not Specified | 0 - 1 | Not Specified | [6] |
Mandatory Visualization
Caption: Workflow for Dispersive Liquid-Liquid Microextraction of this compound.
Conclusion
Dispersive liquid-liquid microextraction is a highly effective and efficient method for the preconcentration of this compound from aqueous samples. The technique is characterized by its simplicity, speed, low consumption of organic solvents, and high enrichment factors. The presented protocol and data provide a solid foundation for researchers and scientists to implement this method for the routine monitoring of this compound in environmental and other aqueous matrices. The flexibility of DLLME allows for optimization with different solvent systems, including ionic liquids, to achieve desired analytical performance.
References
- 1. Application of dispersive liquid-liquid microextraction for estrogens' quantification by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01754G [pubs.rsc.org]
- 4. Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of estrogens in water samples using dispersive liquid liquid microextraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for Steroid Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of steroid hormones from biological matrices for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes a comparative overview of common extraction techniques, detailed experimental procedures, and a summary of their performance characteristics.
Introduction to Steroid Hormone Analysis
Steroid hormones are a class of lipids derived from cholesterol that are crucial signaling molecules, regulating a wide array of physiological processes including metabolism, inflammation, immune function, and sexual development. Accurate measurement of steroid hormones in biological samples like serum, plasma, urine, and saliva is essential for clinical diagnostics, endocrine research, and pharmaceutical development.
LC-MS/MS has become the gold standard for steroid analysis due to its high specificity, sensitivity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. However, the accuracy and reliability of LC-MS/MS analysis are highly dependent on the sample preparation method used to extract the steroids from the complex biological matrix. Effective sample preparation is critical for removing interferences, concentrating the analytes, and minimizing matrix effects.
This document outlines three primary sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on the specific requirements of the analysis, including the sample matrix, the target analytes, the desired level of sensitivity, and throughput needs.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Differential partitioning of analytes between a solid sorbent and a liquid mobile phase. | Partitioning of analytes between two immiscible liquid phases. | Removal of proteins by precipitation with an organic solvent or acid. |
| Selectivity | High (tunable by sorbent chemistry). | Moderate to high. | Low. |
| Analyte Recovery | Generally high and reproducible (typically >85%).[1] | Variable, can be high but may be analyte-dependent. | Can be lower and more variable, especially for highly protein-bound analytes. |
| Matrix Effect | Generally low due to efficient removal of interferences. | Can be significant if co-extracting interfering substances. | High, as it is a cruder cleanup method. |
| Solvent Usage | Moderate. | High. | Low. |
| Automation | Easily automated for high-throughput applications. | More difficult to automate. | Easily automated. |
| Cost | Higher initial cost for cartridges/plates. | Lower cost of consumables. | Low cost. |
| Typical Use Case | When high sensitivity and low matrix effects are critical; multi-analyte panels. | Simpler, established protocols; when cost is a major factor. | High-throughput screening where speed is prioritized over ultimate sensitivity. |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for cleaning up and concentrating steroid hormones from various biological matrices.[2] It offers high recovery and significantly reduces matrix effects.[2]
Workflow for Solid-Phase Extraction (SPE)
Protocol for SPE of Steroids from Human Serum (using a mixed-mode C8/anion-exchange sorbent):
This protocol is adapted for the extraction of a broad panel of anabolic steroids.
Materials:
-
SPE cartridges (e.g., C8 + QAX, 200 mg)
-
Human serum
-
0.1 N Hydrochloric acid (HCl)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: To 200 µL of serum, add 100 µL of 0.1 N HCl. If using internal standards, spike the sample at this stage. Vortex to mix.[3]
-
Sorbent Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Apply the pre-treated serum sample to the conditioned SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent at a rate of about 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of a 60:40 (v/v) mixture of deionized water and methanol to remove polar interferences.[3]
-
Drying: Dry the SPE cartridge under full vacuum for at least 5 minutes to remove any residual water.
-
Elution: Place collection tubes in the manifold. Elute the steroid hormones with 3 mL of methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.[3]
Quantitative Performance of SPE:
| Analyte | Recovery (%)[3] | Matrix Effect (%) |
| Trenbolone | 95 | Not specified |
| Boldenone | 98 | Not specified |
| Androstenedione | 92 | Not specified |
| Nandrolone | 90 | Not specified |
| Methandienone | 96 | Not specified |
| Testosterone | 94 | Not specified |
Note: A study comparing a mixed-mode SPE to SLE found that the SPE method was more effective at removing matrix interferences.[3]
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol for LLE of Steroids from Human Serum:
This protocol is a general procedure and the choice of organic solvent may need to be optimized for specific analytes.
Materials:
-
Human serum
-
Methyl tert-butyl ether (MTBE) or diethyl ether
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation: Pipette 500 µL of serum into a glass test tube. If using internal standards, spike the sample at this stage.
-
Extraction: Add 2.5 mL of MTBE to the test tube (a 5:1 solvent-to-sample ratio).
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of steroids into the organic phase.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean test tube. To maximize recovery, this extraction step can be repeated on the remaining aqueous layer, and the organic fractions pooled.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Performance of LLE:
| Analyte | Recovery (%)[4] | Matrix Effect (%) |
| Testosterone | 100 - 113 | Not specified |
| Dihydrotestosterone (DHT) | 98 - 107 | Not specified |
Note: LLE can have lower recoveries for more polar analytes and may exhibit higher variability in matrix effects compared to SPE.
Protein Precipitation (PPT)
PPT is the simplest and fastest of the three techniques, making it suitable for high-throughput applications. However, it is the least specific method and often results in higher matrix effects.[4][5]
Protocol for PPT of Steroids from Human Serum:
Materials:
-
Human serum
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes or 96-well protein precipitation plate
-
Vortex mixer
-
Centrifuge (if using tubes) or vacuum/positive pressure manifold (if using plates)
-
Autosampler vials or 96-well collection plate
Procedure:
-
Sample Preparation: Pipette 100 µL of serum into a microcentrifuge tube or a well of a 96-well plate. If using internal standards, spike the sample at this stage.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio) to the serum.[6]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Separation:
-
Tubes: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Plates: Place the precipitation plate on a collection plate and apply vacuum or positive pressure to filter the supernatant through the frit.
-
-
Collection: Carefully transfer the supernatant to a clean tube or well.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to ensure solvent compatibility with the LC mobile phase, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
Quantitative Performance of PPT:
| Analyte | Recovery (%)[4] | Matrix Effect (%) |
| Testosterone | >90 | Not specified |
| Estradiol | 86.4 - 115.0 | Not specified |
| Cortisol | 86.4 - 115.0 | Not specified |
Note: The average recovery for a panel of 12 steroid hormones using a PPT method was reported to be in the range of 86.4% to 115.0%.[4]
Steroid Hormone Signaling Pathway
Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. This is often referred to as the "genomic" signaling pathway. Some steroids can also elicit rapid, "non-genomic" effects through membrane-associated receptors.
Genomic Signaling Pathway of a Steroid Hormone (e.g., Estrogen)
Description of the Genomic Signaling Pathway:
-
Diffusion: Being lipophilic, steroid hormones diffuse across the plasma membrane of the target cell.[8]
-
Receptor Binding: In the cytoplasm or nucleus, the hormone binds to its specific receptor (e.g., estrogen receptor, androgen receptor), which is often complexed with heat shock proteins (HSPs).[8]
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The activated receptors then dimerize and translocate into the nucleus if they were not already there.[9]
-
DNA Binding: The receptor-hormone complex binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[10]
-
Gene Transcription: This binding event recruits co-activator or co-repressor proteins, leading to the initiation or suppression of gene transcription.[10]
-
Protein Synthesis and Cellular Response: The newly transcribed mRNA is translated into proteins that alter the cell's function, resulting in the physiological response to the hormone.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the accurate and reliable quantification of steroid hormones. Solid-Phase Extraction generally provides the cleanest extracts and highest recoveries, making it ideal for applications requiring high sensitivity. Liquid-Liquid Extraction is a cost-effective alternative, while Protein Precipitation offers a rapid solution for high-throughput screening. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish robust and reliable methods for steroid hormone analysis.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 3. amchro.com [amchro.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling Pathways of Endocrine Hormones - Endocrine - Medbullets Step 1 [step1.medbullets.com]
- 8. Signaling Molecules and Their Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Enhancing Estrone Sensitivity in Mass Spectrometry through Chemical Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of estrone (E1), a key endogenous estrogen, is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical research. However, its low physiological concentrations and poor ionization efficiency in mass spectrometry (MS) present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable moiety onto the this compound molecule, thereby dramatically enhancing its detection sensitivity. This document provides detailed application notes and experimental protocols for the chemical derivatization of this compound to improve its sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. We focus on three widely used and effective derivatization reagents: Dansyl Chloride, Girard's Reagent T, and Picolinic Acid. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methods for this compound quantification.
Introduction
This compound is a steroid hormone that plays a vital role in female reproductive health and has been implicated in various physiological and pathological processes. Accurate measurement of its circulating levels is essential for diagnosing and monitoring hormonal imbalances, assessing cancer risk, and in the development of new therapeutics. While LC-MS/MS has become the gold standard for steroid analysis due to its high specificity and selectivity, the inherent low ionization efficiency of underivatized this compound often leads to insufficient sensitivity for detecting the low picogram-per-milliliter (pg/mL) concentrations found in many biological samples.[1][2][3]
Chemical derivatization addresses this challenge by covalently modifying the this compound molecule to incorporate a functional group that is easily protonated or permanently charged, leading to a significant increase in signal intensity in the mass spectrometer. This application note details the principles and protocols for three popular derivatization strategies for this compound analysis.
Derivatization Strategies for Enhanced this compound Sensitivity
Dansyl Chloride Derivatization
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl group of this compound to form a sulfonamide derivative. The resulting dansylated this compound exhibits significantly improved ionization efficiency in positive electrospray ionization (ESI) mode due to the presence of the readily protonated dimethylamino group. This method is widely used and has been shown to achieve substantial improvements in sensitivity.[4][5][6] However, a notable characteristic of dansyl derivatives is that collision-induced dissociation (CID) often results in a common fragment ion (m/z 171) from the dansyl moiety, which necessitates chromatographic separation of isobaric compounds.[5][7]
Girard's Reagent T Derivatization
Girard's reagents, such as Girard's Reagent T (carboxymethyl)trimethylammonium chloride hydrazide), target the ketone group at the C17 position of this compound. The reaction forms a hydrazone derivative that carries a permanently charged quaternary ammonium (B1175870) group. This pre-charged nature of the derivative ensures efficient ionization in ESI-MS, leading to excellent sensitivity.[8] Girard's reagent derivatization is particularly useful for ketosteroids and provides a significant boost in signal for analytes that lack easily ionizable functional groups.
Picolinic Acid Derivatization
Picolinic acid derivatization targets the hydroxyl group of this compound. The use of picolinic acid in conjunction with a condensing agent, or the more reactive picolinoyl chloride, results in the formation of a picolinoyl ester. The pyridine (B92270) nitrogen in the picolinoyl moiety is readily protonated, leading to a strong signal in positive ion mode ESI-MS.[9][10] This method has been reported to provide a 100-fold increase in detection response compared to underivatized this compound.[9]
Quantitative Data Summary
The following table summarizes the reported performance of different derivatization methods for the analysis of this compound.
| Derivatization Reagent | Matrix | Instrument | Limit of Quantification (LOQ) | Sensitivity Enhancement | Reference |
| Dansyl Chloride | Human Serum | LC-MS/MS | 11.9 ng/L (44.1 pmol/L) | Not explicitly stated, but enables low pg/mL detection | [6] |
| Dansyl Chloride | Human Serum | UHPLC-MS/MS | 5 pg/mL | Enables robust quantitation at low pg/mL levels | [5] |
| Dansyl Chloride | Rat Serum | LC-MS/MS | 62 pg/mL | Not explicitly stated, but allows for low concentration analysis | [4] |
| Girard's Reagent P | Human Serum | LC-SRM/MS | 0.156 pg/mL (LOD) | Ultrasensitive detection | [11][12] |
| Picolinic Acid | Human Serum | LC-ESI-MS | 1.0 pg/mL | 100-fold higher detection response than underivatized this compound | [9] |
| FMP-TS | Human Plasma/Serum | LC-MS/MS | 0.2 pg on-column | Significant improvement over underivatized methods | [1][3] |
Experimental Workflows and Signaling Pathways
Caption: General workflow for chemical derivatization of this compound for LC-MS/MS analysis.
Caption: Mechanism of sensitivity enhancement via chemical derivatization.
Detailed Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization of this compound in Human Serum
Materials:
-
This compound standard
-
Dansyl chloride solution (1 mg/mL in acetonitrile)[4]
-
Sodium bicarbonate buffer (100 mM, pH 10.5)[4]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Internal standard (e.g., deuterated this compound)
-
Human serum sample
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 200 µL of human serum, add the internal standard.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 2500 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.[4]
-
-
Derivatization:
-
To the dried residue, add 30 µL of 1 mg/mL dansyl chloride solution in acetonitrile.[4]
-
Add 20 µL of 100 mM aqueous sodium bicarbonate buffer (pH 10.5).[4]
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 10 minutes in a heating block.[4]
-
After incubation, centrifuge the sample at 14,500 rpm for 3 minutes.[4]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Analyze using positive electrospray ionization (ESI+) mode. Monitor the appropriate precursor-product ion transitions for dansylated this compound and the internal standard. A common transition for dansyl derivatives is to m/z 171.[6]
-
Protocol 2: Girard's Reagent T Derivatization of this compound
Materials:
-
This compound standard
-
Girard's Reagent T
-
Methanol (B129727) (LC-MS grade)
-
Acetic acid
-
Internal standard (e.g., deuterated this compound)
-
Extracted and dried sample residue
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare the biological sample by extraction (e.g., LLE or SPE) and evaporate to dryness as described in Protocol 1.
-
-
Derivatization Reagent Preparation:
-
Prepare a solution of Girard's Reagent T in methanol containing 10% acetic acid. The concentration may need optimization, but a starting point could be 1 mg/mL.
-
-
Derivatization:
-
Reconstitute the dried sample extract in 200 µL of methanol containing 10% acetic acid.
-
Add 10 µL of the Girard's Reagent T solution.
-
Incubate the reaction at an elevated temperature, for example, 37°C or higher, for a duration ranging from 30 minutes to 4 hours. The optimal time and temperature should be determined empirically.
-
The reaction mixture can then be directly injected or subjected to a further solid-phase extraction cleanup step if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Analyze using positive electrospray ionization (ESI+) mode, monitoring for the specific precursor-product ion transitions of the this compound-Girard's T derivative.
-
Protocol 3: Picolinic Acid Derivatization of this compound
Materials:
-
This compound standard
-
Picolinic acid
-
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Internal standard (e.g., deuterated this compound)
-
Extracted and dried sample residue
-
Solid-phase extraction (SPE) cartridges (e.g., ODS) for cleanup
Procedure:
-
Sample Preparation:
-
Extract this compound from the biological matrix and evaporate the solvent to dryness as detailed in Protocol 1.
-
-
Mixed Anhydride Reagent Preparation:
-
In a dry vial, dissolve 30 mg of picolinic acid, 50 mg of MNBA, and 10 mg of DMAP in 1 mL of anhydrous THF.
-
Shake the mixture for 10-20 minutes until a white crystalline suspension of the picolinic anhydrous appears.[10]
-
-
Derivatization:
-
Cleanup:
-
The derivatized sample often requires a cleanup step to remove excess reagents. This can be achieved using a solid-phase extraction cartridge (e.g., ODS).[9]
-
-
LC-MS/MS Analysis:
-
Elute the derivatized this compound from the SPE cartridge, evaporate the solvent, and reconstitute in a suitable injection solvent.
-
Inject into the LC-MS/MS system and analyze in positive ESI mode.
-
Conclusion
Chemical derivatization is an indispensable tool for enhancing the sensitivity of this compound detection in mass spectrometry. The choice of derivatization reagent depends on the specific requirements of the assay, including the desired level of sensitivity, the available instrumentation, and the complexity of the sample matrix. Dansyl chloride, Girard's Reagent T, and picolinic acid each offer distinct advantages and can enable the quantification of this compound at physiologically relevant concentrations. The protocols provided herein serve as a starting point for method development, and optimization of reaction conditions is recommended to achieve the best performance for a specific application. By implementing these derivatization strategies, researchers can develop highly sensitive and robust LC-MS/MS methods for the accurate quantification of this compound, thereby advancing research in endocrinology, clinical chemistry, and drug development.
References
- 1. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of dansylated 17β-estradiol, 17α-estradiol and this compound on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive determination of this compound and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. js.vnu.edu.vn [js.vnu.edu.vn]
- 11. Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying this compound and its metabolites in serum from postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying this compound and its metabolites in serum from postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Stable Isotope Labeling in Estrone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. In the study of estrone metabolism, this method offers significant advantages over traditional analytical techniques like immunoassays, providing enhanced specificity, sensitivity, and the ability to distinguish between endogenous and exogenous compounds. By replacing one or more atoms in the this compound molecule with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)), researchers can track the biotransformation of this compound into its various metabolites with high precision using mass spectrometry.
The primary application of stable isotope-labeled this compound is as an internal standard in quantitative analysis by isotope dilution mass spectrometry.[1] This approach corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible measurements of this compound and its metabolites in complex biological matrices such as serum, plasma, and urine.[1][2] Furthermore, the use of labeled compounds is crucial for the unambiguous identification of novel or unexpected metabolites, as the isotopic signature allows for clear differentiation from background noise and endogenous interferences.[2][3][4] This is particularly valuable in the study of reactive metabolites, which are often transient and difficult to detect.[2][3][4]
The insights gained from these studies are critical for understanding the role of this compound metabolism in various physiological and pathological processes, including hormone-dependent cancers, and for the development of new therapeutic agents that target estrogenic pathways.
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes the incubation of stable isotope-labeled this compound with human liver microsomes to identify and characterize its metabolites.
Materials:
-
Deuterated this compound (e.g., d4-estrone)
-
Unlabeled this compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing MgCl₂, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Trapping agents (optional, for reactive metabolites): Glutathione (GSH) or N-acetylcysteine (NAC)
-
Deionized water
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of d4-estrone and unlabeled this compound in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
If studying reactive metabolites, add a trapping agent (e.g., GSH or NAC) to the mixture.[5]
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the deuterated or unlabeled this compound solution to the mixture. A typical final concentration for the estrogen analog is 10 µM.[5]
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Quantitative Analysis of this compound and its Metabolites in Human Serum using Stable Isotope Dilution LC-MS/MS
This protocol outlines the procedure for the quantitative analysis of this compound in human serum using a deuterated internal standard.
Materials:
-
Human serum samples
-
Deuterated this compound internal standard (IS) solution (e.g., in methanol)
-
Acetonitrile
-
Deionized water
-
Methanol
Procedure:
-
Sample Preparation:
-
To 200 µL of serum sample, calibration standard, or quality control sample, add 300 µL of acetonitrile containing the deuterated internal standard.[2]
-
Vortex the mixture vigorously for 30 seconds to deproteinize the sample.[2]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[2]
-
Transfer 350 µL of the supernatant to an autosampler vial.[2]
-
Dilute the supernatant with 1400 µL of deionized water.[2]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample (e.g., 600 µL) into the LC-MS/MS system.[2]
-
Perform chromatographic separation using a suitable C18 or other appropriate column.
-
Utilize a gradient elution with mobile phases such as methanol and water.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Presentation
Table 1: Quantitative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | This compound (E1) | Estradiol (E2) | Reference |
| Limit of Detection (LOD) | 0.1 pg | 0.3 pg | [1] |
| 1.0 pg/mL | 2.0 pg/mL | [2] | |
| Limit of Quantitation (LOQ) | 0.3 pg | 1 pg | [1] |
| 1 pg/mL | 3 pg/mL | [1] | |
| 3.5 pg/mL | 4.4 pg/mL | [6] | |
| Serum LOQ (sLOQ) | 1 pg/mL | 3 pg/mL | [1] |
| Recovery | 88% - 108% | 88% - 108% | [2] |
Table 2: Example LC-MS/MS Conditions for this compound and Metabolite Analysis
| Parameter | Setting | Reference |
| LC Column | C18 column (e.g., Phenomenex Kinetex 2.6µ C18 100Å, 100×3.0mm) | [1] |
| Mobile Phase A | Methanol:water (2:98, v/v) | [2] |
| Mobile Phase B | Methanol | [2] |
| Flow Rate | 600 µL/min | [2] |
| Injection Volume | 600 µL | [2] |
| MS Ionization Mode | Electrospray Ionization (ESI) Negative Mode | [2] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | [2] |
Visualizations
Caption: Major metabolic pathways of this compound (E1).
Caption: General experimental workflow for this compound metabolism studies.
Caption: Logic of stable isotope dilution for quantitative analysis.
References
- 1. Measurement of estradiol, this compound, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Estradiol, this compound and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Revolutionizing Endocrine Research: An Automated Online Sample Preparation Platform for High-Throughput Estrone Analysis
Abstract
The accurate quantification of steroid hormones, such as estrone, is paramount in numerous fields, including clinical research, drug development, and environmental monitoring. Traditional sample preparation methods are often laborious, time-consuming, and susceptible to human error, creating a bottleneck in high-throughput analysis. This application note details a robust and automated online sample preparation methodology for the rapid and sensitive determination of this compound in biological matrices. By integrating online solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this platform significantly reduces manual sample handling, enhances reproducibility, and accelerates sample-to-result time, enabling researchers to process a greater number of samples with higher confidence.
Introduction
This compound (E1), a key estrogenic steroid hormone, plays a crucial role in various physiological and pathological processes. Its accurate measurement is vital for understanding endocrine functions, assessing disease risks, and developing novel therapeutics. The demand for high-throughput analysis of this compound has surged, necessitating the development of automated and efficient analytical workflows. Online solid-phase extraction (SPE) coupled directly with LC-MS/MS has emerged as a powerful technique to meet these demands.[1][2] This approach automates the sample clean-up and concentration steps, seamlessly integrating them with the analytical separation and detection. This application note provides a comprehensive protocol for an automated online SPE-LC-MS/MS method for high-throughput this compound analysis, supported by quantitative data and detailed experimental procedures.
Experimental Workflow
The automated online sample preparation and analysis workflow minimizes manual intervention, thereby increasing throughput and reproducibility. The process begins with a simple offline protein precipitation step, after which the sample is directly injected into the online SPE-LC-MS/MS system.
Quantitative Data Summary
The presented automated method demonstrates excellent sensitivity, linearity, and accuracy for the quantification of this compound in biological samples. The key performance metrics are summarized in the table below for easy comparison.
| Parameter | Result | Reference |
| Lower Limit of Quantitation (LLOQ) | 3.8 pg/mL | [1][2] |
| Linearity Range | 3.8 - 1000.9 pg/mL | [1][2] |
| Accuracy | 95.5% to 103.2% | [1][2] |
| Inter-assay CV | 3.5% to 18.0% | [2] |
| Intra-assay CV | 3.5% to 18.0% | [2] |
Experimental Protocols
Sample Preparation (Offline)
-
To 0.5 mL of serum sample, add 0.5 mL of a working internal standard solution (e.g., E2-d5) in methanol.[1][2]
-
Vortex the mixture thoroughly.
-
Incubate the mixture at -30 °C for 30 minutes to facilitate protein precipitation.[1][2]
-
Centrifuge the sample at 16,000 x g for 3 minutes at room temperature.[1][2]
-
Repeat the precipitation and centrifugation steps once for complete protein removal.[1][2]
-
Carefully collect the supernatant for direct injection into the online SPE-LC-MS/MS system.
Automated Online SPE-LC-MS/MS Analysis
Instrumentation:
-
Online SPE System: Thermo Scientific™ Transcend™ TLX-1 system with TurboFlow™ technology.[1][2]
-
Mass Spectrometer: Thermo Scientific™ TSQ Vantage™ triple stage quadrupole mass spectrometer.[1][2]
Online SPE Conditions:
-
Loading Pump Mobile Phase: Water with 0.1% formic acid.
-
Eluting Pump Mobile Phase: Acetonitrile/Methanol gradient.
LC Conditions:
-
Analytical Column: Thermo Scientific™ Accucore™ RP-MS solid core column (100 × 3 mm, 2.6 µm particle size).[1][2]
-
Flow Rate: As per optimized method (typically 0.3-0.5 mL/min).
MS/MS Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[1][2]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
This compound Signaling Pathway
This compound, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), which are located in the nucleus, cytoplasm, and at the plasma membrane. The activation of these receptors triggers a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways, ultimately leading to changes in gene expression and cellular function.
Conclusion
The automated online SPE-LC-MS/MS method presented provides a high-throughput, sensitive, and reliable solution for the quantification of this compound in biological matrices. By minimizing manual sample handling and integrating sample preparation with analysis, this platform addresses the key challenges in modern endocrine research and drug development. The detailed protocols and performance data herein serve as a valuable resource for laboratories seeking to implement efficient and robust analytical workflows for steroid hormone analysis.
References
methods for measuring estrone concentrations in breast tissue samples
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the accurate measurement of estrone concentrations in breast tissue is crucial for understanding its role in breast cancer etiology and for evaluating the efficacy of endocrine therapies. This document provides an overview of established methods, detailed experimental protocols, and comparative data to guide the selection of the most appropriate technique for your research needs.
Introduction
This compound (E1) is a key estrogenic hormone that, along with estradiol (B170435) (E2), plays a significant role in the development and progression of hormone-dependent breast cancers. The local concentration of estrogens within the breast tissue microenvironment is a critical factor influencing tumor growth. Therefore, robust and sensitive methods for quantifying this compound in breast tissue samples are essential for both basic research and clinical applications. This application note details the most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA and RIA).
Methods Overview
The choice of method for measuring this compound in breast tissue depends on the required sensitivity, specificity, sample throughput, and available instrumentation. Mass spectrometry-based methods are considered the gold standard due to their high specificity and sensitivity.[1] Immunoassays, while often simpler and higher-throughput, can be susceptible to cross-reactivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones, including this compound, in complex biological matrices like breast tissue.[1][2] It involves the separation of analytes by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis. It often requires a derivatization step to increase the volatility and thermal stability of the estrogens for gas-phase analysis.[3][4] GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers excellent sensitivity and selectivity.[5][6]
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are based on the principle of competitive binding between the target analyte (this compound) and a labeled tracer for a specific antibody.[7][8][9] These methods can be cost-effective and suitable for high-throughput screening, but their specificity can be a limitation.[10]
Quantitative Data Summary
The following tables summarize key quantitative performance characteristics of the different methods for measuring this compound in breast tissue.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.038 - 125 pg/mg tissue | [1] |
| 70 pmol/kg | [11] | |
| 0.3 pmol/L (0.07 pg/mL) in serum | [12][13] | |
| Accuracy | 98% - 126% | [1] |
| Better than 20% for most concentrations | [2] | |
| Intra-assay Coefficient of Variation (CV) | < 15% | [1] |
| 8% | [11] | |
| Inter-assay Coefficient of Variation (CV) | < 11% | [1] |
| 10% | [11] | |
| Analytical Recovery | 76% - 110% | [1] |
Table 2: Performance Characteristics of GC-MS Methods
| Parameter | Reported Value | Reference |
| Detection Limit | 1 pg (for SIM of steroid derivatives) | [14] |
| 0.1 ng/µL (for E1 derivative) | [4] | |
| Linearity Range | 0.2 - 4.0 ng/g | [14] |
| 1 pg/µL - 100 pg/µL | [5] | |
| Recovery | 60% - 97% (for catechol estrogens/estrones) | [3] |
| 14% - 29% (for parent estradiol/estrone) | [3] |
Table 3: Performance Characteristics of Immunoassay Methods
| Method | Parameter | Reported Value | Reference |
| ELISA | Sensitivity | 22.4 pg/mL | [7] |
| 8.1 pg/mL | [8] | ||
| RIA | Detection Limit | 19.8 fmol/g tissue | [15] |
| Recovery | 25% - 50% for E1 | [15] |
Experimental Protocols
Protocol 1: this compound Measurement by LC-MS/MS
This protocol is a generalized procedure based on common practices described in the literature.[1][2][11]
1. Tissue Homogenization: a. Weigh the frozen breast tissue sample (typically 20-100 mg). b. Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
2. Steroid Extraction (Liquid-Liquid Extraction): a. To the tissue homogenate, add an internal standard solution (e.g., deuterated this compound). b. Add an organic solvent for extraction, such as methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate (B1210297) mixture.[2][3] c. Vortex the mixture vigorously for an extended period (e.g., 10 minutes). d. Centrifuge to separate the organic and aqueous phases. e. Transfer the upper organic layer containing the steroids to a clean tube. f. Dry the organic extract under a stream of nitrogen gas.
3. Optional: Derivatization: a. To enhance sensitivity, the extracted estrogens can be derivatized. A common derivatizing agent is dansyl chloride.[2] b. Reconstitute the dried extract in a suitable solvent and add the derivatizing agent. c. Incubate the mixture under optimized conditions (e.g., specific temperature and time).
4. Sample Cleanup (e.g., Solid-Phase Extraction or Chromatography): a. To remove interfering lipids and other compounds, the extract may require further purification. b. Sephadex LH-20 column chromatography is often used for this purpose.[1][11] c. Alternatively, solid-phase extraction (SPE) cartridges can be employed.
5. LC-MS/MS Analysis: a. Reconstitute the final dried extract in the mobile phase. b. Inject an aliquot into the LC-MS/MS system. c. Liquid Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases like water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.[12][13] d. Tandem Mass Spectrometry: Operate the mass spectrometer in a sensitive mode, such as negative electrospray ionization (ESI).[12][13] Monitor specific precursor-to-product ion transitions for this compound and its internal standard (Selected Reaction Monitoring - SRM). e. Quantification: Create a calibration curve using standards of known concentrations and calculate the this compound concentration in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: this compound Measurement by GC-MS
This protocol outlines a general workflow for GC-MS analysis of this compound.[3][4]
1. Tissue Homogenization and Extraction: a. Follow the same steps for tissue homogenization and steroid extraction as described in the LC-MS/MS protocol (Steps 1 and 2).
2. Derivatization (Essential for GC-MS): a. Derivatization is necessary to make the estrogens volatile for GC analysis.[4] b. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr).[4][5] c. Reconstitute the dried extract in a suitable solvent and add the derivatizing agent and a catalyst if needed (e.g., trimethylchlorosilane).[4] d. Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Gas Chromatography: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column). Program the oven temperature to achieve good separation of the derivatized estrogens. c. Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode, such as electron ionization (EI) or negative chemical ionization (NCI), for high sensitivity.[5] Monitor specific ions for the derivatized this compound (Selected Ion Monitoring - SIM) or specific fragmentation patterns (for GC-MS/MS). d. Quantification: Generate a calibration curve with derivatized this compound standards and quantify the sample concentration.
Protocol 3: this compound Measurement by ELISA
This protocol provides a general outline for a competitive ELISA.[7][8]
1. Tissue Homogenization and Extraction: a. Homogenize the tissue and extract the steroids as described in the LC-MS/MS protocol (Steps 1 and 2). b. The final extract should be reconstituted in a buffer compatible with the ELISA kit.
2. ELISA Procedure (based on a typical kit): a. Add standards, controls, and prepared tissue extracts to the wells of a microtiter plate pre-coated with a capture antibody. b. Add the this compound-enzyme conjugate (e.g., this compound-horseradish peroxidase) to each well. c. Add the primary anti-estrone antibody to each well to initiate the competitive binding. d. Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[7] e. Wash the plate multiple times to remove unbound reagents. f. Add the substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of this compound in the sample. g. Stop the reaction by adding a stop solution. h. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. i. Quantification: Calculate the this compound concentration by comparing the absorbance of the samples to the standard curve.
Visualizations
Caption: LC-MS/MS workflow for this compound measurement.
Caption: GC-MS workflow for this compound measurement.
Caption: ELISA workflow for this compound measurement.
Conclusion
The accurate quantification of this compound in breast tissue is fundamental to advancing our understanding of breast cancer. LC-MS/MS stands out as the reference method, offering superior sensitivity and specificity for comprehensive steroid profiling. GC-MS provides a robust alternative, particularly with the use of appropriate derivatization techniques. Immunoassays like ELISA offer a high-throughput and cost-effective option for screening large numbers of samples, though with potential limitations in specificity. The choice of method should be carefully considered based on the specific research question, available resources, and the required analytical performance. The protocols and data presented in this application note serve as a valuable resource for researchers embarking on the measurement of this compound in breast tissue.
References
- 1. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 2. Measurement of Breast Tissue Estrogens by Liquid Chromatography-Tandem Mass Spectrometry | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. thekeep.eiu.edu [thekeep.eiu.edu]
- 5. scispec.co.th [scispec.co.th]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. arborassays.com [arborassays.com]
- 8. store.drg-international.com [store.drg-international.com]
- 9. diasource-diagnostics.com [diasource-diagnostics.com]
- 10. A MALDI-MS-based quantitative analytical method for endogenous this compound in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of this compound and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel HPLC-RIA method for the simultaneous detection of this compound, estradiol and this compound sulphate levels in breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the sensitivity and specificity of estrone immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity and specificity of estrone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity in my this compound immunoassay?
A1: Low sensitivity in an this compound immunoassay, leading to difficulty in detecting low concentrations of the analyte, can stem from several factors. These include suboptimal antibody concentration, insufficient incubation times or temperatures, issues with the enzyme-conjugate activity, or the use of buffers that interfere with the antibody-antigen binding. It is also important to ensure that the substrate solution is fresh and has been stored correctly to prevent degradation, as this can lead to a weaker signal.[1][2]
Q2: How can I identify and mitigate cross-reactivity in my this compound immunoassay?
A2: Cross-reactivity occurs when the antibody binds to molecules structurally similar to this compound, leading to falsely elevated results.[3][4] To identify cross-reactivity, you can perform a spike-and-recovery experiment. This involves adding a known concentration of the suspected interfering substance to your sample and measuring the this compound concentration. A significantly higher than expected measurement indicates cross-reactivity.[3] Comparing your immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also confirm interference.[3] To mitigate cross-reactivity, consider using a more specific monoclonal antibody for capture.[5]
Q3: What is the matrix effect and how can I minimize its impact on my results?
A3: The matrix effect is the interference caused by components in the sample (e.g., serum, plasma) that can alter the accuracy of the immunoassay.[6][7] This can manifest as either an underestimation or overestimation of the true analyte concentration. To identify a matrix effect, a spike-and-recovery experiment is recommended.[6][7] If the recovery of the spiked analyte is not within an acceptable range (typically 80-120%), a matrix effect is likely present.[6] To minimize its impact, you can dilute your samples with the assay buffer.[6][7] Another approach is to prepare your calibration standards in a matrix that closely resembles your sample matrix.[6]
Q4: My standard curve has a poor fit. What are the possible reasons and solutions?
A4: A poor standard curve fit can be caused by several issues, including inaccurate pipetting, improper preparation of standards, contamination of reagents, or incorrect incubation times and temperatures.[2] Ensure that all reagents are brought to room temperature before use and are mixed thoroughly.[2][8] It is also crucial to use a new pipette tip for each standard and sample to avoid cross-contamination.[2] A four-parameter logistic (4-PL) curve-fit is often recommended for competitive immunoassays.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background noise | - Insufficient washing- Contaminated wash buffer or substrate- High concentration of detection antibody | - Increase the number of wash steps or the volume of wash buffer.[2]- Use fresh, high-quality reagents.- Optimize the concentration of the detection antibody. |
| Low signal or sensitivity | - Inactive enzyme conjugate- Short incubation time- Low antibody concentration- Suboptimal temperature | - Check the expiration date and storage of the conjugate.- Increase incubation time as recommended by the kit protocol.[8]- Optimize the antibody concentration.- Ensure the assay is performed at the recommended temperature.[2] |
| High coefficient of variation (%CV) between replicates | - Pipetting errors- Inconsistent washing technique- Edge effects on the microplate | - Ensure proper pipetting technique and use calibrated pipettes.- Automate the washing steps if possible or ensure consistent manual washing.- Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
| Results are not reproducible | - Variation in incubation times or temperatures- Reagent degradation- Inconsistent sample handling | - Strictly adhere to the protocol for all timing and temperature steps.[1]- Store reagents as recommended and avoid repeated freeze-thaw cycles.[1]- Standardize sample collection, processing, and storage procedures.[9] |
Experimental Protocols
Protocol 1: Competitive this compound ELISA
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
-
Preparation of Reagents: Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions. Allow all components to reach room temperature before use.[1][8]
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.[3][8]
-
Sample Addition: Pipette a defined volume of standards, controls, and samples into the appropriate wells of the microplate pre-coated with an anti-estrone antibody.[1]
-
Competitive Reaction: Add the enzyme-conjugated this compound (tracer) to each well. During incubation, the unlabeled this compound in the samples and standards will compete with the tracer for binding to the antibody.[1][3]
-
Incubation: Incubate the plate for the time and at the temperature specified in the manufacturer's protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).[3]
-
Washing: Aspirate the solution from the wells and wash the plate multiple times with the wash buffer to remove any unbound components.[8]
-
Substrate Addition: Add the TMB substrate solution to each well. The substrate will react with the enzyme on the bound tracer to produce a color change.[1][8]
-
Stopping the Reaction: After a specific incubation period, add a stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution.[1][8]
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1][8]
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples. A four-parameter logistic (4-PL) curve-fit is commonly used.[2]
Protocol 2: Spike-and-Recovery Experiment to Assess Matrix Effects and Cross-Reactivity
-
Sample Preparation: Select a representative sample matrix (e.g., serum, plasma) that is presumed to be free of the analyte or has a known low concentration of this compound.
-
Spiking:
-
For Matrix Effect: Spike a known concentration of this compound standard into the sample matrix.
-
For Cross-Reactivity: Spike a known concentration of the potentially cross-reacting substance into the sample matrix.[3]
-
-
Analysis: Analyze the spiked sample and an unspiked control sample using the this compound immunoassay.
-
Calculation of Recovery:
-
Recovery (%) = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100
-
-
Interpretation:
Visualizations
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. arp1.com [arp1.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS/MS estrone quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of estrone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Poor sensitivity or low analyte response.
| Potential Cause | Recommended Solution |
| Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal.[1][2] | - Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3] Consider specific phospholipid removal strategies.[4][5][6] - Improve Chromatographic Separation: Modify your LC gradient, mobile phase composition, or column chemistry to separate this compound from interfering matrix components.[3][7] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction.[3][8] - Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Inefficient Ionization: this compound, as a neutral molecule under physiological conditions, may not ionize efficiently.[10] | - Adjust Mobile Phase pH: Using a basic mobile phase (e.g., with ammonia (B1221849) or triethylamine) can facilitate the deprotonation of this compound's phenolic hydroxyl group, enhancing its signal in negative ion mode.[10] - Derivatization: Chemically modifying this compound can improve its ionization efficiency and sensitivity.[11][12][13] |
Issue 2: High variability and poor reproducibility of results.
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement. | - Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[3][8] - Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., charcoal-stripped plasma).[11] |
| Phospholipid Buildup: Phospholipids (B1166683) from the sample matrix can accumulate on the LC column and in the MS source, leading to erratic performance.[4] | - Implement Phospholipid Removal: Use specialized SPE cartridges (e.g., HybridSPE) or methods designed to deplete phospholipids from your sample extracts.[4][5][6] - Divert Valve: Use a divert valve to direct the early-eluting, unretained components (including many phospholipids) to waste instead of the MS source.[9] |
Issue 3: Inaccurate quantification (bias).
| Potential Cause | Recommended Solution |
| Uncorrected Matrix Effects: Ion suppression or enhancement is systematically altering the measured response of this compound. | - Evaluate Matrix Effects: Quantitatively assess the degree of matrix effect using the post-extraction spike method.[9][14] - Implement a SIL-IS: This is the gold standard for correcting matrix effects and improving accuracy.[3][8] - Standard Addition: For individual samples where a blank matrix is unavailable, the standard addition method can be used to correct for matrix effects.[3][9] |
| Cross-reactivity or Interference: Other endogenous compounds may have similar mass-to-charge ratios and fragmentation patterns to this compound. | - Optimize Chromatographic Separation: Ensure baseline separation of this compound from any known isomeric or isobaric interferences.[7] - High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide greater specificity to distinguish this compound from interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix. These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification.[2][3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and proteins.[14]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the MS detector after the LC column.[2][9] A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Method: This quantitative method compares the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of this compound in a neat solvent standard at the same concentration.[9][14] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[14]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often ineffective at removing phospholipids and other major sources of matrix effects.[5][9]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering components in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[3] Various sorbents can be used, with mixed-mode or specialized phospholipid removal cartridges often providing the cleanest extracts.[15]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound quantification?
A4: A SIL-IS (e.g., ¹³C₃-Estrone) is considered the gold standard for quantitative bioanalysis.[3][8] Because it is chemically almost identical to this compound, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variations due to matrix effects are effectively cancelled out, leading to highly accurate and precise results.
Q5: When should I consider derivatization for this compound analysis?
A5: Derivatization should be considered when high sensitivity is required, especially for detecting low physiological concentrations of this compound.[7][11] this compound's native ionization can be inefficient. Derivatization can introduce a more readily ionizable group, significantly enhancing the signal in the mass spectrometer.[12][13]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general methodology for SPE. Specific sorbents and reagents may require optimization.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).
-
Sample Loading: Load 500 µL of plasma sample (pre-treated with SIL-IS) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences. A second wash with a less polar solvent may be used to remove lipids.
-
Elution: Elute the this compound and SIL-IS with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and SIL-IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spike Sample): Extract six different lots of blank biological matrix. Spike this compound and SIL-IS into the final, dried extracts before reconstitution.
-
Set C (Spiked Sample): Spike this compound and SIL-IS into the blank biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
A value close to 1.0 indicates that the SIL-IS is effectively compensating for the matrix effect.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Reference |
| Protein Precipitation (PPT) | > 85 | 30 - 50 | [9] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 | |
| Solid-Phase Extraction (SPE) | > 90 | < 15 | [16] |
| Phospholipid Removal SPE | > 90 | < 5 | [4][16] |
Note: Values are generalized from literature and can vary significantly based on the specific matrix, analyte concentration, and experimental conditions.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]
- 12. academic.oup.com [academic.oup.com]
- 13. New LC-MS/MS bioanalytical method for quantification of Estradiol and this compound - Anapharm [anapharmbioanalytics.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Estrone Adsorption During Sample Preparation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical but often overlooked aspect of experimental accuracy: the adsorption of estrone to laboratory materials during sample preparation. Inaccurate quantification of steroid hormones due to adsorption can lead to unreliable experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize this compound loss and ensure the integrity of your data.
Troubleshooting Guide: Low this compound Recovery
Encountering lower than expected concentrations of this compound in your samples can be frustrating. Before questioning your assay's performance, consider the possibility of analyte loss due to adsorption to labware. This guide will walk you through common causes and solutions.
Problem: Low or Inconsistent this compound Recovery
Below is a logical workflow to diagnose and resolve issues related to this compound adsorption.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Which common lab materials are most problematic for this compound adsorption?
A: Polypropylene (B1209903) and polystyrene are significant culprits for steroid adsorption, especially in aqueous solutions.[1] The lipophilic (fat-loving) nature of steroids like this compound leads to their adsorption onto the hydrophobic surfaces of these plastics. While glass generally shows lower adsorption than plastics, it is not entirely immune to this issue.[1]
Q2: I have to use polypropylene tubes. What can I do to minimize adsorption?
A: If you must use polypropylene, select tubes specifically marketed as "low-binding" or "low-retention".[2] Additionally, modifying your sample solution can greatly reduce adsorption. The presence of proteins, such as those in serum, can prevent the majority of steroid adsorption.[1] If your experiment cannot tolerate serum, consider pre-coating the labware with a protein like Bovine Serum Albumin (BSA) or adding a small amount of a non-ionic detergent like Tween-20 to your buffers.[2]
Q3: Does the type of solvent I use for my this compound stock solution matter?
A: Absolutely. Storing this compound in organic solvents like methanol (B129727) or acetonitrile (B52724) generally leads to less adsorption compared to purely aqueous solutions.[3][4] When preparing working solutions, the final concentration of organic solvent can impact adsorption. The addition of an organic solvent or a non-ionic surfactant to an aqueous sample solution is an effective way to reduce hydrophobic adsorption.[5]
Q4: Will silanizing my glassware help reduce this compound adsorption?
A: Silanization is a process used to create a hydrophobic surface on glass, which can reduce the adsorption of certain molecules. However, for a hydrophobic compound like this compound, this could potentially increase adsorption by enhancing hydrophobic interactions. A more common reason to silanize glassware in steroid analysis is to reduce the activity of silanol (B1196071) groups, which can cause ionic adsorption of some compounds.[5] For this compound, which is primarily adsorbed through hydrophobic interactions, using untreated, clean glass is generally sufficient, especially when appropriate solvents are used.
Q5: How does filtering my sample affect this compound concentration?
A: Filtration can be a major source of this compound loss. The choice of filter material is critical. Studies have shown that nylon filters can adsorb nearly all of the estrogen that comes into contact with them, while glass fiber filters adsorb the lowest amount.[6] Polypropylene syringe filters have also been shown to have lower analyte adsorption.[6] Always test your filter type for recovery with a known standard concentration before processing valuable samples.
Quantitative Data on this compound Adsorption
The following tables summarize the retention of steroids on various lab materials. Note that some studies use other steroids like pregnenolone (B344588) or testosterone (B1683101) as representative lipophilic compounds, and their adsorption behavior is expected to be similar to this compound.
Table 1: Steroid Retention in Microcentrifuge Tubes and Vials
| Material Type | Steroid | Retention (%) | Incubation Time | Solution | Reference |
| Polypropylene (High-adsorbing) | Pregnenolone | ~50% | 1 hour | D-PBS | [1] |
| Polypropylene (Low-adsorbing) | Pregnenolone | <10% | 1 hour | D-PBS | [1] |
| Glass Vials | Pregnenolone | Variable, but less than high-adsorbing PP | 1 hour | D-PBS | [1] |
| Polystyrene | Midazolam | ~76.5% loss | 4.5 hours | Deionized Water | [7] |
Table 2: Effect of Solution Composition on Steroid Adsorption in Polypropylene Tubes
| Steroid | Solution | Retention (%) | Reference |
| Pregnenolone | D-PBS | High | [1] |
| Pregnenolone | Distilled Water | Similar to D-PBS | [1] |
| Pregnenolone | Serum-free Media | Intermediate | [1] |
| Pregnenolone | Media with 10% Serum | Majority of adsorption eliminated | [1] |
| Testosterone | PBS | Significant adsorption | [3] |
| Testosterone | PBS with 5% BSA | No significant adsorption | [3] |
| Testosterone | Acetonitrile/Water (50/50) | No significant adsorption | [3] |
Table 3: Estrogen Adsorption to Filter Materials
| Filter Material | Estrogen Type | Adsorption | Reference |
| Glass Fiber | E1, E2, EE2 | Lowest amount | [6] |
| Nylon | E1, E2, EE2 | Nearly all estrogen adsorbed | [6] |
| Polypropylene (0.45 µm) | Various | Lowest average adsorption (15.15%) | [6] |
| Nylon (0.20 µm) | Various | Highest average adsorption (71.30%) | [6] |
Experimental Protocols
Protocol 1: Pre-coating Labware with Bovine Serum Albumin (BSA)
This protocol is effective for blocking hydrophobic binding sites on plastic surfaces where this compound would otherwise adsorb.[2]
Caption: Experimental workflow for BSA coating of labware.
Detailed Steps:
-
Prepare a 1% (w/v) BSA solution: Dissolve 1g of BSA in 100mL of Phosphate Buffered Saline (PBS).
-
Coat Labware: Add the BSA solution to the plastic labware (e.g., microcentrifuge tubes, pipette tips) ensuring all surfaces that will contact the sample are covered.
-
Incubate: Let the labware sit for at least 1 hour at room temperature.
-
Remove Solution: Aspirate the BSA solution.
-
Rinse (Optional): Depending on the downstream application, a gentle rinse with deionized water may be performed. For most applications, the residual BSA will not interfere and rinsing can be omitted.
-
Use: The labware is now ready for use with your aqueous this compound samples.
Protocol 2: Using Detergents to Prevent Adsorption
This protocol provides a simple method for reducing this compound adsorption by adding a non-ionic detergent to your aqueous solutions.[2]
Materials:
-
Non-ionic detergent (e.g., Tween-20, Triton X-100)
-
Your aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a 10% (v/v) stock solution of the detergent in deionized water.
-
Add detergent to your buffer: Dilute the detergent stock solution into your final experimental buffer to achieve a final concentration of approximately 0.05% (v/v).[2]
-
Prepare your this compound solution: Use this detergent-containing buffer to prepare your this compound solutions. The detergent molecules will compete with this compound for binding to the hydrophobic plastic surfaces, thereby reducing the adsorption of the steroid.[2]
By implementing these strategies and understanding the factors that contribute to this compound adsorption, you can significantly improve the accuracy and reliability of your experimental data.
References
- 1. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Solvent effect on enzymatic steroid transformation -Archives of Pharmacal Research [koreascience.kr]
- 5. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Estrone Extraction from Environmental Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of extraction solvents for estrone from environmental matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound from environmental samples.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | - For liquid-liquid extraction (LLE), consider solvents like dichloromethane, which has shown excellent recovery rates.[1] - For solid-phase extraction (SPE), methanol (B129727) is a common and effective eluent.[2] Ensure the sorbent material (e.g., C18) is appropriate for this compound.[2][3] - Diethyl ether has demonstrated good efficiency for extraction from soil matrices.[4] |
| Matrix Effects: Co-extracted substances from complex matrices (e.g., wastewater, sediment) can interfere with the analysis, leading to ion suppression or enhancement.[2] | - Incorporate a cleanup step after extraction. Options include gel permeation chromatography (GPC) for sludge samples or silica (B1680970) gel columns.[5] - A dispersive SPE cleanup (QuEChERS-like method) using MgSO₄, PSA, and C18 can also be effective.[6] - Dilute the sample extract to minimize the concentration of interfering compounds, although this may impact detection limits. | |
| Incomplete Elution from SPE Cartridge: The volume or strength of the elution solvent may be insufficient. | - Optimize the volume and composition of the elution solvent. Methanol is often used, but mixtures with other solvents might improve recovery.[2] - Ensure the cartridge does not dry out before the elution step. | |
| Analyte Loss During Sample Preparation: Filtration of samples with high suspended solids can lead to the loss of this compound adsorbed to particulate matter.[7] | - Analyze the particulate matter separately or use a method that extracts both the dissolved and particulate-bound fractions. - Validate the filtration step to quantify any potential losses. | |
| Poor Reproducibility (High RSD) | Inconsistent Sample Handling: Variations in extraction time, pH, or temperature can affect recovery. | - Standardize all experimental parameters. Use an automated system for SPE if available to improve consistency.[3] - Ensure thorough mixing during liquid-liquid extraction. |
| Variable Matrix Composition: The composition of environmental samples can vary significantly, leading to inconsistent matrix effects. | - Use matrix-matched calibration standards for quantification. - Employ internal standards (e.g., deuterated estradiol) added before extraction to correct for variability.[8] | |
| High Background Noise or Interfering Peaks in Chromatogram | Co-extraction of Interfering Compounds: The extraction solvent and conditions are not selective enough for this compound. | - Optimize the SPE cleanup procedure by testing different sorbents and elution solvents.[3] - For complex matrices like sludge and sediment, a multi-step cleanup involving GPC, silica gel, and/or HPLC may be necessary.[5] |
| Contamination: Contamination from lab equipment, solvents, or reagents. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run procedural blanks to identify and eliminate sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is better for this compound from water samples: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A1: Both SPE and LLE are commonly used for this compound extraction from water. LLE can be more efficient in some cases as it avoids potential analyte loss during the filtration step required for SPE, especially when dealing with samples containing suspended particulate matter.[7] However, LLE often requires large volumes of toxic organic solvents and can be time-consuming.[7][9] SPE is often preferred for its ability to handle a large number of samples, reduced solvent consumption, and potential for automation.[7] The choice ultimately depends on the specific sample matrix, available resources, and desired sample throughput.
Q2: What are the key parameters to optimize for Dispersive Liquid-Liquid Microextraction (DLLME) of this compound?
A2: For DLLME, the following parameters are crucial for optimization:
-
Type and volume of extraction solvent: Carbon tetrachloride has been used effectively.[10]
-
Type and volume of disperser solvent: Acetone is a common choice.[10]
-
Extraction time. [11]
-
Ionic strength of the sample: The addition of salt (e.g., NaCl) can improve extraction efficiency.[10][11]
-
pH of the sample: The pH should be optimized to ensure this compound is in a neutral form for efficient extraction.[10][11]
-
Stirring rate. [11]
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like wastewater?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge with complex samples.[2] To minimize their impact:
-
Incorporate a thorough cleanup step: This can involve SPE with selective sorbents (e.g., C18) and optimized eluents, or even multi-step cleanups for very complex matrices.[2][5]
-
Use matrix-matched calibration: Prepare calibration standards in an extract of a blank matrix that is similar to your samples.
-
Employ isotopic internal standards: Adding a stable isotope-labeled version of this compound to the sample before extraction can help correct for both extraction efficiency and matrix effects.[8]
-
Dilute the sample extract: This can reduce the concentration of interfering matrix components, but may compromise the limits of detection.
Q4: What are the recommended storage conditions for environmental samples to be analyzed for this compound?
A4: To ensure the stability of this compound in environmental water samples, it is recommended to store them at -18°C for long-term storage (up to 60 days). For shorter periods, storage at 4°C is acceptable for up to 7 days.[12] It is crucial to minimize the time between sample collection and extraction to prevent degradation.[12]
Q5: What are typical recovery rates for this compound extraction from environmental samples?
A5: Recovery rates can vary significantly depending on the matrix, extraction method, and optimization of the procedure.
-
For water samples using SPE, recoveries can range from 82-95%.[13] With SPE discs, recoveries of 84-116% have been reported for spiked groundwater.[8]
-
For soil and sediment , diethyl ether extraction has shown efficiencies of 45-57%.[4] Methods for sediment have achieved recoveries exceeding 90%.[5]
-
DLLME has demonstrated extraction recoveries of 85.2-94.2% for estrogens in water.[10]
Quantitative Data Summary
Table 1: Comparison of this compound Extraction Methods and Performance
| Extraction Method | Matrix | Solvent(s) | Recovery (%) | Limit of Detection (LOD) | Reference |
| Solid-Phase Extraction (SPE) | Water | Methanol (eluent) | 82 - 95 | 2.5 - 19.2 ng/L | [2][13] |
| SPE Discs | Groundwater | Not specified | 84 - 116 | 0.2 ng/L | [8] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | CCl₄ (extraction), Acetone (disperser) | 85.2 - 94.2 | 0.010 µg/L | [10] |
| DLLME | Water | Tetrachloroethane (extraction), Methanol (disperser) | Not specified | 0.2 ng/mL | [14] |
| Liquid-Liquid Extraction (LLE) | Sand/Bentonite/Silt Loam | Diethyl ether | 45 - 57 | Not specified | [4] |
| Supported Liquid Extraction (SLE) | Human Serum | Dichloromethane | ~100 | 0.001 ng/mL | [1] |
| Accelerated Solvent Extraction (ASE) | Soil | Not specified | 73 ± 16 | Not specified | [15] |
| Sonication | Soil | Not specified | 71 ± 23 | Not specified | [15] |
| Soxhlet | Soil | Not specified | 58 ± 34 | Not specified | [15] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is a generalized procedure based on common practices cited in the literature.[2][3][13]
1. Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Sample filtration apparatus (e.g., glass fiber filters)
-
Collection vials
-
Solvents: Methanol (MeOH), Deionized water, Elution solvent (e.g., MeOH)
-
Nitrogen evaporator
2. Sample Preparation:
-
Filter the water sample through a glass fiber filter to remove suspended solids.
-
Adjust the pH of the sample to approximately 9.0.[2]
3. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridges to go dry.
4. Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
5. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum for 15-30 minutes.
6. Elution:
-
Place collection vials under the cartridges.
-
Elute the retained this compound with a specified volume of methanol (e.g., 2 x 5 mL).
7. Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis by LC-MS/MS or another analytical instrument.
Visualizations
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. biotage.com [biotage.com]
- 2. Determination of estrogens and estrogen mimics by solid-phase extraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of solid-phase extraction in various of its modalities for sample preparation in the determination of estrogens and progestogens in sediment and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three extraction methods for 17beta-estradiol in sand, bentonite, and organic-rich silt loam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Improved Methods for the Analysis of Estrogen Residues in Environmenta" by Sameera Ranmal Gunatilake [scholarsjunction.msstate.edu]
- 7. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 8. Analysis of estrogens in river water and effluents using solid-phase extraction and gas chromatography-negative chemical ionisation mass spectrometry of the pentafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. Determination of estrogens in water samples using dispersive liquid liquid microextraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Low-Cost Procedure for Microextraction of Estrogen from Environmental Water Using Magnetic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogens and Progestogens in Environmental Waters: Analytical Chemistry and Biosensing Perspectives on Methods, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Accelerated Solvent Extraction, Soxhlet and Sonication Techniques for the Extraction of Estrogens, Androgens and Progestogens from Soils [scirp.org]
addressing antibody cross-reactivity in direct estrone immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to antibody cross-reactivity in direct estrone immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of a direct this compound immunoassay?
A1: Antibody cross-reactivity occurs when the antibody used in the immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample.[1] This is a common issue in steroid immunoassays due to the shared core four-ring structure of steroid hormones.[1] This non-specific binding can lead to inaccurate, and often overestimated, measurements of this compound concentration.[1][2]
Q2: What are the primary causes of cross-reactivity in direct this compound immunoassays?
A2: The main cause is the high structural similarity between this compound and other endogenous or exogenous steroids.[1] Minor differences in the functional groups attached to the steroid backbone may not be sufficient for the antibody's binding site to distinguish between the target analyte (this compound) and other molecules.[1] Common cross-reactants can include other estrogens (e.g., estradiol, estriol), steroid precursors, metabolites, and structurally similar drugs.[3][4]
Q3: How can I determine if my direct this compound immunoassay is affected by cross-reactivity?
A3: Several signs may indicate a cross-reactivity issue:
-
Unexpectedly High this compound Levels: Results that are not consistent with the physiological or clinical state of the subject.[1]
-
Discrepancies with Other Methods: Significant differences in this compound concentrations when the same samples are analyzed using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
-
Spike-and-Recovery Experiments: Adding a known amount of a suspected cross-reacting substance to your sample and observing a disproportionate increase in the measured this compound concentration.[6]
Q4: What is the "gold standard" method for measuring this compound to avoid cross-reactivity?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement due to its high specificity and ability to separate and accurately quantify structurally similar compounds, thus avoiding the issue of cross-reactivity inherent in immunoassays.[5]
Troubleshooting Guide
Issue 1: Higher than expected this compound concentrations in samples.
-
Possible Cause: Cross-reactivity with other endogenous or exogenous steroids.
-
Troubleshooting Steps:
-
Consult the Assay's Cross-Reactivity Data: Review the manufacturer's product insert for a list of known cross-reactants and their percentage of cross-reactivity.[1]
-
Review Sample History: Check for the presence of medications or physiological conditions that could lead to high levels of structurally similar steroids.[5]
-
Perform a Cross-Reactivity Assessment: If a specific compound is suspected, perform an experiment to determine its percentage of cross-reactivity (see Experimental Protocol 2).
-
Sample Purification: Employ a sample clean-up procedure like Solid-Phase Extraction (SPE) to remove potential interfering compounds before performing the immunoassay (see Experimental Protocol 3).[1][5]
-
Confirm with a Reference Method: Analyze a subset of samples using LC-MS/MS to confirm the immunoassay results.[5]
-
Issue 2: High background signal in the immunoassay.
-
Possible Cause: Non-specific binding of the antibody to the microplate or other sample components.
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA) or test different blocking buffers.[1]
-
Increase Wash Steps: Add additional wash steps after the antibody and conjugate incubations to more effectively remove unbound reagents.[1]
-
Antibody Titration: Optimize the concentration of the primary antibody to achieve the best signal-to-noise ratio.[1]
-
Issue 3: Inconsistent results between different batches of the same immunoassay kit.
-
Possible Cause: Lot-to-lot variability in the specificity of the antibody or other critical reagents.
-
Troubleshooting Steps:
-
Run Quality Control Samples: Always include controls with known concentrations in each assay to monitor performance and detect shifts between batches.[1]
-
Contact the Manufacturer: If significant variability is observed, report the issue to the kit manufacturer with the relevant lot numbers and your data.[1]
-
Quantitative Data Summary
The following table summarizes the cross-reactivity of a commercially available this compound ELISA kit with various steroids. This data is crucial for understanding potential interferences.
| Steroid | % Cross-Reactivity |
| This compound | 100% |
| This compound 3-glucuronide | 112% |
| This compound 3-sulfate | 65.5% |
| Estradiol | 5.0% |
| Estradiol-3-sulfate | <0.1% |
| Estriol | <0.1% |
| Progesterone | <0.1% |
| Pregnanediol | <0.1% |
| Cortisol | <0.1% |
| (Data sourced from a representative this compound Competitive ELISA Kit datasheet)[7] |
Experimental Protocols
Protocol 1: Direct this compound Competitive ELISA
This protocol outlines the general steps for a direct competitive ELISA to measure this compound.
Materials:
-
This compound-coated microplate
-
This compound standard
-
Samples
-
Anti-estrone antibody conjugated to an enzyme (e.g., HRP)
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standards and Samples: Prepare a serial dilution of the this compound standard in assay buffer. Dilute samples as necessary in assay buffer.
-
Assay Setup:
-
Incubation: Cover the plate and incubate for the time and temperature specified by the manufacturer (e.g., 2 hours at room temperature with shaking).[7] During this time, free this compound in the standards or samples will compete with the this compound coated on the plate for binding to the antibody-enzyme conjugate.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer to remove unbound reagents.[7][8]
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light, to allow for color development.[7] The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.[7]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[7]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.[6]
Protocol 2: Assessment of Antibody Cross-Reactivity
This protocol determines the percentage of cross-reactivity of potentially interfering compounds in a competitive this compound immunoassay.
Materials:
-
This compound immunoassay kit
-
This compound standard
-
Potentially cross-reacting compounds (e.g., estradiol, estriol, DHEA)
-
Assay buffer
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound in assay buffer.
-
Prepare separate standard curves for each potentially cross-reacting compound in the same assay buffer.[1]
-
-
Run the Immunoassay: Perform the immunoassay according to the kit's instructions for all standard curves.
-
Determine 50% Binding (IC50):
-
From the this compound standard curve, determine the concentration that causes a 50% reduction in the maximum signal (this is the IC50 of this compound).[1]
-
For each cross-reacting compound's standard curve, determine the concentration that causes a 50% reduction in the maximum signal (IC50 of the cross-reactant).[1]
-
-
Calculate Percent Cross-Reactivity: Use the following formula:[1]
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
-
Protocol 3: Sample Purification using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for purifying steroid hormones from a biological matrix to reduce interference.
Materials:
-
SPE cartridge (e.g., C18)
-
Sample (e.g., serum, urine)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Hexane (B92381) (for washing)
-
Ethyl acetate (B1210297) (for elution)
-
Nitrogen gas supply
-
Heating block or water bath
-
Assay buffer
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of hexane to remove non-polar lipids and other interfering substances.[1]
-
Elution: Elute the this compound and other steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[1]
-
Drying and Reconstitution:
-
Assay: The reconstituted sample is now ready for analysis in the direct this compound immunoassay.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Accurate Measurement of Low Estrone Concentrations
Welcome to the technical support center for the accurate measurement of low estrone (E1) concentrations. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the precision and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is measuring low concentrations of this compound challenging?
A1: Measuring low this compound concentrations is difficult due to several analytical hurdles. Assays must be highly sensitive to detect picogram-per-milliliter (pg/mL) levels and highly specific to distinguish this compound from other structurally similar steroids that may be present in much higher concentrations.[1][2] Immunoassays, for instance, often lack the required sensitivity and specificity at these low levels, leading to inaccuracies.[1][3] Furthermore, complex biological samples can introduce "matrix effects," which interfere with the analysis, especially in mass spectrometry-based methods.[4][5]
Q2: What are the main analytical methods used for this compound measurement, and what are their primary differences?
A2: The two primary methods are immunoassays (like ELISA and RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Immunoassays are antibody-based methods that are generally low-cost and high-throughput.[1] However, they are prone to cross-reactivity with other steroids and often lack the sensitivity needed for low-concentration samples, which can lead to overestimated results.[1][6][7]
-
LC-MS/MS is considered the gold standard due to its superior sensitivity and specificity.[8][9] It physically separates compounds before detection, minimizing interference.[1] However, it is more technically demanding, has a higher cost, and may require sample derivatization to achieve the lowest detection limits.[10][11]
Q3: What is cross-reactivity in an immunoassay and why is it a problem for this compound measurement?
A3: Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte (this compound).[12] Steroid hormones like estradiol (B170435) (E2), estriol, and various metabolites share a similar core structure with this compound.[13] This unwanted binding leads to a falsely elevated measurement, as the assay incorrectly identifies these other molecules as this compound.[14] This is a significant issue when measuring low this compound levels in samples that may contain high concentrations of these related compounds.[1]
Q4: What are matrix effects in LC-MS/MS analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., serum, plasma).[4] These effects can either suppress the this compound signal, leading to underestimation, or enhance it, causing overestimation.[5] The complexity of biological samples makes matrix effects a significant challenge that must be addressed during method development and validation to ensure accurate quantification.[4]
Q5: When is derivatization necessary for LC-MS/MS analysis of this compound?
A5: Derivatization is a chemical modification process used to improve the ionization efficiency and, therefore, the sensitivity of the LC-MS/MS analysis.[15][16] It is often necessary when measuring ultra-low, sub-picomolar concentrations of this compound, as native this compound ionizes poorly.[8][17] Reagents like dansyl chloride or Amplifex Diene can enhance the signal by several orders of magnitude, allowing for reliable quantification at levels that would otherwise be undetectable.[15][18]
Troubleshooting Guides
Guide 1: Immunoassay (ELISA/RIA) Troubleshooting
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Higher-than-expected this compound levels, especially in postmenopausal samples or patients on aromatase inhibitors. | Cross-reactivity: The assay antibody may be binding to other endogenous steroids (e.g., estradiol, DHEAS) or drug metabolites (e.g., from exemestane, fulvestrant).[13][14][19] | 1. Review the assay's package insert for known cross-reactants.[13] 2. If possible, confirm the result using a more specific method like LC-MS/MS, which is less susceptible to this interference.[20] 3. For clinical samples, be aware of medications the patient is taking that are structurally similar to estrogens.[14] |
| Poor reproducibility and high Coefficient of Variation (%CV) at low concentrations. | Low Assay Sensitivity: The measured concentration is at or below the assay's reliable Limit of Quantitation (LOQ). Many direct immunoassays have LOQs ranging from 30 to 100 pg/mL, which is inadequate for low-level samples.[3] | 1. Verify that your sample concentrations are within the validated range of the assay. 2. Switch to a high-sensitivity assay, such as an extraction-based radioimmunoassay or an LC-MS/MS method.[3][8] |
| Results are inconsistent with clinical expectations. | Interference from sample matrix: Components in the patient's serum (e.g., heterophile antibodies, lipemia) can interfere with the antibody-antigen binding reaction.[12][21] | 1. Follow the manufacturer's protocol for sample handling and preparation.[22] 2. If heterophile antibody interference is suspected, specific blocking tubes or agents can be used. 3. Re-test the sample after dilution, though this may push the concentration below the detection limit. |
Guide 2: LC-MS/MS Troubleshooting
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low signal intensity or inability to detect this compound at expected low levels. | 1. Poor Ionization: this compound is a phenolic steroid that does not ionize efficiently in its native form.[8] 2. Suboptimal Mobile Phase: The mobile phase composition can significantly impact ionization. | 1. Implement Derivatization: Use a derivatizing agent like dansyl chloride to significantly enhance signal intensity in positive ion mode.[11][16] 2. Optimize Mobile Phase: For underivatized methods in negative ion mode, adding a reagent like ammonium (B1175870) fluoride (B91410) (NH4F) to the mobile phase can improve sensitivity.[15] |
| High variability in results between samples; poor accuracy. | Matrix Effects: Co-eluting substances from the biological matrix are suppressing or enhancing the this compound signal.[4] | 1. Improve Sample Cleanup: Use a more effective extraction method, such as solid-phase extraction (SPE) or a two-dimensional chromatographic separation, to better isolate this compound from interfering compounds.[1][11] 2. Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (e.g., E1-d4) is the best way to compensate for matrix effects, as it will be affected similarly to the native analyte.[5] |
| Inaccurate quantification despite good signal. | Poor Chromatographic Separation: Structurally similar isomers or other steroids are not being adequately separated from this compound, leading to overlapping signals. | 1. Optimize Chromatography: Adjust the analytical column, mobile phase gradient, and temperature to achieve baseline separation of this compound from critical interferences. A core-shell technology column may improve resolution.[17] |
Data Summary Tables
Table 1: Comparison of Common this compound Measurement Methodologies
| Feature | Immunoassay (ELISA/RIA) | LC-MS/MS |
| Principle | Antibody-antigen competitive binding[23][24] | Chromatographic separation followed by mass-based detection[1] |
| Specificity | Moderate to Low (Prone to cross-reactivity)[1][12] | High to Very High[8] |
| Sensitivity (Typical LOQ) | Often >10-30 pg/mL, inadequate for many low-level applications[3][25] | Can reach sub-pg/mL levels (e.g., 0.07 - 2 pg/mL)[8][10] |
| Throughput | High | Moderate to Low |
| Cost per Sample | Low | High |
| Primary Challenge | Cross-reactivity and lack of sensitivity[1][6] | Matrix effects and need for complex sample preparation[4][17] |
Table 2: Reported Limits of Quantitation (LOQ) for Low-Level this compound Analysis
| Method | Derivatization | LOQ (pg/mL) | Sample Matrix | Citation |
| LC-MS/MS | None | 2 | Human Serum | [10] |
| LC-MS/MS | None | 0.07 | Serum | [8] |
| LC-MS/MS | Dansyl Chloride | 1 | Serum | [26] |
| LC-MS/MS | Dansyl Chloride | 6.2 | Serum | [7] |
| Radioimmunoassay (RIA) | N/A | 1.14 pmol/L (~0.3 pg/mL) | Plasma | [27] |
| ELISA | N/A | 14.8 | Serum | [25] |
| ELISA | N/A | 8.1 | Serum/Plasma | [23] |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for LC-MS/MS Measurement of this compound
This protocol outlines a typical workflow for sensitive this compound analysis using LC-MS/MS with derivatization.
-
Sample Preparation & Extraction:
-
Pipette 200-500 µL of serum or plasma into a clean tube.[10][26]
-
Add a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound).
-
Perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a specialized column (e.g., Oasis HLB®) to isolate the steroids.[1][11]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[10]
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Perform chromatographic separation using a reverse-phase column (e.g., C18) to separate derivatized this compound from other sample components.[10]
-
Detect the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both native this compound and its internal standard, ensuring high specificity.[1][16]
-
-
Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.
-
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The challenge of measuring circulating estradiol at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. High Sensitivity Measurement of this compound and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]
- 18. academic.oup.com [academic.oup.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labcorp.com [labcorp.com]
- 23. store.drg-international.com [store.drg-international.com]
- 24. monobind.com [monobind.com]
- 25. alpco.com [alpco.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Ion Suppression in Estrone LC-MS/MS Analysis
Welcome to the technical support center for troubleshooting ion suppression in estrone LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[3] In complex biological matrices such as plasma or serum, endogenous materials like phospholipids, salts, and proteins are common causes of ion suppression in electrospray ionization (ESI).[3][4] Because this compound is often present at very low concentrations, any reduction in signal can compromise the limit of quantitation and the reliability of the results.[5][6]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[3][4][7] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that cause ion suppression.[3][8] By identifying these regions, you can adjust your chromatographic method to ensure that this compound does not elute within them.[8][9]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating ion suppression?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₃-Estrone, is considered the gold standard for compensating for ion suppression.[2] A SIL-IS has nearly identical physicochemical properties to this compound and will co-elute, experiencing the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of variable matrix effects.
Q4: Can derivatization help reduce the impact of ion suppression?
A4: Yes, derivatization can be a very effective strategy. For estrogens like this compound, which have intrinsically weak ionization, derivatization with reagents like dansyl chloride can significantly enhance their ionization efficiency in ESI positive mode.[5][10][11] This increased signal response for the derivatized this compound can help to overcome the signal-reducing effects of ion suppression, leading to improved sensitivity and lower limits of quantitation.[5][12]
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression from matrix components co-eluting with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Solutions and Experimental Protocols
1. Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[13]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for cleaning up plasma and serum samples.[13][14]
-
Protocol:
-
To 200 µL of serum, add an internal standard.
-
Extract the sample with an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[13] The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral form.[13]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[14]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18 or a specialized phospholipid removal plate) with methanol (B129727) and then water.
-
Load the pre-treated sample (e.g., plasma diluted with buffer).
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute this compound with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate and reconstitute.
-
-
2. Optimize Chromatographic Separation: Adjusting your LC method can separate the elution of this compound from the regions of ion suppression.[3]
-
Gradient Modification: Alter the mobile phase gradient to increase the separation between this compound and interfering peaks. Often, suppression is observed at the beginning and end of the chromatogram.[9]
-
Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl instead of a C18) can change the selectivity of the separation.
-
UPLC/UHPLC: Ultra-high performance liquid chromatography provides higher resolution and sharper peaks, which can reduce the likelihood of co-elution with matrix components.[15]
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in matrix composition leading to different degrees of ion suppression.[2]
Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
Solutions and Methodologies
1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in ion suppression between different samples.[2]
2. Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[2] For endogenous analytes like this compound, a surrogate matrix, such as charcoal-stripped serum, can be used.[5]
3. Improve Sample Preparation Robustness: A more rigorous sample cleanup method will minimize the variability in matrix effects.[2] Consider moving from a simple protein precipitation method to a more selective technique like SPE or double LLE.[13]
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Simple, fast, inexpensive. | Prone to significant matrix effects, less clean extract. | Variable, often lower |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good for removing salts and highly polar interferences.[14] | Can be labor-intensive, potential for emulsions.[14] | 75-90% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | High selectivity, cleaner extracts, can be automated.[14] | More expensive, requires method development. | >85% |
| Phospholipid Removal Plates | Specialized SPE plates that specifically target and remove phospholipids. | Very effective at removing a major source of ion suppression. | Higher cost. | >90% |
Table 2: Quantitative Impact of Different Strategies on this compound Signal
| Strategy | Parameter Changed | Observed Effect on Signal | Reported Improvement |
| Derivatization | Dansyl chloride derivatization | Increased ionization efficiency | 1-2 orders of magnitude signal increase[11] |
| Chromatography | Switched from HPLC to UPLC | Sharper peaks, better resolution from interferences | Significant reduction in observed ion suppression[15] |
| Mobile Phase Additive | Use of ammonium (B1175870) fluoride (B91410) (NH₄F) in negative ESI | Enhanced deprotonation and signal for underivatized this compound | Achieved LLOQ of 1.03 pmol/L for Estradiol without derivatization[11] |
| Sample Preparation | Implementation of a robust SPE method | Removal of interfering matrix components | Significantly cleaner baseline and reduced suppression zones |
Disclaimer: The quantitative improvements are cited from literature and may vary based on specific experimental conditions, matrix, and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. LC-MS/MS Method for Total this compound and Equilin Quantification [lambda-cro.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC | Waters [waters.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Separation of Estrone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) mobile phase for the separation of estrone and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of this compound and its metabolites.
Peak Shape Problems
Question: Why are my peaks tailing or showing fronting?
Answer: Peak tailing or fronting can be caused by several factors in the analysis of steroid hormones like this compound and its metabolites.
-
Peak Tailing: This is often observed as an asymmetry where the latter half of the peak is drawn out.
-
Cause: Secondary interactions between the analytes and the stationary phase, such as polar analytes interacting with residual silanol (B1196071) groups on a C18 column.[1] Another cause can be a blocked column frit or column contamination.[2][3]
-
Solution: Operating at a lower pH can minimize these secondary interactions as silanol groups are acidic.[1] You can also try using a different stationary phase column or ensuring your mobile phase pH is correctly adjusted.[2] If the column is contaminated, a reverse flush with a strong organic solvent may help.[2]
-
-
Peak Fronting: This is characterized by a leading edge of the peak being sloped.
-
Cause: This is often a result of sample overload, where too much sample is injected, exceeding the column's capacity.[4] It can also be caused by column damage.[4]
-
Solution: Reduce the sample injection volume or lower the concentration of your sample.[4] If you suspect column damage, replacing the column is the best course of action.[4]
-
Question: What causes peak splitting or double peaks?
Answer: Split peaks can be a frustrating issue, and for structurally similar compounds like this compound and its metabolites, this can significantly impact quantification.
-
Cause: A common cause is a mismatch between the sample solvent and the mobile phase; if the sample solvent is much stronger than the mobile phase, it can disrupt the partitioning of the solute on the column.[4] Other causes can include a blockage before the column, a void in the column packing, or non-uniform column packing which creates multiple flow paths.[1][4]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[1] Ensure the column is installed and conditioned properly before analysis.[4] If you suspect a void or blockage, washing the column in the reverse direction (without the detector connected) may resolve the issue.[1] If the problem persists, the column may need to be replaced.[1]
Retention Time and Resolution Issues
Question: My retention times are shifting. What could be the cause?
Answer: Shifting retention times can compromise the reproducibility of your method.
-
Cause: The most likely reason is a change in the composition of the mobile phase.[5] Even small variations in solvent ratios or pH can alter how analytes interact with the stationary phase.[4] Fluctuations in column temperature can also lead to inconsistent retention times.[4] Column aging and contamination build-up are other common culprits.[4]
-
Solution: Prepare fresh mobile phases daily and ensure they are thoroughly degassed.[4] Use a column oven to maintain a consistent temperature.[2] If the column is old or has been used extensively, it may need to be replaced.[4] Insufficient equilibration time, especially for gradient runs, can also cause shifts, so ensure the column is properly equilibrated before each injection.[1]
Question: I have poor resolution between this compound and its metabolites. How can I improve it?
Answer: Achieving baseline separation of structurally similar analytes is a common challenge.
-
Cause: Inadequate separation can be due to a mobile phase that is not optimized for the specific analytes, a column with insufficient efficiency, or a flow rate that is too high.
-
Solution: Optimizing the mobile phase is key. You can adjust the solvent ratios to fine-tune the separation.[6] For reversed-phase HPLC, reducing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) will increase retention and can improve separation.[7] Lowering the flow rate can also lead to narrower peaks and better resolution.[8] Additionally, consider using a column with smaller particles or a longer column to increase efficiency.[7] Temperature also plays a role; lower temperatures can increase retention and improve peak resolution, but this will also increase the analysis time.[8]
Baseline and Pressure Problems
Question: Why is my baseline noisy or drifting?
Answer: A stable baseline is crucial for accurate quantification, especially at low concentrations.
-
Cause: A noisy baseline can be caused by air bubbles in the system, contaminated mobile phase, or issues with the detector lamp.[3][9] Baseline drift can occur if the column is not properly equilibrated, if there are temperature fluctuations, or if the mobile phase composition is changing over time (e.g., due to evaporation of a volatile component).[3]
-
Solution: Ensure your mobile phase is properly degassed to remove air bubbles.[2] Use high-purity solvents to prepare your mobile phase. If the problem persists, check the detector lamp and clean the flow cell.[3] For drift, allow for a longer column equilibration time and use a column oven to maintain a stable temperature.[3]
Question: My HPLC system pressure is abnormally high. What should I do?
Answer: High backpressure can damage your column and pump.
-
Cause: The most common cause is a blockage in the system, often from a clogged column frit, precipitated buffer salts, or sample contamination.[8][9]
-
Solution: To identify the source of the blockage, systematically disconnect components. Start by removing the column to see if the pressure returns to normal; if it does, the column is the issue. You can try back-flushing the column to clear a plugged frit.[10] If the pressure is still high without the column, the blockage is in the system plumbing.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating this compound and its metabolites on a C18 column?
A good starting point for reversed-phase separation of these compounds is a mixture of water and an organic solvent like acetonitrile or methanol (B129727).[11] Often, a small amount of an acid, such as 0.1% formic acid, is added to the aqueous phase to improve peak shape.[12][13][14] A gradient elution, where the percentage of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities.[15][16]
Q2: Should I use isocratic or gradient elution for separating this compound and its metabolites?
Gradient elution is generally preferred for separating complex mixtures with components that have a wide range of polarities, which is often the case for a parent drug and its metabolites.[15] Isocratic elution, which uses a constant mobile phase composition, is simpler but may not provide adequate resolution for all compounds in the mixture.[17][18] Gradient elution can provide better peak resolution and faster analysis times for these types of samples.[15]
Q3: What are the most common organic solvents and additives used in the mobile phase for this type of separation?
Acetonitrile and methanol are the most commonly used organic solvents in reversed-phase HPLC for steroid analysis.[11] Water is the typical aqueous component.[11] To control the pH and improve peak shape, buffers or acid modifiers are often added. Phosphate buffers and formic acid are frequently used.[12]
Q4: How does the pH of the mobile phase affect the separation of this compound and its metabolites?
The pH of the mobile phase is a critical parameter as it can influence the ionization state of the analytes.[19] For this compound and its hydroxylated metabolites, which are phenolic, maintaining a consistent and appropriate pH is important for reproducible retention times and good peak shape.
Q5: What type of column is best suited for separating this compound and its metabolites?
Reversed-phase columns, particularly C18 (ODS) columns, are the most common choice for separating steroids like this compound and its metabolites due to their lipophilic nature.[11][14] These columns have a non-polar stationary phase and are used with a more polar mobile phase.[20]
Quantitative Data Summary
The following table summarizes typical HPLC conditions used for the separation of this compound and related compounds from various sources.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[12][13][14] | Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm) | Phenomenex C-18 (150 x 4.6 mm, 5 µm)[21] |
| Mobile Phase A | Water with 0.1% Formic Acid[12][13][14] | Phosphate Buffer (pH 6.4) | Water[21] |
| Mobile Phase B | Methanol[12][13][14] | Acetonitrile | Acetonitrile[21] |
| Elution Mode | Gradient[12][13][14] | Not Specified | Isocratic (50:50)[21] |
| Gradient Profile | 76% to 100% B (0-8 min), then back to 76% B[12][13][14] | Not Applicable | Not Applicable |
| Flow Rate | 0.5 mL/min[12][13][14] | Not Specified | 0.7 mL/min[21] |
| Column Temp. | 50 °C[12][13][14] | Not Specified | 35 °C[21] |
| Detection | Fluorescence (λEX 350 nm, λEM 530 nm) after derivatization[12][13][14] | PDA at 225 nm | UV at 230 nm[21] |
Experimental Protocols
Protocol: HPLC Method for the Separation of this compound and its Metabolites
This protocol is a representative method based on published literature for the separation of estrogens using reversed-phase HPLC.
1. Materials and Reagents
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (≥98% purity)
-
Reference standards for this compound and its metabolites
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[12][13][14]
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water to create a 0.1% formic acid solution.
-
Mobile Phase B: Use HPLC-grade methanol.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
3. Chromatographic Conditions
-
Injection Volume: 10 µL (can be optimized)
-
Gradient Program:
-
Detection: UV detector at 225 nm or as appropriate for the specific analytes. For higher sensitivity, fluorescence detection after derivatization can be used.[12][13][14]
4. Sample Preparation
-
Accurately weigh and dissolve reference standards in a suitable diluent, such as a mixture of acetonitrile and water (70:30 v/v).
-
Prepare working solutions by diluting the stock solution to the desired concentration range.
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
5. System Suitability
-
Before running samples, perform several injections of a standard mixture to ensure the system is equilibrated and that retention times, peak areas, and peak shapes are reproducible.
Visualizations
Logical Workflow for HPLC Mobile Phase Optimization
Caption: Workflow for optimizing HPLC mobile phase separation.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. agilent.com [agilent.com]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 20. uhplcs.com [uhplcs.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing in-source metabolite back conversion in estrone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source metabolite back conversion and other interferences during estrone assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is in-source metabolite back conversion in the context of this compound assays?
A1: In-source metabolite back conversion, also known as in-source fragmentation or in-source decay, is an analytical artifact that can occur in the ion source of a mass spectrometer. It involves the cleavage of labile conjugate groups, such as sulfates and glucuronides, from this compound metabolites (e.g., this compound-3-sulfate, this compound-3-glucuronide). This process artificially inflates the measured concentration of unconjugated this compound, leading to inaccurate results. This phenomenon is particularly critical when attempting to differentiate and accurately quantify both the free and conjugated forms of this compound.
Q2: What is the primary cause of in-source back conversion?
A2: The primary cause of in-source back conversion is the application of excessive energy within the mass spectrometer's ion source. The cone voltage (also referred to as declustering potential or fragmentor voltage) is the most critical parameter.[1] Higher cone voltages increase the kinetic energy of the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to collisions that can break the bond between this compound and its conjugate moiety. While less impactful than cone voltage, high ion source temperatures can also contribute to the thermal degradation of conjugated metabolites.[2]
Q3: How can I detect if in-source back conversion is occurring in my assay?
A3: Detecting in-source back conversion can be challenging. One common method is to analyze a pure standard of an this compound conjugate (e.g., this compound-3-sulfate) and monitor for the appearance of the unconjugated this compound ion. If a significant peak for unconjugated this compound is detected at the same retention time as the conjugate, in-source back conversion is likely occurring. Additionally, if you observe an unexpectedly high concentration of unconjugated this compound in your samples, it is worth investigating the possibility of in-source back conversion.
Q4: What are the key strategies to prevent or minimize in-source back conversion?
A4: The key strategies to mitigate in-source back conversion include:
-
Optimization of Mass Spectrometer Source Conditions: Carefully tune the cone voltage/declustering potential to the lowest possible value that still provides adequate sensitivity for the conjugated metabolites. Avoid excessively high ion source temperatures.
-
Chromatographic Separation: Ensure baseline chromatographic separation of unconjugated this compound from its conjugated metabolites. If the compounds co-elute, any in-source back conversion will be indistinguishable from the endogenous unconjugated this compound.
-
Mobile Phase Optimization: The composition of the mobile phase, including pH and additives, can influence the stability of the conjugated metabolites and their ionization efficiency.
Q5: Is derivatization necessary for the analysis of this compound and its metabolites?
A5: Derivatization, often with reagents like dansyl chloride, can significantly enhance the ionization efficiency and, therefore, the sensitivity of this compound and its metabolites in LC-MS/MS analysis.[3][4] This is particularly beneficial when measuring the very low concentrations of these hormones found in certain biological matrices. However, derivatization adds an extra step to the sample preparation process and must be carefully optimized. Highly sensitive modern mass spectrometers can sometimes achieve the required limits of quantification without derivatization.
Troubleshooting Guides
Issue 1: Unexpectedly High this compound Concentrations
Symptom: The measured concentration of unconjugated this compound is higher than physiologically expected, or there is poor correlation with clinical observations.
Possible Cause: In-source back conversion of this compound sulfate (B86663) or this compound glucuronide.
Troubleshooting Steps:
-
Analyze a Pure Conjugate Standard: Prepare a solution of a known concentration of this compound-3-sulfate or this compound-3-glucuronide and inject it into the LC-MS/MS system. Monitor for the appearance of the unconjugated this compound product ion at the retention time of the conjugate.
-
Optimize Cone Voltage/Declustering Potential: Systematically reduce the cone voltage in decrements (e.g., 5-10 V) and re-analyze the pure conjugate standard. Observe the signal intensity of both the precursor (conjugated) and product (unconjugated) ions. Select the lowest voltage that provides good sensitivity for the conjugate while minimizing the formation of the unconjugated product.
-
Check Ion Source Temperature: If the ion source temperature is set high (e.g., >500 °C), try reducing it in increments to see if it impacts the degree of back conversion, without significantly compromising sensitivity.
-
Verify Chromatographic Separation: Ensure that your chromatographic method provides baseline separation between unconjugated this compound and its conjugated metabolites. If there is co-elution, any in-source conversion will directly contribute to the unconjugated this compound signal.
Issue 2: Poor Peak Shape and/or Shifting Retention Times
Symptom: Peaks for this compound or its metabolites are broad, tailing, splitting, or their retention times are inconsistent between injections.
Possible Causes:
-
Inappropriate sample solvent composition.
-
Column degradation or contamination.
-
Mobile phase issues.
Troubleshooting Steps:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[4]
-
Column Health:
-
If you are using a guard column, replace it.
-
Flush the analytical column with a strong solvent (refer to the manufacturer's instructions).
-
If the problem persists, the column may be degraded and require replacement.
-
-
Mobile Phase Preparation:
Issue 3: Low Signal Intensity/Poor Sensitivity
Symptom: The signal for this compound and/or its metabolites is weak, and the assay cannot reach the required lower limit of quantification (LLOQ).
Possible Causes:
-
Suboptimal ionization conditions.
-
Matrix effects (ion suppression).
-
Inefficient sample extraction.
Troubleshooting Steps:
-
Ionization Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, source temperature) for maximum signal intensity.
-
Consider derivatization with a reagent like dansyl chloride to improve ionization efficiency, especially for low-concentration samples.[3]
-
-
Evaluate Matrix Effects:
-
Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a neat solution. A significant decrease in signal in the matrix sample indicates ion suppression.
-
Improve sample clean-up to remove interfering matrix components. Consider using a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step.[5]
-
-
Optimize Sample Preparation:
-
Evaluate the efficiency of your extraction procedure by calculating the recovery of a spiked analyte from a blank matrix. Low recovery indicates that the analyte is not being efficiently extracted.
-
Experiment with different SPE sorbents or LLE solvents to improve recovery.
-
Data Presentation
Table 1: Comparison of LC-MS/MS Method Performance for this compound (E1) and Estradiol (B170435) (E2) Analysis
| Parameter | Method 1 (Without Derivatization)[6] | Method 2 (With Dansyl Chloride Derivatization)[7] | Method 3 (Without Derivatization)[8] |
| Analyte | E1 / E2 | E1 / E2 | E1 / E2 |
| LLOQ (pg/mL) | 2.6 / 2.6 | 6.2 / 7.3 | 3.8 / 3.7 |
| Linearity (pg/mL) | 2.6 - 625 | Not Specified | 3.8 - 1000.9 / 3.7 - 993.1 |
| Intra-assay Precision (%CV) | < 8% | 1.9 - 4.7% / 1.8 - 3.3% | 3.5 - 18.0% |
| Inter-assay Precision (%CV) | < 8% | Not Specified | 3.5 - 18.0% |
Table 2: Performance of a Simultaneous LC-MS/MS Method for Multiple Steroids, Including this compound-3-Sulfate (E1S) [9]
| Analyte | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| This compound-3-Sulfate (E3S) | 0.5 | 1.5 - 10.6 | 1.5 - 10.6 | -9.8 - 9.6 | -9.8 - 9.6 |
| Progesterone (PRO) | 0.1 | 1.2 - 5.8 | 1.2 - 5.8 | -6.0 - 3.4 | -6.0 - 3.4 |
| This compound (E1) | 0.002 | 2.2 - 9.3 | 2.2 - 9.3 | -11.7 - 6.0 | -11.7 - 6.0 |
| Estradiol (E2) | 0.002 | 2.6 - 14.2 | 2.6 - 14.2 | -5.4 - 0.1 | -5.4 - 0.1 |
Experimental Protocols
Protocol 1: Simultaneous Quantification of this compound and Estradiol in Serum without Derivatization[6]
1. Sample Preparation (Liquid-Liquid Extraction): a. To a 1.5 mL microcentrifuge tube, add 500 µL of serum sample, calibrator, or quality control. b. Add 25 µL of a working internal standard solution (containing ¹³C-labeled E1 and E2). c. Add 1 mL of a hexane:methyl-tert-butyl ether (9:1 v/v) extraction solvent. d. Vortex for 10 minutes. e. Centrifuge at 10,000 x g for 5 minutes. f. Transfer the upper organic layer to a clean tube. g. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of deionized water.
2. LC-MS/MS Conditions:
- LC System: High-performance liquid chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol (B129727) with 0.1% formic acid.
- Gradient: A linear gradient appropriate for separating E1 and E2.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 20 µL.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative.
- Monitoring Mode: Selected Reaction Monitoring (SRM).
- Key MS Parameters: Optimize cone voltage/declustering potential to minimize in-source fragmentation.
Protocol 2: Quantification of this compound and Estradiol in Serum with Dansyl Chloride Derivatization[10]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization): a. To 500 µL of serum, add internal standards. b. Perform liquid-liquid extraction with an appropriate organic solvent (e.g., hexane:ethyl acetate). c. Evaporate the organic extract to dryness. d. To the dried residue, add 30 µL of a 1 mg/mL dansyl chloride solution in acetonitrile (B52724) and 20 µL of aqueous sodium bicarbonate (100 mM, pH 10.5).[10] e. Vortex and incubate at 60°C for 10 minutes.[10] f. Centrifuge and transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: HPLC or UHPLC system.
- Column: C18 reverse-phase column.
- Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).
- Mobile Phase B: Acetonitrile or methanol with an appropriate modifier.
- Gradient: A suitable gradient to separate the dansylated derivatives.
- MS System: Triple quadrupole mass spectrometer with an ESI source.
- Ionization Mode: Positive.
- Monitoring Mode: SRM.
Visualizations
Caption: In-source back conversion of this compound conjugates in the mass spectrometer ion source.
Caption: Troubleshooting workflow for unexpectedly high this compound signals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Simultaneous Quantitation of Estradiol and this compound in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chhs.colostate.edu [chhs.colostate.edu]
selecting appropriate sterilization methods for soil samples in estrogen analysis
This technical support center provides guidance on selecting appropriate sterilization methods for soil samples intended for estrogen analysis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to sterilize soil samples for estrogen analysis?
A1: Soil sterilization is crucial to inhibit microbial activity that can degrade estrogen compounds, leading to inaccurate quantification of the target analytes. Microorganisms in the soil can rapidly metabolize estrogens, so sterilization ensures that the measured concentrations reflect the levels present at the time of sampling.[1]
Q2: What are the most common methods for sterilizing soil samples in a laboratory setting?
A2: The three primary methods for soil sterilization in a laboratory are heat sterilization (autoclaving), gamma irradiation, and chemical sterilization.[2][3][4] Each method has its advantages and disadvantages concerning efficacy and potential impact on soil properties and the analytes of interest.
Q3: Which sterilization method is considered the least disruptive to soil's physical and chemical properties?
A3: Gamma irradiation is generally considered the least disruptive method for sterilizing soil samples for chemical analysis.[5][6] It has been shown to have a lesser effect on soil organic matter and particle size distribution compared to autoclaving.[5][7]
Q4: Can the sterilization process itself affect the estrogen molecules?
A4: Yes, some sterilization methods can lead to the transformation of estrogen compounds. For example, autoclaving has been shown to cause the abiotic oxidation of 17β-estradiol to estrone.[8] This is a critical consideration when 17β-estradiol is the primary analyte of interest.
Q5: Are there any chemical sterilization methods suitable for estrogen analysis?
A5: While chemical methods like fumigation with chloroform (B151607) or treatment with sodium azide (B81097) exist, they are generally less recommended for estrogen analysis. These chemicals can alter soil chemistry and may interfere with subsequent analytical procedures, such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of 17β-estradiol, but this compound is detected. | The sterilization method, particularly autoclaving, may have caused the oxidation of 17β-estradiol to this compound. | If 17β-estradiol is the primary target, consider using gamma irradiation as the sterilization method. If autoclaving is the only option, it is crucial to also quantify this compound and report the potential for transformation. Analyze a spiked control sample that undergoes the same sterilization process to quantify the conversion rate. |
| Poor recovery of all target estrogens. | The sterilization process may be too harsh, leading to the degradation of estrogens. Alternatively, the altered soil matrix after sterilization could be affecting the extraction efficiency. Autoclaving, for instance, can increase the amount of dissolved organic matter, which may interfere with extraction.[5][7] | Optimize the sterilization conditions (e.g., for autoclaving, use the minimum effective time and temperature). Consider gamma irradiation as a less harsh alternative. Re-validate your extraction method with sterilized soil matrix to account for any changes in soil properties. |
| Inconsistent or non-reproducible results between replicate samples. | Incomplete or non-uniform sterilization can lead to variable microbial degradation across samples. This can be an issue with autoclaving if steam penetration is not uniform. | Ensure soil samples are not too deep or compacted in the autoclave containers to allow for even steam penetration. Use biological indicators to validate the effectiveness of the sterilization cycle. For gamma irradiation, ensure a uniform dose is applied to all samples. |
| Unexpected peaks or interferences in the chromatogram. | The sterilization process, especially autoclaving, can cause the release of interfering compounds from the soil organic matter.[5][7] Chemical sterilants can also introduce contaminants. | Run a "sterilized blank" (a soil sample that has undergone the sterilization process but is not spiked with estrogen standards) to identify any interfering peaks. Improve the clean-up step in your sample preparation protocol to remove these interfering compounds. |
Comparison of Soil Sterilization Methods for Estrogen Analysis
| Sterilization Method | Principle | Advantages | Disadvantages | Impact on Estrogens |
| Autoclaving (Steam Sterilization) | Uses high-pressure steam at elevated temperatures (e.g., 121°C) to kill microorganisms. | Widely available and cost-effective.[2] | Can alter soil structure, increase dissolved organic matter, and may not be suitable for heat-labile compounds.[5][7] | Can cause the abiotic oxidation of 17β-estradiol to this compound.[8] |
| Gamma Irradiation | Exposes samples to a source of gamma rays (e.g., Cobalt-60) to inactivate microorganisms by damaging their DNA. | Generally considered the least disruptive to soil's physicochemical properties.[5][6] | Requires specialized facilities and can be more expensive.[2] May not completely sterilize all radio-resistant microbes. | Generally considered to have a minimal direct impact on estrogen stability. |
| Chemical Sterilization (e.g., Chloroform, Sodium Azide) | Uses chemical agents to kill or inhibit microbial activity. | Can be performed without specialized equipment. | Can significantly alter soil chemistry (e.g., pH) and introduce chemical interferences in the analysis. May not achieve complete sterilization. | The chemical agents can potentially react with or degrade estrogens. |
Experimental Protocols
Soil Sample Preparation (Pre-Sterilization)
-
Air-dry the soil sample at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Homogenize the dried soil sample by gently crushing any aggregates with a mortar and pestle.
-
Sieve the soil through a 2-mm mesh to remove large debris and ensure uniformity.
-
Store the prepared soil in a clean, sealed container until sterilization.
Sterilization Methods
a) Autoclaving (Triple Cycle Method)
This protocol is designed to enhance sterilization efficacy.
-
Place a thin layer of the prepared soil (no more than 2-3 cm deep) into an autoclavable container (e.g., a glass beaker or a stainless steel pan).
-
Cover the container with aluminum foil to prevent condensation from directly wetting the soil.
-
Autoclave the soil at 121°C and 15 psi for 60 minutes.
-
Allow the soil to cool to room temperature and incubate for 24 hours. This allows heat-resistant spores to germinate.
-
Repeat the autoclaving cycle (step 3) and incubation (step 4).
-
Perform a third and final autoclaving cycle.
-
Allow the soil to cool completely in a sterile environment before use.
b) Gamma Irradiation
-
Place the prepared soil in a sealed, irradiation-compatible bag or container.
-
Expose the soil samples to a Cobalt-60 source at a dose sufficient to achieve sterility (typically 25-50 kGy). The exact dose may need to be validated for your specific soil type and microbial load.
-
Store the irradiated soil in its sterile container until use.
Estrogen Extraction and Analysis (Post-Sterilization)
This is a general protocol for Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis. The specific parameters may need to be optimized for your instrument and soil type.
-
Extraction:
-
Weigh 5-10 g of the sterilized soil into a centrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Add 20 mL of an extraction solvent (e.g., a mixture of acetone (B3395972) and methanol).
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants.
-
-
Concentration and Clean-up:
-
Evaporate the combined supernatant to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 5% methanol (B129727) in water).
-
Perform solid-phase extraction (SPE) using a cartridge appropriate for estrogens (e.g., Oasis HLB).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the estrogens with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness and reconstitute in a small, precise volume of the mobile phase.
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
-
Visualizations
Caption: Experimental workflow for estrogen analysis in soil samples.
Caption: Decision tree for selecting a soil sterilization method.
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. researchgate.net [researchgate.net]
- 3. Autoclaving is at least as effective as gamma irradiation for biotic clearing and intentional microbial recolonization of soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.aijr.org [journals.aijr.org]
- 5. researchgate.net [researchgate.net]
- 6. Autoclaving is at least as effective as gamma irradiation for biotic clearing and intentional microbial recolonization of soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. Spatio-temporal distribution and transformation of 17α- and 17β-estradiol in sterilized soil: A column experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Estrone vs. Estradiol: A Comparative Analysis of Estrogen Receptor Potency
For Researchers, Scientists, and Drug Development Professionals
Estradiol (B170435) (E2) and estrone (E1) are two of the major endogenous estrogens in humans, playing critical roles in a myriad of physiological processes through their interaction with estrogen receptors (ERs). While structurally similar, their potency at these receptors differs significantly, leading to distinct biological activities. This guide provides an objective comparison of the performance of this compound and estradiol at estrogen receptors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Comparison of Receptor Binding and Activation
The potency of this compound and estradiol is determined by their binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and their subsequent ability to activate these receptors. Estradiol consistently demonstrates a higher binding affinity and greater potency in activating both ERα and ERβ compared to this compound.[1][2] Estradiol is the most potent and biologically active form of estrogen, while this compound is a weaker estrogen that often serves as a precursor or metabolite of estradiol.[1]
| Parameter | Ligand | ERα | ERβ | Reference |
| Relative Binding Affinity (RBA %) | Estradiol (E2) | 100 | 100 | [3] |
| This compound (E1) | ~11-50 | ~10-30 | [3] | |
| Dissociation Constant (Ki, nM) | Estradiol (E2) | ~0.1-0.2 | ~0.2-0.5 | [4] |
| This compound (E1) | ~1-5 | ~2-10 | [4] | |
| Half-maximal Effective Concentration (EC50, nM) | Estradiol (E2) | ~0.01-0.1 | ~0.02-0.2 | [5] |
| This compound (E1) | ~0.1-1 | ~0.2-2 | [5] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols
The quantitative data presented above are typically generated through two key types of in vitro assays: competitive radioligand binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound or estradiol) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to a specific estrogen receptor subtype.
Objective: To determine the relative binding affinity (RBA) and the inhibitor concentration that displaces 50% of the radiolabeled ligand (IC50) for this compound and estradiol at ERα and ERβ.
Generalized Protocol:
-
Receptor Preparation: A source of estrogen receptors is required. This can be purified recombinant ERα or ERβ protein, or cell lysates from tissues or cell lines known to express the receptors (e.g., rat uterine cytosol).
-
Incubation: A constant concentration of the radiolabeled ligand ([³H]-estradiol) and the specific estrogen receptor are incubated with varying concentrations of the unlabeled competitor ligand (this compound or estradiol).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through filtration, where the mixture is passed through a filter that traps the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration. A sigmoidal curve is generated, from which the IC50 value is determined. The relative binding affinity (RBA) can then be calculated relative to a standard, typically estradiol, which is assigned an RBA of 100%.
Luciferase Reporter Gene Assay
This assay measures the ability of a ligand to activate an estrogen receptor, leading to the transcription of a reporter gene (in this case, luciferase).
Objective: To determine the half-maximal effective concentration (EC50) of this compound and estradiol for the activation of ERα and ERβ.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or MCF-7) is cultured. These cells are then transiently or stably transfected with three key plasmids:
-
An expression vector for the specific human estrogen receptor subtype (ERα or ERβ).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
A control plasmid, such as one expressing Renilla luciferase, to normalize for transfection efficiency and cell viability.
-
-
Ligand Treatment: The transfected cells are then treated with various concentrations of the test compounds (this compound or estradiol).
-
Cell Lysis and Luciferase Assay: After a sufficient incubation period to allow for gene transcription and protein expression, the cells are lysed to release their contents, including the expressed luciferase enzyme. A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data are then plotted against the logarithm of the ligand concentration to generate a dose-response curve, from which the EC50 value can be determined.
Estrogen Receptor Signaling Pathways
Estrogens mediate their effects through both genomic and non-genomic signaling pathways.
Classical (Genomic) Signaling Pathway
The classical pathway involves the binding of estrogen to ERα or ERβ in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrogen-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]
References
- 1. droracle.ai [droracle.ai]
- 2. Distinct roles of this compound and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Estrone vs. Estradiol: A Comparative Guide to their Effects on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two primary estrogens, estrone (E1) and estradiol (B170435) (E2), on endothelial cell function. Understanding the distinct roles of these hormones is critical for research into cardiovascular health, particularly in the context of postmenopausal hormone replacement therapy and the development of novel vascular-targeted therapeutics. This document summarizes key experimental findings on their comparative impact on nitric oxide production, cell proliferation, migration, and adhesion molecule expression, supported by detailed experimental protocols and signaling pathway diagrams.
Comparative Effects on Endothelial Cell Function: A Tabular Summary
The following tables summarize the quantitative data from experimental studies comparing the effects of this compound and estradiol on key endothelial cell functions.
Table 1: Comparative Effects on Endothelial Nitric Oxide (NO) Production
| Feature | This compound (E1) | Estradiol (E2) | Key Findings |
| Potency in stimulating NO production | Slightly lower potential to increase NO production compared to E2. | Potent stimulator of NO production. | E1 upregulates NO production almost as effectively as E2 by increasing eNOS activity and expression. |
| Effect on eNOS activity | Induces a dose-dependent increase in eNOS activity, similar in pattern to E2. | Induces a dose-dependent increase in eNOS activity. | Both estrogens increase eNOS activity, with E2 being slightly more potent. |
| Effect on eNOS mRNA expression | Increases eNOS transcription as effectively as E2. | Increases eNOS mRNA levels by approximately 2.5-fold compared to control. | Both naturally occurring estrogens are more effective at increasing eNOS transcription than equine estrogens. |
| Receptor-mediated action | Acts via estrogen receptors (ERs). | Acts via estrogen receptors (ERs), primarily ERα, to increase eNOS transcription. | The effects of both estrogens on eNOS are mediated through estrogen receptors. |
Table 2: Comparative Effects on Endothelial Cell Proliferation
| Feature | This compound (E1) | Estradiol (E2) | Key Findings |
| Dose-dependent effect | Biphasic, concentration-dependent relationship. Proliferation is enhanced at lower concentrations (e.g., 1 nM) and attenuated at higher concentrations (e.g., 1 µM). | Consistently increases proliferation in a concentration-dependent manner.[1][2] | The effects of E1 and E2 on proliferation diverge significantly at higher concentrations.[3] |
| Interaction when combined | Can attenuate the proliferative effects of E2, especially at high E1 to E2 ratios.[1][2] | Proliferative effects can be attenuated by the presence of E1.[1][2] | A co-inhibitory relationship exists, where equal concentrations can lead to a decreased proliferative response compared to either estrogen alone.[1][2] |
| Effect of E1:E2 ratio | High E1:E2 ratios decrease proliferative capacity.[2] | High E2:E1 ratios increase proliferative capacity.[2] | The ratio of E1 to E2 is a critical determinant of the overall proliferative response.[3] |
Table 3: Comparative Effects on Endothelial Cell Migration
| Feature | This compound (E1) | Estradiol (E2) | Key Findings |
| Effect on migration | Relatively no effect at lower concentrations, with a small positive effect at higher concentrations (100 nM and 1 µM).[1][3] | Consistently increases migration.[1][2] | E2 is a more potent stimulator of endothelial cell migration compared to E1.[3] |
| Dose-response trend | A slight increase in migration with increasing concentration.[3] | A clear increase in migration with increasing concentration.[3] | The trends for migration are qualitatively similar in that increasing doses of both estrogens tend to increase the migratory response, although the magnitude of the effect is much greater for E2.[3] |
Table 4: Comparative Effects on Endothelial Adhesion Molecule Expression (ICAM-1 & VCAM-1)
| Feature | This compound (E1) | Estradiol (E2) | Key Findings |
| Effect on ICAM-1 and VCAM-1 expression | Data from direct comparative studies are limited. | Inhibits cytokine-induced expression of ICAM-1 and VCAM-1 in a time- and dose-dependent manner.[4] | E2 has a demonstrated anti-inflammatory effect by reducing the expression of key adhesion molecules involved in atherosclerosis. Further research is needed to determine if E1 shares these properties to a similar extent. |
| Mechanism of action (for E2) | Not fully elucidated in direct comparison to E2. | Suppresses TNF-α-induced activation of NF-κB, a key transcription factor for adhesion molecule expression.[4] This effect is mediated by estrogen receptors.[5] | E2's inhibitory effect on adhesion molecule expression is, at least in part, due to its interference with pro-inflammatory signaling pathways. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol outlines the colorimetric detection of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Note: Store both components protected from light at 4°C. Mix equal volumes of A and B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM in culture medium).
-
Endothelial cells cultured in phenol (B47542) red-free medium.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Seed endothelial cells in a 96-well plate and culture until they reach the desired confluence.
-
Replace the culture medium with fresh, phenol red-free medium containing the desired concentrations of this compound (E1) or estradiol (E2). Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to empty wells in triplicate.
-
Carefully collect 50 µL of the conditioned medium from each experimental well and transfer to a new 96-well plate.
-
Add 50 µL of the freshly mixed Griess Reagent to each standard and sample well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Endothelial cells.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of E1 or E2 and a vehicle control.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This method assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.
Materials:
-
Endothelial cells.
-
6-well or 12-well plates.
-
Sterile 200 µL pipette tip or a cell scraper.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of E1 or E2 and a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound is nearly closed in the control group.
-
Quantify the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
Adhesion Molecule Expression Analysis (Flow Cytometry)
This protocol details the quantification of cell surface expression of ICAM-1 and VCAM-1 on endothelial cells.
Materials:
-
Endothelial cells cultured in 6-well plates.
-
Pro-inflammatory stimulus (e.g., TNF-α).
-
Fluorescently conjugated primary antibodies against ICAM-1 and VCAM-1, and a corresponding isotype control antibody.
-
Cell detachment solution (e.g., non-enzymatic cell dissociation solution or trypsin/EDTA).
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Seed endothelial cells in 6-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of E1 or E2 for a specified duration (e.g., 24 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL) for 4-6 hours to induce adhesion molecule expression.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled primary antibodies (anti-ICAM-1, anti-VCAM-1, or isotype control) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) for ICAM-1 and VCAM-1 expression, subtracting the MFI of the isotype control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Estrogen-mediated signaling pathway for nitric oxide production.
Caption: Estrogen-activated MAPK/ERK signaling pathway leading to cell proliferation.
References
- 1. Distinct roles of this compound and estradiol in endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Distinct roles of this compound and estradiol in endothelial colony‐forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol Inhibits Cytokine-Induced Expression of VCAM-1 and ICAM-1 in Cultured Human Endothelial Cells Via AMPK/PPARα Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 17beta-estradiol on cytokine-induced endothelial cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS/MS vs. Radioimmunoassay for Estrone Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA) for the accurate measurement of estrone.
In the realm of steroid hormone analysis, particularly for estrogens like this compound, the choice of analytical methodology is paramount to achieving reliable and reproducible results. For decades, radioimmunoassay (RIA) has been a widely used technique due to its high sensitivity and throughput. However, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has introduced a powerful alternative, offering enhanced specificity and the potential for greater accuracy. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance: A Comparative Analysis
The performance of LC-MS/MS and RIA for this compound measurement can be evaluated based on several key parameters, including sensitivity, precision, and correlation. The following table summarizes quantitative data from comparative studies.
| Performance Metric | LC-MS/MS | Radioimmunoassay (RIA) | Key Observations |
| Limit of Quantification (LOQ) | 0.3 pmol/L (0.07 pg/mL) - 2 pg/mL[1][2][3] | 10.0 pg/mL[4] | LC-MS/MS generally demonstrates superior sensitivity, allowing for the detection of lower this compound concentrations.[1][2] |
| Coefficient of Variation (CV) | Intra-assay: < 7% Inter-assay: < 9%[2][5] | Intra-assay: ≤ 11.5% Inter-assay: ≤ 19.1%[4] | LC-MS/MS exhibits higher precision with lower variability between and within assay runs.[6][7] |
| Correlation with Reference Methods | High correlation with established reference methods. | Moderate to high correlation, but can be influenced by cross-reactivity.[6][7] | While RIA can show good correlation, its specificity is a significant concern.[8] |
| Measurement Discrepancy | Considered the "gold standard" due to high specificity. | Tends to yield higher absolute concentrations (1.4 to 2.6-fold higher) compared to LC-MS/MS.[7][9] | The higher values in RIA are often attributed to cross-reactivity with this compound metabolites.[8] |
| Spearman Correlation (r) | - | 0.63 - 0.96 (compared to LC-MS/MS)[7][9] | Correlation between the two methods is generally higher in samples with higher this compound concentrations (e.g., premenopausal women) and decreases in low-concentration samples (e.g., postmenopausal women).[6][7] |
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized methodologies for both LC-MS/MS and RIA for this compound analysis.
LC-MS/MS Protocol for this compound Quantification
-
Sample Preparation:
-
Internal Standard Spiking: An isotope-labeled internal standard (e.g., ¹³C₃-Estrone) is added to serum or plasma samples.[2]
-
Liquid-Liquid Extraction (LLE): this compound and the internal standard are extracted from the biological matrix using an organic solvent mixture (e.g., hexane:methyl tert-butyl ether).[2][5]
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the dried extract is reconstituted in a solution compatible with the LC mobile phase.[1][2]
-
Derivatization (Optional but common for enhanced sensitivity): A derivatizing agent (e.g., dansyl chloride) is added to improve the ionization efficiency of this compound.[5][10]
-
-
Chromatographic Separation (LC):
-
An ultra-high-performance liquid chromatography (UPLC) system with a suitable column (e.g., C18) is used to separate this compound from other sample components.[1][2]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% ammonium (B1175870) hydroxide) and an organic component (e.g., methanol) is typically employed.[1][2]
-
-
Mass Spectrometric Detection (MS/MS):
-
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.[1][2]
-
The instrument is set to monitor specific precursor-to-product ion transitions for both native this compound and the isotope-labeled internal standard in selected reaction monitoring (SRM) mode.[5]
-
Radioimmunoassay (RIA) Protocol for this compound
-
Sample and Standard Preparation:
-
Patient serum or plasma samples, along with a set of calibrators with known this compound concentrations, are prepared.[4]
-
-
Competitive Binding Reaction:
-
A fixed amount of radiolabeled this compound (e.g., ¹²⁵I-Estrone) and a specific anti-estrone antibody are added to the samples and calibrators.[11]
-
During incubation, the unlabeled this compound in the sample competes with the radiolabeled this compound for a limited number of antibody binding sites.[11]
-
-
Separation of Bound and Free Fractions:
-
After incubation, a separation reagent (e.g., a second antibody or coated tubes) is used to precipitate the antibody-bound this compound (both labeled and unlabeled).
-
-
Radioactivity Measurement:
-
The radioactivity of the bound fraction is measured using a gamma counter.[11]
-
-
Quantification:
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample. A standard curve is generated by plotting the radioactivity of the calibrators against their known concentrations, and the this compound concentration in the patient samples is determined from this curve.[11]
-
Visualizing the Workflows
To better understand the experimental processes and the principles behind each technique, the following diagrams are provided.
Caption: Cross-validation workflow for this compound measurement.
Caption: Fundamental principles of LC-MS/MS and RIA.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of LC-MS/MS and RIA for this compound measurement reveals distinct advantages and limitations for each technique.
LC-MS/MS stands out for its superior specificity, accuracy, and precision . The ability to separate this compound from its metabolites before detection minimizes the risk of cross-reactivity, making it the gold standard for research and clinical applications where precise quantification is critical. This is particularly important when measuring low physiological concentrations of this compound, such as in postmenopausal women or in studies investigating subtle hormonal changes.
RIA , on the other hand, offers the benefits of lower cost and higher throughput for large sample batches, making it a viable option for certain screening purposes. However, the inherent issue of cross-reactivity with structurally similar metabolites can lead to an overestimation of this compound levels .[7][8][9] This limitation is especially pronounced in samples where metabolite concentrations are high.
Recommendation: For researchers, scientists, and drug development professionals requiring the highest level of accuracy and specificity for this compound quantification, LC-MS/MS is the recommended method . While RIA can be a useful tool in specific contexts, its potential for inaccurate results due to cross-reactivity must be carefully considered and validated against a more specific method like LC-MS/MS. The choice ultimately depends on the specific research question, the required level of analytical rigor, and the available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and this compound in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of this compound-3-sulfate, progesterone, this compound and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckmancoulter.com [beckmancoulter.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do Metabolites Account for Higher Serum Steroid Hormone Levels Measured by RIA Compared to Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. diasource-diagnostics.com [diasource-diagnostics.com]
Estrone Levels in Cancerous vs. Normal Breast Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Estrone (E1), a primary estrogen particularly prominent after menopause, plays a significant role in the hormonal milieu of the breast. Its involvement in the pathology of breast cancer is a subject of ongoing research. This guide provides a comparative analysis of this compound levels in cancerous and normal human breast tissue, supported by experimental data and detailed methodologies, to aid researchers in understanding the hormonal landscape of breast cancer.
Quantitative Comparison of this compound Levels
The concentration of this compound in breast tissue has been a focus of numerous studies, yielding varied results that underscore the complexity of the tumor microenvironment. Below is a summary of quantitative data from a key study that measured this compound concentrations in different regions of breast tissue in postmenopausal women with breast cancer.
| Tissue Type | Mean this compound Concentration (pmol/g tissue) ± SEM | Patient Cohort |
| Cancerous Tissue | 320 ± 95 | Postmenopausal women with breast cancer |
| Tissue Surrounding Tumor | 232 ± 86 | Postmenopausal women with breast cancer |
| Normal Glandular Tissue (Distant from Tumor) | 203 ± 71 | Postmenopausal women with breast cancer |
| Data from Pasqualini et al., J Steroid Biochem Mol Biol, 2000.[1] |
These findings suggest a gradient of increasing this compound concentration from normal tissue towards the cancerous lesion in postmenopausal patients. However, it is crucial to note that the literature presents a complex picture. Some studies have reported higher this compound concentrations in normal or fatty breast tissue compared to tumor tissue, while others have found no significant difference, particularly in premenopausal women.[2] This variability may be attributed to differences in patient menopausal status, tumor characteristics, and the analytical methods employed.
Experimental Protocols
Accurate quantification of this compound in breast tissue is critical for reliable comparative studies. The following is a detailed methodology for the measurement of steroid hormones, including this compound, in human breast cancer tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3][4]
Tissue Sample Collection and Processing
-
Sample Acquisition: Breast tissue samples (cancerous and adjacent normal tissue) are obtained during surgical procedures (e.g., mastectomy or lumpectomy).
-
Sample Handling: Immediately after excision, tissue samples are snap-frozen in liquid nitrogen and stored at -80°C to prevent degradation of steroid hormones.
-
Homogenization: A weighed portion of the frozen tissue (e.g., 20 mg) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer to create a uniform tissue lysate.
Steroid Extraction
-
Liquid-Liquid Extraction (LLE): An organic solvent mixture, such as hexane (B92381) and methyl-tert-butyl ether (MTBE), is added to the tissue homogenate to extract the lipophilic steroid hormones. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic phase containing the steroids is collected.
Purification
-
Column Chromatography: The extracted steroid fraction is further purified to remove interfering substances. A common method involves chromatography on a Sephadex LH-20 column. The column is conditioned with an appropriate solvent, the sample is loaded, and the steroid fraction is eluted.
Quantification by LC-MS/MS
-
Chromatographic Separation: The purified extract is injected into a liquid chromatography system. The different steroid hormones are separated based on their physicochemical properties as they pass through a C18 reverse-phase column. A gradient of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid) is typically used to achieve optimal separation.
-
Mass Spectrometric Detection: The separated hormones are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization - ESI), and specific precursor-to-product ion transitions for this compound are monitored (Selected Reaction Monitoring - SRM). This provides high selectivity and sensitivity for quantification.
-
Data Analysis: The concentration of this compound in the tissue sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a stable isotope-labeled this compound) that is added at the beginning of the sample preparation process. The final concentration is typically expressed as picograms per milligram (pg/mg) or picomoles per gram (pmol/g) of tissue.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for quantifying this compound in breast tissue.
This compound and Estrogen Signaling in Breast Cancer
This compound, as an estrogen, exerts its biological effects by binding to estrogen receptors (ERs), which are present in a significant proportion of breast cancers (ER-positive breast cancer). The activation of these receptors triggers downstream signaling pathways that promote tumor cell proliferation and survival. There are two main types of estrogen signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.
-
Genomic Pathway: Estrogen binds to ERα or ERβ in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The estrogen-ER complex then binds to estrogen response elements (EREs) on the DNA, regulating the transcription of target genes involved in cell cycle progression and proliferation.
-
Non-genomic Pathway: Estrogen can also bind to membrane-associated ERs, including a G-protein coupled estrogen receptor (GPER). This initiates rapid signaling cascades within the cytoplasm, such as the PI3K/AKT and MAPK pathways, which can also promote cell growth and survival.
The following diagram illustrates these key estrogen signaling pathways in breast cancer.
References
- 1. Endogenous concentration and subcellular distribution of estrogens in normal and malignant human breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Estrone ELISA Kits: An Inter-Assay Validation Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of estrone is critical for a wide range of studies. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and high-throughput method for this purpose. However, the performance of commercial ELISA kits can vary significantly between manufacturers. This guide provides an objective comparison of several commercially available this compound ELISA kits, focusing on key performance characteristics derived from their respective validation data to aid in the selection of the most appropriate kit for your research needs.
Performance Characteristics of Commercial this compound ELISA Kits
The following table summarizes the key quantitative performance data for various commercial this compound ELISA kits. This information has been compiled from manufacturers' datasheets and validation reports. Inter-assay precision is a critical parameter for comparing results across different assay runs.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (LOD) | Assay Range (pg/mL) | Inter-Assay CV (%) | Intra-Assay CV (%) | Sample Types |
| Thermo Fisher Scientific | This compound Competitive ELISA Kit (EIA17E1) | 22.4 pg/mL[1][2] | 31.25 - 2,000[1] | 5.5%[1] | 4.7%[1] | Dried Fecal Extracts, Urine, Tissue Culture Media[3] |
| Salimetrics | Salivary this compound EIA Kit | Not explicitly stated | 3.1 - 300 | Low (not quantified) | Low (not quantified) | Saliva[4] |
| Abnova | This compound ELISA Kit (KA1908) | 14.6 pg/mL[5] | 8.1 - 2,400[5] | < 9.5%[6] | Not Stated | Plasma (EDTA), Serum[5] |
| Arbor Assays | DetectX® this compound ELISA Kit (K031-H) | 22.4 pg/mL[2] | 31.25 - 2,000[7] | Not Stated | Not Stated | Fecal Extracts, Urine, Tissue Culture Media[2] |
| DRG International | This compound ELISA (EIA-4174) | Not explicitly stated | 15 - 2,000[8] | Not Stated | Not Stated | Serum, Plasma[8] |
| Eagle Biosciences | This compound ELISA Assay Kit | 14.8 pg/mL (LoD)[9] | 20 - 2,000[10] | Not Stated | Not Stated | Serum[10] |
| Cayman Chemical | This compound-3-Glucuronide ELISA Kit | 6.6 pg/mL (overnight)[11] | 2.7 - 6,000[11] | Not Stated | Not Stated | Not specified |
| BioVendor | This compound ELISA | 14.8 pg/mL[10] | 20 - 2,000[10] | Not Stated | Not Stated | Serum[10] |
Cross-Reactivity: A Critical Consideration
The specificity of an ELISA kit is determined by its cross-reactivity with other structurally related steroids. High cross-reactivity can lead to inaccurate measurements.
-
The Salimetrics Salivary this compound EIA Kit reports the following cross-reactivities: this compound-sulfate (0.200%), Estradiol (B170435) (0.145%), and Testosterone (0.020%)[12].
-
The Cayman Chemical this compound-3-Glucuronide ELISA Kit shows 133% cross-reactivity with this compound Sulfate and 66% with this compound, indicating it measures these metabolites as well[11].
-
A study on the Roche Elecsys Estradiol II immunoassay showed that this compound had a cross-reactivity of 0.54%[13]. While this is an estradiol assay, it highlights the importance of considering cross-reactivity with this compound in related steroid hormone measurements.
Experimental Protocol: Inter-Assay Validation
To ensure the reproducibility of results over time and across different assay runs, an inter-assay validation is essential. The following is a generalized protocol based on common procedures for competitive ELISAs.
Objective: To determine the reproducibility of the this compound ELISA kit by comparing the results of the same samples assayed on different days or by different operators.
Materials:
-
Commercial this compound ELISA Kit (including standards, controls, coated microplate, conjugate, antibody, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Plate shaker (if recommended by the kit manufacturer)[3]
-
Deionized or distilled water
-
Samples to be tested (e.g., serum, plasma, saliva)
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit's instruction manual. Allow all components to reach room temperature before use[3].
-
Sample Preparation: Prepare samples as recommended by the manufacturer. This may involve dilution to fall within the assay's standard curve range[12].
-
Assay Procedure (to be repeated for each validation run): a. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate[7]. b. Add the this compound-enzyme conjugate to each well[7]. c. Add the anti-estrone antibody to initiate the competitive binding reaction[7]. d. Incubate the plate for the time and at the temperature specified in the kit protocol. Shaking may be required[3]. e. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents[3]. f. Add the TMB substrate to each well and incubate to allow for color development. The color change is inversely proportional to the amount of this compound in the sample[9]. g. Stop the reaction by adding the stop solution. This will change the color from blue to yellow[3]. h. Read the absorbance of each well at 450 nm using a microplate reader[2].
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended[3]. b. Calculate the concentration of this compound in the samples and controls from the standard curve. c. For inter-assay validation, repeat the entire procedure on at least three different days with the same set of samples. d. Calculate the mean, standard deviation, and coefficient of variation (%CV) for the measurements of each sample across the different runs. The %CV is a measure of inter-assay precision.
Inter-Assay Validation Workflow
The following diagram illustrates the general workflow for performing an inter-assay validation of a commercial this compound ELISA kit.
References
- 1. This compound Competitive ELISA Kit (EIA17E1) - Invitrogen [thermofisher.com]
- 2. arborassays.com [arborassays.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. salimetrics.com [salimetrics.com]
- 5. abnova.com [abnova.com]
- 6. novusbio.com [novusbio.com]
- 7. arborassays.com [arborassays.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. eaglebio.com [eaglebio.com]
- 10. This compound ELISA | BioVendor R&D [biovendor.com]
- 11. caymanchem.com [caymanchem.com]
- 12. salimetrics.com [salimetrics.com]
- 13. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nongenomic Signaling Actions of Estrone, Estradiol, and Estriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nongenomic signaling actions of the three main endogenous estrogens: estrone (E1), estradiol (B170435) (E2), and estriol (B74026) (E3). The information presented is supported by experimental data to aid in research and drug development endeavors targeting rapid estrogen signaling pathways.
Introduction to Nongenomic Estrogen Signaling
Beyond their classical genomic effects that involve the regulation of gene expression, estrogens can elicit rapid cellular responses through nongenomic signaling pathways.[1] These actions are initiated at the cell membrane and involve the activation of various protein kinases and second messengers, leading to downstream effects on cell function and proliferation.[1][2] The key mediators of these rapid actions are membrane-associated estrogen receptors (mERs), including isoforms of the classical estrogen receptors alpha (ERα) and beta (ERβ), and the G protein-coupled estrogen receptor (GPER).[3]
This guide focuses on the comparative nongenomic actions of this compound (E1), the primary estrogen after menopause; estradiol (E2), the most potent estrogen during reproductive years; and estriol (E3), the main estrogen during pregnancy.[4] Understanding the distinct nongenomic profiles of these estrogens is crucial for developing targeted therapies and understanding their physiological and pathological roles.
Comparative Analysis of Nongenomic Signaling
The nongenomic actions of this compound, estradiol, and estriol exhibit both overlapping and distinct characteristics in terms of potency and efficacy across different cell types and signaling pathways. While estradiol is generally the most potent of the three, this compound and estriol are also capable of eliciting significant rapid signaling events, sometimes with comparable or even greater efficacy at certain concentrations.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the nongenomic effects of E1, E2, and E3 from studies in rat pituitary tumor cells (GH3/B6/F10) and human breast cancer cells (MCF-7).
Table 1: Comparative Potency in Pituitary Tumor Cells (GH3/B6/F10) [5]
| Nongenomic Action | Estradiol (E2) | This compound (E1) | Estriol (E3) |
| Prolactin Release (Lowest Effective Conc.) | 10⁻¹¹ M | 10⁻¹⁰ M | 10⁻⁷ M |
| Intracellular Ca²⁺ Mobilization (Lowest Effective Conc.) | ≥ 10⁻¹⁵ M | ≥ 10⁻¹⁵ M | ≥ 10⁻¹⁵ M |
| ERK Activation (Relative Potency) | High | High | Lower than E1 & E2 |
| Cell Proliferation (Lowest Effective Conc.) | 10⁻¹⁵ M | 10⁻¹² M | 10⁻¹⁰ M |
Table 2: Comparative Effects in Breast Cancer Cells (MCF-7) [6]
| Action | Estradiol (E2) | This compound (E1) | Estriol (E3) |
| Stimulation of Amino Acid & Nucleoside Incorporation | Equivalent | Equivalent | Equivalent |
| Binding to High-Affinity Estrogen Receptor (Apparent Kd) | Lowest | Higher than E2 | Higher than E2 |
Table 3: Relative Binding Affinity to GPER
| Estrogen | Relative Binding Affinity to GPER |
| Estradiol (E2) | High |
| This compound (E1) | Lower than E2 |
| Estriol (E3) | Lower than E2 |
Note: While direct comparative data for nongenomic signaling in endothelial cells is limited, one study found that this compound upregulates nitric oxide (NO) production almost as effectively as estradiol by increasing endothelial nitric oxide synthase (eNOS) activity and expression.[7][8]
Signaling Pathways
The nongenomic actions of E1, E2, and E3 are primarily mediated through the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/Akt) pathways. These cascades can be initiated by both membrane-associated ERα/β and GPER.
Caption: GPER-mediated nongenomic signaling cascade.
Caption: mER-mediated nongenomic signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol details the steps for assessing the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.
Caption: Western Blot workflow for p-ERK detection.
Materials:
-
Cell culture reagents
-
This compound, Estradiol, Estriol
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-phospho-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer
-
Primary antibody (anti-total-ERK1/2)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment to reduce basal ERK phosphorylation. Treat cells with desired concentrations of E1, E2, or E3 for various time points (e.g., 2, 5, 10, 30 minutes).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the bands using a digital imaging system or by exposing to X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, the membrane is blocked again and re-probed with an antibody against total ERK1/2.
Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
This protocol describes a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Caption: Workflow for intracellular calcium imaging.
Materials:
-
Cells seeded on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
This compound, Estradiol, Estriol
-
Fluorescence microscope with an imaging system capable of ratiometric imaging, or a fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or into a 96-well plate suitable for fluorescence measurements and allow them to adhere overnight.
-
Fura-2 AM Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBS. Remove the culture medium from the cells and add the Fura-2 AM loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM inside the cells.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the 96-well plate in a plate reader. Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulation and Recording: Add the desired concentration of E1, E2, or E3 to the cells while continuously recording the fluorescence at both excitation wavelengths.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point. The change in this ratio over time reflects the change in intracellular calcium concentration.
Conclusion
The nongenomic signaling actions of this compound, estradiol, and estriol are complex and cell-type dependent. While estradiol is often the most potent, this compound and estriol are significant players in rapid estrogen signaling, particularly in specific physiological contexts such as menopause and pregnancy. The data and protocols presented in this guide offer a foundation for further investigation into the nuanced roles of these estrogens in health and disease, and for the development of novel therapeutics that selectively modulate these rapid signaling pathways.
References
- 1. Equine estrogens impair nitric oxide production and endothelial nitric oxide synthase transcription in human endothelial cells compared with the natural 17{beta}-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. The emerging role of estrogen's non-nuclear signaling in the cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nongenomic actions of estradiol compared with this compound and estriol in pituitary tumor cell signaling and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the E1-E2-E3 Enzymatic Cascade for Ubiquitin C-terminal Sequences Identified by Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. madbarn.com [madbarn.com]
Navigating the Nuances of Estrone Quantification: A Comparative Guide to Inter-Laboratory Variability
For researchers, scientists, and drug development professionals, the accurate measurement of estrone is paramount for reliable study outcomes. However, significant inter-laboratory variability in quantification methods presents a persistent challenge. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data, to aid in the selection of the most appropriate method and to foster a better understanding of the sources of variability.
The lack of standardization in steroid hormone assays has been a major deficiency in epidemiological studies, with reported levels of estrogens varying significantly between laboratories.[1] To address this, organizations like the Centers for Disease Control and Prevention (CDC) have initiated programs like the Hormone Standardization Program (HoSt) to improve the accuracy and comparability of steroid hormone measurements.[4][5] While the HoSt program has demonstrated measurable improvements for estradiol, with a significant decrease in among-laboratory bias, similar comprehensive, publicly available data for a dedicated this compound program is less accessible.[5][6]
Performance Comparison of this compound Quantification Methods
The choice of analytical method can significantly impact the reported concentration of this compound. The following table summarizes key performance characteristics of LC-MS/MS and immunoassays based on published data. It is important to note that performance can vary between different LC-MS/MS platforms and specific immunoassay kits.
| Parameter | LC-MS/MS | Immunoassay (ELISA/RIA) | Key Considerations |
| Limit of Quantification (LOQ) | 0.07 - 6 pg/mL[7][8] | 5.44 - 14.8 pg/mL[9][10] | LC-MS/MS generally offers lower LOQs, crucial for low-concentration samples. |
| Intra-Assay CV (%) | < 6% - < 9%[7][11][12] | < 10% (variable) | Both methods can achieve good intra-assay precision. |
| Inter-Assay CV (%) | < 7% - < 9%[7][11][12] | ≤ 18%[1] | LC-MS/MS typically demonstrates better long-term reproducibility. |
| Bias vs. Reference Method | Generally low | Can show significant positive bias[1] | Immunoassays are prone to overestimation due to cross-reactivity. |
| Specificity | High | Variable, prone to cross-reactivity | LC-MS/MS can distinguish this compound from structurally similar steroids. |
Experimental Workflows
To understand the practical differences between these methods, it's helpful to visualize their experimental workflows.
The LC-MS/MS workflow, while more complex, incorporates internal standards and chromatographic separation to enhance accuracy and specificity. The immunoassay workflow is generally simpler and higher-throughput but is more susceptible to interferences.
Inter-Laboratory Comparison Study Design
To formally assess and compare the performance of different laboratories and methods, a structured inter-laboratory comparison study is essential.
Detailed Experimental Protocols
LC-MS/MS Method for this compound Quantification in Serum
This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, calibrator, or quality control sample, add an internal standard solution (e.g., estradiol-D5).[11]
-
Perform liquid-liquid extraction by adding methyl t-butyl ether (MTBE), vortexing, and centrifuging to separate the organic and aqueous layers.[11][13]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[11][13]
b. Derivatization (Optional but common for enhancing sensitivity):
-
Reconstitute the dried extract in a solution containing dansyl chloride.[11][12]
-
Incubate to allow the derivatization reaction to complete.[11]
-
Stop the reaction and prepare the sample for injection.[11]
c. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of mobile phases such as water with a modifier (e.g., ammonium (B1175870) hydroxide) and methanol.[7]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[7] Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.[7]
d. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
This compound Immunoassay (ELISA) Protocol
This is a general protocol for a competitive ELISA. Specific details may vary depending on the kit manufacturer.
a. Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and any other required solutions according to the kit instructions.[14]
b. Assay Procedure:
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.[15]
-
Add the this compound-enzyme conjugate to each well (except for non-specific binding wells).[16]
-
Add the anti-estrone antibody to each well (except for non-specific binding wells).[16]
-
Incubate the plate, typically with shaking, for a specified time (e.g., 2 hours) at room temperature.[16]
-
Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.[15][16]
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.[15][16]
c. Data Analysis:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
-
Calculate the this compound concentration in the samples from the standard curve. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[15]
Conclusion
The choice of quantification method for this compound has a profound impact on the accuracy and reproducibility of results. While immunoassays offer a simpler workflow, LC-MS/MS provides superior analytical performance, particularly for samples with low this compound concentrations. For studies requiring high accuracy and specificity, LC-MS/MS is the recommended method. Participation in external quality assessment and standardization programs is crucial for all laboratories to ensure the reliability of their this compound measurements and to contribute to the reduction of inter-laboratory variability in the field.
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Estradiol and this compound in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving performance â HoSt | CSP | CDC [cdc.gov]
- 5. myadlm.org [myadlm.org]
- 6. cdc.gov [cdc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. monobind.com [monobind.com]
- 10. Hormones Certified Assays and Participants | CSP | CDC [cdc.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. salimetrics.com [salimetrics.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. arborassays.com [arborassays.com]
correlating serum estrone concentrations with intracellular tissue levels
The relationship between serum estrone concentrations and intracellular tissue levels is a critical consideration for researchers in endocrinology, oncology, and drug development. While serum levels are readily accessible biomarkers, their ability to accurately reflect the hormonal milieu within specific tissues is not always straightforward. This guide provides a comparative analysis of studies investigating this correlation, outlines common experimental methodologies, and visualizes the underlying biological and experimental processes.
The correlation between serum and intracellular this compound can vary significantly depending on the tissue type, the physiological state of the individual (e.g., premenopausal vs. postmenopausal), and the presence of local hormone synthesis and metabolism.[1][2] Some studies have reported a strong positive correlation in certain tissues, while others have demonstrated a clear disconnect, highlighting the importance of tissue-specific analysis.[1][3]
Comparative Analysis of Serum and Intracellular Estrogen Levels
The following table summarizes findings from various studies that have compared serum and tissue estrogen concentrations. It is important to note that many studies focus on estradiol (B170435) (E2), a more potent estrogen, but the principles of local tissue production and uptake are also relevant to this compound (E1).
| Tissue Type | Subject Population | Key Findings | Correlation (r-value) | Reference |
| Normal Breast Tissue | Premenopausal Women | Strong correlation between serum and tissue 17β-estradiol levels. | r = 0.853 | [3] |
| Normal Breast Tissue | Postmenopausal Women | Strong correlation between serum and tissue 17β-estradiol levels. | r = 0.813 | [3] |
| Breast Cancer Tissue | Postmenopausal Women | Tissue this compound levels were positively correlated with serum this compound and estradiol levels. | p < 0.01 | [4] |
| Breast Cancer Tissue | Postmenopausal Women | Breast cancer tissue estradiol levels are 10- to 50-fold higher than predicted from plasma levels. | No direct correlation | [1] |
| Endometrium | Postmenopausal Women | No significant correlation between plasma and tissue levels of this compound and estradiol. | Not significant | [1] |
| Myometrium | Menstruating Women | No close correlation between tissue and plasma levels of estradiol. | Not specified | [1] |
| Prostate (Benign Prostatic Hyperplasia) | Men with and without Metabolic Syndrome | Divergent results in comparative studies of sex hormone levels in serum and prostate tissue. | Not specified | [5] |
Experimental Protocols
Accurate measurement of serum and intracellular this compound is fundamental to understanding their correlation. Various methodologies are employed, each with its own advantages and limitations.
Measurement of Serum this compound
-
Immunoassays: Techniques like enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly used due to their cost-effectiveness.[6] However, they can lack specificity and may show cross-reactivity with other estrogens, especially at low concentrations.[6]
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and sensitivity, allowing for the accurate quantification of underivatized this compound and estradiol even at low concentrations.[7][8]
Measurement of Intracellular Tissue this compound
-
Tissue Homogenization: The tissue sample is first homogenized to break down the cellular structure and release intracellular components.
-
Extraction: Steroids are extracted from the homogenate using organic solvents.
-
Purification: The extract is often purified using techniques like solid-phase extraction to remove interfering substances.
-
Quantification: The concentration of this compound in the purified extract is then measured, typically using highly sensitive methods like LC-MS/MS.[4]
Visualizing the Pathways and Processes
Understanding the biological and experimental workflows is crucial for interpreting the data on serum and intracellular this compound levels.
References
- 1. functionalps.com [functionalps.com]
- 2. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serum estradiol concentration is the main determinant of the estradiol concentration in normal breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a method for the quantification of this compound and estradiol in serum by LC-MS/MS [flore.unifi.it]
A Comparative Guide to the In Vitro Metabolic Activation of Estrone Versus Xenoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolic activation of the endogenous estrogen, estrone (E1), and various xenoestrogens. Xenoestrogens are foreign compounds that mimic the effects of endogenous estrogens and can be found in a variety of industrial and consumer products. Understanding the metabolic activation of these compounds is crucial for assessing their potential endocrine-disrupting effects and for the development of safer chemicals and pharmaceuticals. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Data Presentation: Quantitative Comparison of Estrogenic Activity
The estrogenic activity of this compound and xenoestrogens can be quantified and compared using several in vitro assays. Key parameters include the Relative Binding Affinity (RBA) to estrogen receptors (ERα and ERβ) and the half-maximal effective concentration (EC50) in cell proliferation and reporter gene assays.
Table 1: Comparative Relative Binding Affinity (RBA) for Estrogen Receptors
The RBA is a measure of a compound's ability to bind to the estrogen receptor relative to the natural high-affinity ligand, 17β-estradiol (E2), which is set at 100%.
| Compound | Common Abbreviation | ERα RBA (%) | ERβ RBA (%) | Predominant Receptor Affinity |
| 17β-Estradiol | E2 | 100 | 100 | Equal |
| This compound | E1 | 11-35 | ~10-30 | Slightly ERα preferential |
| 2-Hydroxythis compound | 2-OHE1 | ~1-10 | ~1-5 | ERα preferential[1] |
| 16α-Hydroxythis compound | 16α-OHE1 | ~10-20 | ~50-100 | ERβ preferential[1] |
| Bisphenol A | BPA | 0.01 | 0.01 | Equal (low affinity)[2] |
| Genistein | GEN | 4 | 87 | ERβ preferential |
| Daidzein | DAI | 0.1 | 0.5 | ERβ preferential |
| Coumestrol | COU | 47 | 213 | ERβ preferential[3] |
| Equol | EQU | 0.8 | 2.4 | ERβ preferential |
| Nonylphenol | NP | 0.0032–0.037 | - | ERα (low affinity)[2] |
| o,p'-DDT | - | 0.0073–0.4 | - | ERα (low affinity)[4] |
| Polychlorinated Biphenyls (PCBs) | - | 0.01-3.4 | <0.01-7.2 | Varies by congener[2] |
Note: RBA values are compiled from multiple studies and can vary depending on the specific assay conditions.
Table 2: Comparative Potency in In Vitro Estrogenicity Assays
The EC50 value represents the concentration of a compound that elicits 50% of the maximal response in a given assay. A lower EC50 value indicates higher potency.
| Compound | Assay Type | Cell Line | EC50 (M) |
| 17β-Estradiol | Luciferase Reporter | HEK293 | 1.2 x 10⁻¹¹[5] |
| MCF-7 Proliferation | MCF-7 | ~1 x 10⁻¹¹[6] | |
| This compound | Luciferase Reporter | - | - |
| MCF-7 Proliferation | MCF-7 | ~1 x 10⁻¹⁰ [7] | |
| Bisphenol A | Luciferase Reporter | HEK293 | 4.6 x 10⁻⁷[5] |
| MCF-7 Proliferation | MCF-7 | - | |
| Genistein | Luciferase Reporter | - | 4 x 10⁻⁸[8] |
| MCF-7 Proliferation | MCF-7 | 2 x 10⁻⁸[8] | |
| Coumestrol | Luciferase Reporter | - | 3 x 10⁻⁸[8] |
| MCF-7 Proliferation | MCF-7 | 2 x 10⁻⁸[8] | |
| Nonylphenol | MCF-7 Proliferation | MCF-7 | - |
| o,p'-DDT | MCF-7 Proliferation | MCF-7 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol
-
Test compounds
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Protocol:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.
-
Competitive Binding Reaction: A fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: The HAP slurry is added to the incubation mixture to adsorb the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded.
-
Quantification: The HAP pellet is washed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay
This assay measures the proliferative response of the estrogen-dependent human breast cancer cell line, MCF-7, to estrogenic compounds.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM) with and without phenol (B47542) red
-
Fetal bovine serum (FBS), charcoal-dextran stripped to remove endogenous steroids
-
Test compounds
-
Cell counting solution (e.g., Trypan blue) or a colorimetric proliferation assay reagent (e.g., MTT, MTS)
Protocol:
-
Cell Culture: MCF-7 cells are maintained in standard culture medium. For the assay, cells are switched to a hormone-free medium (phenol red-free DMEM with charcoal-dextran stripped FBS).
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: The medium is replaced with fresh hormone-free medium containing various concentrations of the test compound or a vehicle control. A standard curve with 17β-estradiol is included in each experiment.
-
Incubation: Cells are incubated for a defined period (typically 6 days).
-
Quantification of Cell Proliferation: Cell number is determined by direct cell counting, or by using a colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control. The EC50 value is determined from the dose-response curve.
Luciferase Reporter Gene Assay
This assay utilizes a cell line that has been genetically engineered to express a luciferase reporter gene under the control of an estrogen-responsive element (ERE). The amount of light produced by the luciferase enzyme is proportional to the activation of the estrogen receptor.
Materials:
-
A suitable cell line (e.g., MCF-7, T47D, or HEK293) stably or transiently transfected with an ERE-luciferase reporter construct.
-
Culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Seeding: The reporter cell line is cultured and seeded into multi-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound or a vehicle control. A standard curve with 17β-estradiol is included.
-
Incubation: Cells are incubated for a period sufficient to allow for gene expression (typically 24-48 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent containing the substrate is added to the cell lysate.
-
Measurement of Luminescence: The light output is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The EC50 value is determined from the dose-response curve.
Mandatory Visualizations
Metabolic Activation Pathways
The metabolic activation of estrogens and xenoestrogens often involves hydroxylation by Cytochrome P450 (CYP) enzymes, followed by conjugation reactions. The resulting metabolites can have altered estrogenic activity compared to the parent compound.
Caption: Metabolic pathways of this compound and example xenoestrogens.
Estrogen Receptor Signaling Pathway
Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow: In Vitro Metabolism Study
A typical workflow for studying the in vitro metabolism of estrogens and xenoestrogens involves incubation with liver microsomes, followed by analysis of the metabolites.
Caption: Workflow for in vitro metabolism and activity testing.
Conclusion
The in vitro metabolic activation of this compound and xenoestrogens is a complex process that can significantly alter their estrogenic potential. While this compound is metabolized to both less active and more potent estrogens, the metabolic fate of xenoestrogens is diverse, leading to either detoxification or bioactivation.[9] The quantitative data and experimental protocols presented in this guide provide a framework for the comparative assessment of these compounds. The provided visualizations offer a clear overview of the key biological processes involved. Further research is needed to fully elucidate the metabolic pathways of the vast array of xenoestrogens and to understand their combined effects on the endocrine system.
References
- 1. Comparison of estrogens and estrogen metabolites in human breast tissue and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Coumestrol on Metabolic Dysfunction and Its Estrogen Receptor-Mediated Action in Ovariectomized Mice [mdpi.com]
- 4. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on the in vitro/in vivo estrogenic potencies of 17beta-estradiol, this compound, 17alpha-ethynylestradiol and nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation promotes estrogenic activity of the phytoestrogen-rich plant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Direct Injection Versus Extraction Methods for Estrone Analysis in Water
The accurate quantification of estrone (E1), a potent endocrine-disrupting compound, in water matrices is a critical aspect of environmental monitoring and public health protection. The choice of analytical methodology significantly impacts the sensitivity, accuracy, and efficiency of these measurements. This guide provides an objective comparison of two prevalent techniques for preparing water samples for this compound analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS): direct injection and solid-phase extraction (SPE).
Methodology Overview
Direct Injection is a streamlined approach where a water sample, often with minimal pretreatment such as filtration, is directly introduced into the LC-MS/MS system. A variation of this is Large Volume Injection (LVI), which utilizes a larger sample volume to enhance sensitivity. This method's primary advantage is its simplicity, reducing sample handling, material costs, and the potential for analyte loss.[1]
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that involves passing a water sample through a solid sorbent material. This compound and other organic compounds are retained on the sorbent while inorganic salts and other interferences are washed away. The retained analytes are then eluted with a small volume of an organic solvent, effectively concentrating the sample and removing matrix components. Common sorbents for this compound extraction include octadecyl silane (B1218182) (C18) and hydrophilic-lipophilic balance (HLB) materials.[1][2] This technique can be performed offline or automated as online SPE, where the extraction is directly coupled to the LC-MS/MS system.[3][4]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both direct injection and solid-phase extraction methods for the analysis of this compound in water.
Performance Comparison
The selection of an appropriate method depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the water matrix, and throughput needs. The following table summarizes key performance parameters for direct injection and SPE methods based on available experimental data.
| Performance Metric | Direct Injection (Large Volume) | Solid-Phase Extraction (SPE) | Key Considerations |
| Limit of Detection (LOD) | 0.1 to 20 ng/L[5] | As low as 0.02 ng/L[6] | SPE generally offers lower detection limits due to sample pre-concentration. |
| Limit of Quantification (LOQ) | Typically in the low ng/L range | Sub-ng/L to low ng/L range (e.g., 0.6-0.9 ng/L)[7] | The required LOQ for regulatory compliance or environmental monitoring often dictates the choice of method. |
| Recovery | Not applicable (direct analysis) | Generally high (e.g., 72-117%[4], 81-103%[7]) | Analyte loss can occur during the multiple steps of SPE if not optimized. |
| Matrix Effects | Can be significant, but comparable to SPE in some studies[1] | Can be minimized through cleanup, but still a concern[1][8] | The presence of co-eluting matrix components can cause ion suppression or enhancement, affecting accuracy. |
| Sample Volume | Typically 100 µL to 900 µL[1][5] | Can range from 200 mL to 1 L or more[5][7] | SPE allows for the processing of larger volumes, leading to better sensitivity. |
| Analysis Time per Sample | Shorter (minimal sample preparation) | Longer (multiple extraction and cleanup steps) | Direct injection offers higher throughput. |
| Cost and Labor | Lower (fewer materials and steps)[1] | Higher (requires SPE cartridges, solvents, and more analyst time) | Automation of SPE can reduce labor costs but involves higher initial instrument investment. |
| Method Complexity | Simple and easy to automate | More complex, with multiple steps requiring careful optimization | The complexity of SPE can introduce more potential sources of error. |
Experimental Protocols
Below are representative experimental protocols for both direct injection and SPE methods for the analysis of this compound in water.
Direct Injection Method (Based on Agilent Application Note) [5]
-
Sample Preparation: Water samples (tap water) are collected. For calibration, standards are prepared in tap water.
-
LC System: Agilent 1290 Infinity II LC with an Infinity II multisampler.
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (p/n 693775-902).
-
Injection Volume: 100 µL.
-
Mobile Phase: A gradient of acetonitrile (B52724) is used.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
Solid-Phase Extraction (SPE) Method (Based on EPA Method 539 and others) [7][9]
-
Sample Preparation: A 200 mL to 1 L water sample is collected. Preservatives may be added.
-
SPE Cartridge: Oasis HLB or similar reversed-phase cartridges are commonly used.[2][7]
-
Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water.
-
Sample Loading: The water sample is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: this compound is eluted from the cartridge with a small volume of a strong solvent like methanol or acetonitrile.
-
Concentration and Reconstitution: The eluate is often evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
LC-MS/MS Analysis: The reconstituted extract is then analyzed by LC-MS/MS.
Conclusion
The choice between direct injection and solid-phase extraction for the analysis of this compound in water involves a trade-off between sensitivity, throughput, and method complexity.
-
Direct injection is a rapid, cost-effective, and less labor-intensive method that is suitable for screening purposes or when the expected concentrations of this compound are within the method's detection limits.[1][5] It minimizes the risk of analyte loss associated with extensive sample handling.
-
Solid-phase extraction is the preferred method when ultra-low detection limits are required to meet stringent regulatory guidelines or for the analysis of complex matrices.[6][7] The pre-concentration and cleanup steps inherent to SPE lead to enhanced sensitivity and can reduce matrix effects, although the method is more time-consuming and costly.
Ultimately, the optimal method will depend on the specific analytical objectives, available instrumentation, and the characteristics of the water samples being analyzed. Method validation is crucial to ensure the accuracy and reliability of the data regardless of the chosen approach.
References
- 1. Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of estrogens in environmental samples using Solid Phase Extraction (SPE) coupled with Liquid Chromatography / tandem Mass Spectrometry (LC/MS/MS) | OIEau - Eaudoc [oieau.fr]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00602F [pubs.rsc.org]
- 7. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Estrone vs. Estradiol: A Comprehensive Comparison of Metabolism and Biological Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estrone (E1) and estradiol (B170435) (E2) is critical. While both are primary endogenous estrogens, their distinct metabolic pathways and biological effects have significant implications for physiology, pharmacology, and the development of endocrine therapies.
Estradiol (E2) is the most potent and biologically active estrogen, playing a pivotal role in regulating the menstrual cycle and maintaining female reproductive health.[1] this compound (E1), in contrast, is a weaker estrogen that becomes the predominant circulating form after menopause.[1][2] The dynamic interplay and conversion between these two hormones, governed by specific enzymes, dictates their ultimate physiological impact.
Comparative Biological Potency and Receptor Binding Affinity
The biological potency of estrogens is intrinsically linked to their binding affinity for the estrogen receptors, ERα and ERβ. Estradiol consistently demonstrates a higher binding affinity and, consequently, greater potency compared to this compound.
| Parameter | This compound (E1) | Estradiol (E2) | Reference |
| Relative Potency | Weaker | Strongest endogenous estrogen | [2] |
| ERα Binding Affinity (Relative) | Lower | Higher | [3] |
| ERβ Binding Affinity (Relative) | Lower | Higher | [3] |
| MCF-7 Cell Proliferation | Less potent inducer | Potent inducer | [4][5] |
Metabolism: The Interconversion and Fate of E1 and E2
The metabolism of this compound and estradiol is a dynamic process primarily occurring in the liver, but also in peripheral tissues such as adipose tissue and the adrenal glands.[6] The key enzymes governing their interconversion and breakdown are crucial determinants of their local and systemic concentrations.
The reversible conversion between this compound and estradiol is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs) .[7][8][9] Specifically, 17β-HSD type 1 primarily converts the less active this compound to the highly potent estradiol, while other isoforms can catalyze the reverse reaction.[8]
Both estrogens are synthesized from androgens through the action of the enzyme aromatase . Androstenedione is converted to this compound, and testosterone (B1683101) is converted to estradiol.[6]
Further metabolism involves hydroxylation by cytochrome P450 enzymes into catechol estrogens, which can then be methylated by catechol-O-methyltransferase (COMT).[10][11] These metabolic steps are crucial for the detoxification and excretion of estrogens.[11]
Biological Effects: Genomic and Non-Genomic Signaling
This compound and estradiol exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling: The classical pathway involves the binding of estrogens to intracellular estrogen receptors (ERα and ERβ).[12][13] This ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[12][14] This process is responsible for the long-term effects of estrogens on cell proliferation, differentiation, and function.
Non-Genomic Signaling: Estrogens can also elicit rapid cellular responses through non-genomic pathways.[12][15][16] This involves the activation of membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER).[12][16] Activation of these receptors triggers intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to rapid changes in cellular function independent of gene transcription.[12][15]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. labs.selfdecode.com [labs.selfdecode.com]
- 3. Estradiol and this compound Have Different Biological Functions to Induce NF-κB-Driven Inflammation, EMT and Stemness in ER+ Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Combined effects of typical natural estrogens with MCF-7 proliferation assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. Estrogen Metabolism: How It Works, Why It Matters, and Supplements for Healthy Estrogen Metabolism [azwellmed.com]
- 12. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 16. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Estrone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Estrone. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory's chemical handling practices.
This compound is a naturally occurring estrogen, a type of steroid hormone.[1][2] While it plays a crucial role in physiology, it is also classified as a potential endocrine disruptor and is suspected of causing cancer.[1][3] Therefore, stringent adherence to safety protocols is necessary to minimize exposure risks.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Handling Solid this compound (e.g., weighing, aliquoting) | Primary: - Disposable Nitrile or Latex Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- Safety Glasses with Side Shields or Chemical Safety GogglesSecondary (as dictated by risk assessment): - High-Efficiency Dust Respirator (P2 or P3)[4]- Face Shield- Protective Shoe Covers and Head Covering[4] |
| Preparing Solutions | Primary: - Disposable Nitrile or Latex Gloves- Lab Coat or Impervious Gown- Chemical Safety GogglesSecondary (if significant splash potential exists): - Face Shield- Work within a chemical fume hood or other ventilated enclosure.[5] |
| Administering to Animals (in a research context) | Primary: - Disposable Nitrile or Latex Gloves- Lab Coat or Gown- Safety Glasses with Side ShieldsAdditional Precautions: - Use of a fume hood or ventilated biosafety cabinet is recommended.[5] |
| Cleaning and Decontamination | Primary: - Heavy-duty Nitrile or Rubber Gloves- Lab Coat or Impervious Gown- Chemical Safety GogglesSecondary (if significant splash potential exists): - Face Shield |
| Waste Disposal | Primary: - Disposable Nitrile or Latex Gloves- Lab Coat or Gown- Safety Glasses with Side Shields |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety. The following step-by-step plan provides procedural guidance for laboratory personnel.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings (e.g., "Suspected of causing cancer," "May damage fertility or the unborn child"), and date of receipt.[3]
-
Storage: Store this compound in a well-ventilated, designated area away from incompatible materials such as strong oxidizing agents.[6] It should be kept in a tightly closed, light-resistant container.[7] Store in a locked cabinet or area with restricted access.
Preparation of Solutions
-
Designated Area: All handling of solid this compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Weighing: When weighing solid this compound, use a balance within a ventilated enclosure if possible. Avoid generating dust.[7]
-
Spill Control: Have a spill kit readily available. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Handwashing: Wash hands thoroughly after handling this compound, even if gloves were worn.[7]
Experimental Use
-
Minimize Exposure: Use the smallest amount of this compound necessary for the experiment.
-
Avoid Contamination: Be mindful of cross-contamination of surfaces, equipment, and other laboratory areas.
-
Labeling: Clearly label all solutions and samples containing this compound.
Decontamination
-
Work Surfaces: At the end of each procedure and at the end of the workday, decontaminate all work surfaces where this compound was handled. Use a suitable cleaning agent, such as a detergent solution followed by a rinse.
-
Equipment: Decontaminate all equipment used for handling this compound. This may involve rinsing with a suitable solvent (the rinsate must be collected as hazardous waste) and then washing with a detergent solution.
Disposal Plan for this compound Waste
All waste contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.[7][8]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, disposable gowns, absorbent pads) in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a dedicated, sealed, and chemically resistant container. Do not mix with incompatible wastes.[8]
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.[9]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7] After rinsing, the defaced container can be disposed of as regular trash, depending on institutional policies.[7]
Labeling and Storage of Waste
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[8]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[10] The containers must be kept closed except when adding waste.[8]
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][11]
While research has explored methods for the chemical degradation of estrogens, such as through advanced oxidation processes (e.g., UV/H2O2), these are not typically employed for routine laboratory waste disposal and are more relevant to wastewater treatment. The standard and required practice in a laboratory setting is the collection and disposal of all this compound-contaminated materials as hazardous chemical waste.
Experimental Workflow and Disposal
References
- 1. Steroid hormone metabolism [gfmer.ch]
- 2. Endocrine Disruptors in Cleaning Products | ORAPI Asia [orapiasia.com]
- 3. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of contraceptive steroid hormones by human intestinal clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models [mdpi.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Photodegradation of this compound and 17β-estradiol in water - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 8. Steroid hormone inactivation is required during the juvenile-adult transition in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Simultaneous Degradation of this compound, 17β-Estradiol and 17α-Ethinyl Estradiol in an Aqueous UV/H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
